molecular formula C17H14FN6Na2O6P B15580147 Tedizolid phosphate sodium

Tedizolid phosphate sodium

货号: B15580147
分子量: 494.3 g/mol
InChI 键: UAIJRGWLKLRQAH-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tedizolid phosphate sodium is a useful research compound. Its molecular formula is C17H14FN6Na2O6P and its molecular weight is 494.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

disodium;[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIJRGWLKLRQAH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN6Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Tedizolid Phosphate: A Technical Guide to its Action on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedizolid (B1663884) phosphate (B84403), a second-generation oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Administered as a prodrug, it is rapidly converted in vivo to its active form, tedizolid. This guide provides a comprehensive technical overview of the molecular mechanism by which tedizolid inhibits bacterial protein synthesis. By binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, tedizolid effectively stalls the formation of the 70S initiation complex, a critical step in protein synthesis. This document details the binding interactions, summarizes key quantitative data, provides in-depth experimental protocols for studying this mechanism, and presents visual representations of the involved pathways and workflows.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and safety profiles. Tedizolid emerges as a potent therapeutic option, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Its enhanced activity compared to the first-generation oxazolidinone, linezolid (B1675486), is attributed to structural modifications that optimize its interaction with the bacterial ribosome. Understanding the precise mechanism of action at a molecular level is paramount for leveraging its full therapeutic potential and for the rational design of future antibiotics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid phosphate is readily converted to tedizolid by endogenous phosphatases upon administration.[1] The active tedizolid molecule then targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.

2.1. Binding to the 50S Ribosomal Subunit

Tedizolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the large 50S subunit.[1][2] This binding occurs at a critical functional site known as the peptidyl transferase center (PTC). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids during translation.

2.2. Interaction with the Peptidyl Transferase Center

Structural studies, including cryo-electron microscopy (cryo-EM), have elucidated the specific interactions between tedizolid and the 23S rRNA at the PTC.[3][4] The optimized C- and D-ring system of tedizolid allows for additional binding site interactions compared to linezolid, contributing to its enhanced potency.[1][2] Key interactions include:

  • Hydrogen bonding: The hydroxyl group on tedizolid's C5-domain forms hydrogen bonds with the backbone of nucleotide A2503.[3][4]

  • Van der Waals and π-π stacking interactions: The aromatic rings of tedizolid engage in van der Waals forces and potential π-π stacking with nucleotides such as A2503 and U2584.[3]

  • Interaction with U2506 and U2584: The extended structure of tedizolid allows for increased contact with nucleotides U2506 and U2584, further stabilizing its binding.[3]

These interactions effectively occupy the A-site of the PTC, sterically hindering the proper positioning of aminoacyl-tRNA.

2.3. Inhibition of the 70S Initiation Complex Formation

By binding to the PTC on the 50S subunit, tedizolid prevents the association of the 50S subunit with the 30S subunit-mRNA-initiator tRNA complex. This blockade of the formation of a functional 70S initiation complex is the pivotal step in its mechanism of action, leading to a halt in protein synthesis.[5]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: Tedizolid's mechanism of action pathway.

Quantitative Data

The enhanced potency of tedizolid compared to linezolid is reflected in its lower minimum inhibitory concentrations (MICs) against a range of Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Tedizolid against Key Gram-Positive Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA)0.12 - 0.250.25
Staphylococcus aureus (MRSA)0.12 - 0.250.25
Enterococcus faecalis0.250.25
Streptococcus pyogenes0.120.25
Streptococcus agalactiae0.120.25
Streptococcus anginosus group0.120.25

Data compiled from multiple surveillance studies.[6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of tedizolid.

4.1. Purification of Staphylococcus aureus 70S Ribosomes

A robust supply of purified, active ribosomes is fundamental for in vitro studies.

  • Cell Culture and Lysis:

    • Culture Staphylococcus aureus (e.g., strain RN6390) in a suitable rich medium (e.g., BHI broth) at 37°C with agitation to mid-log phase (OD₆₀₀ ≈ 1.0).[12][13][14]

    • Harvest cells by centrifugation and wash the pellet with a suitable buffer (e.g., Buffer A: 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 21 mM Mg(OAc)₂, 1 mM EDTA, 1 mM DTT).[12]

    • Resuspend the cell pellet in Buffer A supplemented with lysostaphin, DNase I, and protease inhibitors.[12]

    • Incubate at 37°C to facilitate cell wall digestion, followed by cell lysis through methods such as freeze-thaw cycles or French press.

    • Clarify the lysate by centrifugation to remove cell debris.[12]

  • Ribosome Isolation and Purification:

    • Pellet crude ribosomes from the clarified lysate by ultracentrifugation through a sucrose (B13894) cushion.[12]

    • Resuspend the ribosome pellet in a suitable buffer (e.g., Buffer E: 10 mM Hepes-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂, 0.5 mM EDTA, 1 mM DTT).[12]

    • Load the resuspended ribosomes onto a 7-30% sucrose density gradient and centrifuge to separate 70S ribosomes from subunits and polysomes.[12][13][14]

    • Fractionate the gradient and identify the 70S peak by monitoring absorbance at 260 nm.

    • Pool the 70S fractions and pellet the ribosomes by centrifugation after the addition of polyethylene (B3416737) glycol (PEG).[12][13][14]

    • Gently dissolve the final ribosome pellet in a storage buffer (e.g., Buffer G: 5 mM Hepes-KOH pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂, 1 mM DTT), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.[12]

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for the purification of 70S ribosomes.

4.2. In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of tedizolid on protein synthesis.

  • Reaction Setup:

    • Utilize a commercially available in vitro transcription-translation (TX-TL) system (e.g., PURExpress®), which contains all necessary components for protein synthesis.

    • Prepare a reaction mixture on ice containing the cell-free extract, reaction buffer, and a reporter plasmid DNA (e.g., encoding firefly luciferase).

    • Prepare serial dilutions of tedizolid in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the TX-TL reaction mixture to each well.

    • Add the tedizolid dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known translation inhibitor).

  • Incubation and Detection:

    • Incubate the plate at 37°C for 2-4 hours to allow for transcription and translation.

    • After incubation, add a luciferase assay reagent to each well.

    • Measure the luminescence using a plate luminometer. The luminescence signal is directly proportional to the amount of luciferase synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each tedizolid concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the tedizolid concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.3. Cryo-Electron Microscopy (Cryo-EM) of the Tedizolid-Ribosome Complex

Cryo-EM provides high-resolution structural information about the binding of tedizolid to the ribosome.

  • Complex Formation and Grid Preparation:

    • Incubate purified 70S ribosomes with a molar excess of tedizolid (e.g., 10 µM final concentration) at 37°C for 15 minutes, followed by incubation on ice.[3][4]

    • Apply a small volume (e.g., 3 µL) of the ribosome-tedizolid complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).[15][16]

  • Data Acquisition:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

    • Collect a large dataset of high-resolution images of the ribosome-tedizolid complexes using a high-end TEM equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw image frames.

    • Use computational software (e.g., RELION, cryoSPARC) for particle picking, 2D classification to select for high-quality particle images, and subsequent 3D classification and refinement to generate a high-resolution 3D map of the ribosome-tedizolid complex.[8]

    • Build an atomic model of the complex by fitting the structures of the ribosome and tedizolid into the cryo-EM density map.

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for cryo-EM analysis of the ribosome-tedizolid complex.

Conclusion

Tedizolid's mechanism of action is a well-defined process of targeted inhibition of bacterial protein synthesis. By binding with high affinity to the peptidyl transferase center of the 50S ribosomal subunit, it effectively prevents the formation of the 70S initiation complex, a crucial step for bacterial viability. The enhanced potency of tedizolid over earlier oxazolidinones is a direct result of its optimized chemical structure, which allows for more extensive and stable interactions with the ribosomal RNA. The experimental protocols detailed in this guide provide a framework for the continued investigation of tedizolid and the development of next-generation antibiotics that target the bacterial ribosome. This in-depth understanding is critical for overcoming the growing challenge of antimicrobial resistance.

References

Discovery and development history of tedizolid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Tedizolid (B1663884)

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic developed to address the growing threat of resistant Gram-positive bacterial infections. Marketed as tedizolid phosphate (B84403) (Sivextro®), a prodrug, it offers a potent, once-daily treatment option for acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development pathway of tedizolid, tailored for professionals in pharmaceutical research and development.

Discovery and Lead Optimization

The development of tedizolid was a direct response to the limitations of the first-in-class oxazolidinone, linezolid (B1675486), aiming for improved potency, a better safety profile, and activity against linezolid-resistant strains.

Structure-Activity Relationship (SAR)

The core of tedizolid's enhanced activity lies in key structural modifications to the oxazolidinone scaffold shared with linezolid.[4] Tedizolid (also known as TR-700) distinguishes itself through two primary alterations:

  • Modified C-5 Side Chain : The acetamide (B32628) group on linezolid is replaced with a hydroxymethyl group on tedizolid. This change is crucial for its activity against certain bacterial strains that have acquired resistance to linezolid via the cfr (chloramphenicol-florfenicol resistance) gene.[5][6]

  • Optimized C- and D-Ring System : Tedizolid incorporates a pyridine (B92270) ring and a tetrazole ring (the D-ring), which is absent in linezolid.[5][7] This D-ring structure provides additional hydrogen bonding sites, allowing for enhanced interaction with the peptidyl transferase center (PTC) of the bacterial ribosome, thereby increasing its intrinsic potency.[7][8]

These modifications result in tedizolid being four to eight times more potent in vitro than linezolid against key Gram-positive pathogens like staphylococci, enterococci, and streptococci.[1]

Prodrug Strategy

Tedizolid is administered as the phosphate prodrug, tedizolid phosphate (TR-701).[1][9] This strategy was employed to increase the aqueous solubility of the compound for intravenous formulation.[4] Following administration, endogenous phosphatases in the plasma and intestines rapidly and extensively convert tedizolid phosphate into the active moiety, tedizolid, limiting systemic exposure to the prodrug itself.[2][4][10][11]

Caption: Tedizolid's path from lead optimization to regulatory approval.

Mechanism of Action

Like other oxazolidinones, tedizolid is a bacterial protein synthesis inhibitor.[12] Its mechanism involves the following steps:

  • Binding to the 50S Ribosomal Subunit : Tedizolid binds to the 23S ribosomal RNA (rRNA) of the large 50S subunit of the bacterial ribosome.[1][6][12]

  • Interaction with the Peptidyl Transferase Center (PTC) : The binding occurs specifically at the PTC, the site responsible for peptide bond formation. Cryo-electron microscopy studies have revealed that tedizolid's D-ring system engages in unique interactions at the periphery of the PTC, while its hydroxyl group forms hydrogen bonds with the backbone of nucleotide A2503.[8]

  • Inhibition of the Initiation Complex : By occupying this critical site, tedizolid blocks the binding of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex, which is the first essential step in protein synthesis.[12][13][14]

This action results in a primarily bacteriostatic effect, halting bacterial growth and replication.[2][13] The unique binding interactions of tedizolid are responsible for its retained activity against some linezolid-resistant strains and its overall greater potency.[8]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S 30S Subunit Initiation_Complex 70S Initiation Complex Formation PTC->Initiation_Complex Blocks Tedizolid Tedizolid Tedizolid->PTC Binds Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Bacteriostasis Bacteriostasis (Growth Inhibition) Protein_Synthesis->Bacteriostasis

Caption: Tedizolid's inhibition of bacterial protein synthesis.

Preclinical Development

In Vitro Activity

Tedizolid demonstrates potent in vitro activity against a broad spectrum of clinically relevant Gram-positive pathogens, including multidrug-resistant strains. Numerous studies have consistently shown its MIC values to be 4- to 16-fold lower than those of linezolid.

Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid against Gram-Positive Pathogens

Organism Tedizolid MIC₅₀/MIC₉₀ (μg/mL) Linezolid MIC₅₀/MIC₉₀ (μg/mL) Reference(s)
Staphylococcus aureus (MSSA) 0.25 / 0.25 1 / 2 [15]
Staphylococcus aureus (MRSA) 0.25 / 0.25 1 / 2 [15][16]
Coagulase-Negative Staphylococci 0.12 / 0.12 0.5 / 1 [15][17]
Streptococcus pyogenes 0.25 / 0.5 1 / 2 [16]
Streptococcus agalactiae 0.25 / 0.5 1 / 2 [16]
Enterococcus faecalis (VSE) 0.25 / 0.5 1 / 2 [16]
Enterococcus faecium (VRE) 0.25 / 0.5 1 / 2 [16]

| Mycobacterium tuberculosis | 0.25 / 0.5 | 1 / 1 |[18] |

In Vivo Efficacy and Pharmacodynamics

Animal infection models were critical in establishing the efficacy and defining the pharmacokinetic/pharmacodynamic (PK/PD) profile of tedizolid.

  • Key PK/PD Parameter : Studies in murine thigh and lung infection models consistently identified the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (ƒAUC₀₋₂₄/MIC) as the pharmacodynamic parameter most closely associated with efficacy.[1][19]

  • Efficacy in Neutropenic Models : In neutropenic murine thigh infection models with MRSA and MSSA, an ƒAUC/MIC ratio of approximately 49 was required for bacteriostasis (stasis).[19] In lung infection models, a lower ƒAUC/MIC target of around 19-20 was associated with stasis.[19]

  • Impact of Immune Status : The efficacy of tedizolid was shown to be enhanced in immunocompetent mice compared to neutropenic mice, suggesting a synergistic effect with the host immune system.[1][20] However, at clinically relevant doses, tedizolid still achieves stasis in neutropenic models over a 72-hour period.[20]

Pharmacokinetics and Metabolism

Tedizolid exhibits a favorable pharmacokinetic profile that supports once-daily dosing.

Table 2: Key Pharmacokinetic Parameters of Tedizolid vs. Linezolid

Parameter Tedizolid (200 mg) Linezolid (600 mg) Reference(s)
Dosing Regimen Once Daily Twice Daily [1][21]
Oral Bioavailability ~91% ~100% [1][2][22]
Half-life (t₁/₂) ~12 hours ~5-7 hours [1][23]
Time to Peak (Tₘₐₓ) ~3 hours (oral) ~1 hour (oral) [23]
Volume of Distribution (Vd) 67–80 L ~40-50 L [2][23]
Protein Binding 70–90% ~31% [2][23]
Metabolism Hepatic sulfation (inactive metabolite) Hepatic oxidation (inactive metabolites) [1][23]
Excretion Primarily feces (~82%) Primarily urine (~80-85%) [10][23]

| Dose Adjustment | Not required for renal or hepatic impairment | Not required for renal or hepatic impairment |[1][23] |

Clinical Development

The clinical development program for tedizolid focused on its use in ABSSSI, culminating in two pivotal Phase 3 trials known as ESTABLISH-1 and ESTABLISH-2.

Phase 1 and 2 Studies
  • Phase 1 studies in healthy volunteers established the safety, tolerability, and linear pharmacokinetics of tedizolid phosphate. They confirmed its long half-life, supporting once-daily dosing, and showed that food did not significantly alter overall exposure (AUC).[11][24]

  • Phase 2 was a randomized, double-blind, dose-ranging study that confirmed the efficacy and safety of the 200 mg once-daily dose for the treatment of complicated skin and skin structure infections, establishing it as the lowest effective dose for Phase 3 trials.[15][25]

Phase 3 ESTABLISH Trials

The ESTABLISH-1 and ESTABLISH-2 trials were designed to demonstrate the non-inferiority of a shorter 6-day course of tedizolid to a standard 10-day course of linezolid for ABSSSI.[26][27][28]

Table 3: Efficacy Outcomes from Pooled Phase 3 ESTABLISH Trials (ITT Population)

Endpoint Tedizolid (200 mg QD for 6 days) Linezolid (600 mg BID for 10 days) Treatment Difference (95% CI) Reference(s)
Primary: Early Clinical Response (48-72h) 81.6% 79.4% 2.2% (-2.0 to 6.5) [21][29]
Secondary: Investigator-Assessed Clinical Success (Post-Therapy Evaluation) 86.7% 86.8% -0.1% (-3.8 to 3.6) [29]

| Secondary: Programmatic Clinical Success (End of Therapy - Day 11) | 87.0% | 87.9% | -0.8% (-4.4 to 2.7) |[29] |

The trials successfully met their primary endpoint, demonstrating that 200 mg of tedizolid once daily for 6 days was non-inferior to 600 mg of linezolid twice daily for 10 days.[28][29][30]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Adults with ABSSSI) Randomization Randomization (1:1) Stratified by infection type Patient_Screening->Randomization Tedizolid_Arm Tedizolid Arm (n=668) 200 mg once daily for 6 days + Placebo for 4 days Randomization->Tedizolid_Arm Linezolid_Arm Linezolid Arm (n=665) 600 mg twice daily for 10 days Randomization->Linezolid_Arm Primary_Endpoint Primary Endpoint Assessment (48-72 hours) Cessation of lesion spread & no fever Tedizolid_Arm->Primary_Endpoint Linezolid_Arm->Primary_Endpoint EOT_Visit End of Therapy (EOT) Visit (Day 11) Primary_Endpoint->EOT_Visit PTE_Visit Post-Therapy Evaluation (PTE) Visit (7-14 days after EOT) EOT_Visit->PTE_Visit Final_Analysis Final Efficacy & Safety Analysis PTE_Visit->Final_Analysis

Caption: Workflow for the Phase 3 ESTABLISH clinical trials.

Safety and Tolerability Profile

A key advantage of tedizolid identified during its development is its improved safety and tolerability profile compared to linezolid, particularly over short treatment courses.

Table 4: Key Treatment-Emergent Adverse Events from Pooled Phase 3 ESTABLISH Trials

Adverse Event Category Tedizolid (6 days) Linezolid (10 days) P-value Reference(s)
Gastrointestinal Disorders (Any) 16.0% 20.5% - [26]
Nausea 8.2% 12.2% 0.02 [21][31]
Diarrhea 3.9% 5.7% -
Vomiting 2.7% 4.1% -
Hematologic (Thrombocytopenia)
Platelet Count <150,000 cells/mm³ (at EOT) 4.9% 10.8% 0.0003 [21][29][31]

| Platelet Count <150,000 cells/mm³ (any post-baseline) | 6.4% | 12.6% | 0.0016 |[21][29][31] |

  • Myelosuppression : The most significant safety benefit is a lower incidence of myelosuppression, particularly thrombocytopenia. Pooled data from the Phase 3 trials showed that significantly fewer patients treated with a 6-day course of tedizolid experienced a drop in platelet counts compared to those on a 10-day course of linezolid.[21][27][29][31]

  • Gastrointestinal Effects : Tedizolid was associated with a lower rate of gastrointestinal adverse events, with nausea being the most common.[21][31]

  • Monoamine Oxidase (MAO) Inhibition : Like linezolid, tedizolid is a weak, reversible inhibitor of MAO. However, animal studies suggest it has a lower potential for serotonergic activity at clinically relevant doses.[1]

Long-term studies for off-label indications like bone and joint infections have also shown that tedizolid is generally well-tolerated over prolonged treatment courses, with lower rates of hematological toxicity than typically reported with long-term linezolid use.[32][33][34][35]

Experimental Protocols

MIC Susceptibility Testing

The in vitro activity of tedizolid is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Protocol :

    • A standardized inoculum of the test organism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) is prepared.

    • The inoculum is added to microtiter plates containing serial two-fold dilutions of tedizolid in cation-adjusted Mueller-Hinton broth.

    • Plates are incubated at 35°C for 16-20 hours in ambient air.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Murine Thigh Infection Model

This model is used to evaluate in vivo efficacy and determine PK/PD parameters.

  • Protocol :

    • Mice (e.g., ICR mice) are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide.

    • A bacterial suspension (e.g., MRSA ATCC 33591 at ~10⁶ CFU) is injected into the thigh muscle.[20]

    • Treatment is initiated 2 hours post-infection. Tedizolid phosphate is administered subcutaneously or orally once daily for a specified duration (e.g., 24, 48, or 72 hours).[20]

    • At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

    • Efficacy is measured by the change in bacterial log₁₀ CFU/g compared to untreated controls at 0 and 24 hours.

Phase 3 ESTABLISH Trial Design

These were randomized, double-blind, double-dummy, multicenter, non-inferiority trials.

  • Protocol :

    • Patient Population : Adults with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection) with a minimum lesion size of 75 cm².[30]

    • Randomization : Patients were randomized 1:1 to receive either tedizolid or linezolid.[30]

    • Intervention :

      • Tedizolid Group : Received 200 mg tedizolid once daily for 6 days (oral in ESTABLISH-1, IV-to-oral option in ESTABLISH-2) plus a matching placebo for 4 days.[26][28]

      • Linezolid Group : Received 600 mg linezolid twice daily for 10 days (oral in ESTABLISH-1, IV-to-oral option in ESTABLISH-2).[26][28]

    • Primary Endpoint : Early clinical response at 48-72 hours, defined as cessation of lesion spread and absence of fever (temperature ≤37.6°C).[28] A 10% non-inferiority margin was used.[26]

    • Secondary Endpoints : Investigator-assessed clinical success at the End-of-Therapy (EOT) and Post-Therapy Evaluation (PTE) visits, and microbiological response in patients with an identified pathogen.[29]

References

The Antibacterial Spectrum of Tedizolid Against Gram-Positive Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria.[1] Its enhanced potency and favorable safety profile compared to the first-in-class agent, linezolid (B1675486), make it a significant tool in the fight against antimicrobial resistance.[1][2] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of tedizolid against key Gram-positive pathogens, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.

In Vitro Antibacterial Spectrum

Tedizolid demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[1] It is typically four- to eight-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[1][3]

Quantitative Activity of Tedizolid

The following tables summarize the in vitro activity of tedizolid against key Gram-positive pathogens, as measured by minimum inhibitory concentration (MIC) values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)Tedizolid1000.50.5>99.9[4][5]
Linezolid10022100[4]
Methicillin-Resistant S. aureus (MRSA)Tedizolid1000.50.5>99.9[4][5]
Linezolid10022100[4]
All S. aureusTedizolid46670.120.25100[5][6]
Linezolid466711100[6]

Table 2: In Vitro Activity of Tedizolid against Coagulase-Negative Staphylococci (CoNS)

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference(s)
Coagulase-Negative StaphylococciTedizolid3440.06-0.120.12-0.2598.9[7][8]
Linezolid3440.5-10.5-1-[8]

Table 3: In Vitro Activity of Tedizolid against Enterococcus Species

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference(s)
Enterococcus faecalisTedizolid500.250.25100[7][9]
Linezolid5022-[4]
Vancomycin-Resistant Enterococcus faecium (VRE)Tedizolid500.50.598.9-100[4][9]
Linezolid5022-[4]

Table 4: In Vitro Activity of Tedizolid against Streptococcus Species

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)Reference(s)
Streptococcus pyogenes (Group A)Tedizolid500.120.25>99.9[4][5]
Linezolid5012-[4]
Streptococcus agalactiae (Group B)Tedizolid500.120.25>99.9[4][5]
Linezolid5012-[4]
Streptococcus anginosus groupTedizolid750.120.25>99.9[4][5]
Linezolid7512-[4]
Streptococcus pneumoniaeTedizolid3008-0.25100[6][10]
Linezolid3008-1100[6][10]
Viridans Group StreptococciTedizolid-0.060.12-0.25100[7][11]

Experimental Protocols

The determination of the in vitro activity of tedizolid is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07-A10)

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of tedizolid is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: Microtiter plates containing the serially diluted tedizolid are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of tedizolid that completely inhibits visible growth of the organism. For oxazolidinones like tedizolid, the MIC can also be read at the point of approximately 80% growth inhibition, as some trailing growth may occur.[12]

Agar Dilution Method (EUCAST E.DEF 3.1)

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial-Containing Agar: A stock solution of tedizolid is prepared and added to molten Mueller-Hinton agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard and then diluted.

  • Inoculation: A standardized volume of the diluted inoculum is spotted onto the surface of the agar plates containing different concentrations of tedizolid.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of tedizolid that prevents the growth of a visible colony or a haze of growth.

Experimental_Workflow_for_MIC_Determination cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Culture Pure Culture on Agar Plate Isolate->Culture Streak Suspension Standardized Inoculum (0.5 McFarland) Culture->Suspension Suspend colonies in saline Inoculation Inoculation of Microtiter Plate or Agar Plate Suspension->Inoculation Dilution Serial Dilution of Tedizolid Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC Determine MIC Value Reading->MIC

Experimental Workflow for MIC Determination.

Mechanism of Action

Tedizolid, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][4] It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[10] Specifically, tedizolid interacts with the 23S rRNA component of the 50S subunit, preventing the formation of a functional 70S initiation complex.[4][13] This binding action blocks the proper positioning of the initiator fMet-tRNA in the P-site, thereby inhibiting the first step of protein synthesis.[3]

The unique binding site and mechanism of action of oxazolidinones mean there is no cross-resistance with other classes of protein synthesis inhibitors.[7]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit BindingSite Binds to 23S rRNA in Peptidyl Transferase Center (PTC) 50S_subunit->BindingSite 30S_subunit 30S Subunit Tedizolid Tedizolid Tedizolid->50S_subunit targets InitiationComplex Prevents formation of functional 70S initiation complex BindingSite->InitiationComplex ProteinSynthesis Inhibition of Protein Synthesis InitiationComplex->ProteinSynthesis BacterialCellDeath Bacteriostatic Effect ProteinSynthesis->BacterialCellDeath

Mechanism of Action of Tedizolid.

Resistance Mechanisms

While resistance to tedizolid is currently rare, several mechanisms have been identified that can lead to reduced susceptibility. These primarily involve alterations to the drug's target site on the ribosome.

  • Target Site Mutations: Point mutations in the genes encoding the 23S rRNA are the most common mechanism of resistance to oxazolidinones.[14] These mutations, often at position G2576T, alter the binding site of tedizolid, reducing its affinity for the ribosome. Mutations in the genes for ribosomal proteins L3 and L4 have also been implicated in resistance.[14]

  • Horizontally Acquired Resistance Genes:

    • cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene is a significant concern as it is often located on mobile genetic elements, allowing for horizontal transfer between bacteria.[14] This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA.[14] This methylation sterically hinders the binding of several classes of antibiotics, including oxazolidinones. However, tedizolid's structure allows it to retain some activity against cfr-positive strains compared to linezolid.[13][14]

    • optrA and poxtA Genes: These genes encode ATP-binding cassette (ABC-F) proteins that are thought to confer resistance by protecting the ribosome from the action of oxazolidinones. Like cfr, these genes can be carried on plasmids and contribute to the spread of resistance.

Resistance_Mechanisms cluster_target_site Target Site Modification cluster_acquired_resistance Acquired Resistance Genes 23S_rRNA_mutation Mutations in 23S rRNA gene (e.g., G2576T) Altered_binding_site Altered Tedizolid Binding Site 23S_rRNA_mutation->Altered_binding_site Ribosomal_protein_mutation Mutations in ribosomal protein genes (L3, L4) Ribosomal_protein_mutation->Altered_binding_site Reduced_Susceptibility Reduced Susceptibility to Tedizolid Altered_binding_site->Reduced_Susceptibility cfr_gene cfr gene Methyltransferase Methylation of 23S rRNA (A2503) cfr_gene->Methyltransferase optrA_poxtA_genes optrA / poxtA genes Ribosome_protection Ribosomal Protection (ABC-F proteins) optrA_poxtA_genes->Ribosome_protection Methyltransferase->Reduced_Susceptibility Ribosome_protection->Reduced_Susceptibility

Mechanisms of Resistance to Tedizolid.

Conclusion

Tedizolid exhibits potent in vitro activity against a wide array of clinically significant Gram-positive pathogens, including multidrug-resistant strains. Its enhanced potency over linezolid, coupled with a favorable safety profile, establishes it as a valuable therapeutic option. A thorough understanding of its antibacterial spectrum, the standardized methodologies for its evaluation, and the evolving landscape of resistance mechanisms is crucial for its judicious use in clinical practice and for guiding future drug development efforts. Continuous surveillance of tedizolid's activity through established programs like the Surveillance of Tedizolid Activity and Resistance (STAR) programme is essential to monitor for any shifts in susceptibility patterns.[5]

References

In Vitro Efficacy of Tedizolid Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of tedizolid (B1663884), a next-generation oxazolidinone antibiotic, against Methicillin-Resistant Staphylococcus aureus (MRSA). Tedizolid has demonstrated potent activity against a wide array of Gram-positive pathogens, including MRSA, and represents a significant therapeutic option in the face of growing antimicrobial resistance. This document synthesizes key findings on its in vitro potency, mechanism of action, and the methodologies employed in its evaluation.

Quantitative Assessment of In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are standard metrics for this assessment. The following tables summarize the MIC data for tedizolid against MRSA strains from various studies, offering a comparative perspective with linezolid (B1675486), another prominent oxazolidinone.

Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid against MRSA Isolates

Study / RegionNo. of MRSA IsolatesTedizolid MIC (µg/mL)Linezolid MIC (µg/mL)
Phase 2 Clinical Trial[1]121MIC50: 0.25, MIC90: 0.25, Range: 0.12-0.5MIC50: 1, MIC90: 2, Range: 0.5-2
Acute Bacterial Skin and Skin Structure Infections (ABSSSI) & Pneumonia Isolates[2]100MIC90: 0.5MIC90: 2
Cystic Fibrosis Patient Isolates[3]159MIC90: 0.12-0.25MIC90: 1-2
Skin and Soft Tissue Infection Isolates (Brazil)[4]150MIC50: 0.38, MIC90: 0.5, Range: 0.13-0.75MIC50: 1.5, MIC90: 2, Range: 0.38-4.0
Bone and Joint Infection Isolates (USA)[5]214MIC50: 0.12, MIC90: 0.25MIC50: 1, MIC90: 2
Global Surveillance (SENTRY)[5]214 (MRSA)MIC50/90: 0.12/0.25MIC50/90: 1/2
Skin and Soft Tissue Infections (SSTIs)[6]Not SpecifiedMIC90: 0.38MIC90: 1
Mansoura University Hospitals, Egypt[7]19MIC50: 0.25, MIC90: 0.5MIC Range: 0.5->4

Table 2: In Vitro Activity of Tedizolid against MRSA with Reduced Susceptibility to Other Antibiotics

MRSA PhenotypeNo. of IsolatesTedizolid MIC90 (µg/mL)Comparator MIC90 (µg/mL)Reference
Heterogenous Vancomycin-Intermediate MRSA (hVISA)1200.5Linezolid: 4[8]
Vancomycin-Intermediate MRSA (VISA)1000.5Linezolid: 4[8]
Daptomycin-Nonsusceptible MRSA750.5Linezolid: 2[8]
Linezolid-Resistant MRSA (harboring cfr gene)Multiple StudiesTedizolid retains activityLinezolid: Resistant[6][9]

The data consistently demonstrates that tedizolid is four- to eightfold more potent than linezolid against MRSA isolates.[9] This enhanced activity is maintained against MRSA strains with resistance to other antibiotics, including vancomycin (B549263) and linezolid.

Mechanism of Action

Tedizolid, like other oxazolidinones, inhibits bacterial protein synthesis.[10] Its mechanism involves binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[9][10] This action prevents the formation of a functional 70S initiation complex, which is essential for the commencement of protein synthesis.[3] A key structural difference in tedizolid is a modified side chain at the C-5 position of the oxazolidinone nucleus, which allows for enhanced potency and activity against some linezolid-resistant strains, particularly those carrying the cfr gene.[6][9]

Tedizolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex 23S_rRNA 23S rRNA (P-site) Inhibition Inhibition 23S_rRNA->Inhibition Tedizolid Tedizolid Tedizolid->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Inhibition->Initiation_Complex Experimental_Workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate MRSA Isolate (from clinical sample) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation of Microtiter Plate/Agar Plate Inoculum->Inoculation Antimicrobial Tedizolid Stock Solution Dilution Serial Dilution of Tedizolid Antimicrobial->Dilution Dilution->Inoculation Incubation Incubation (e.g., 35°C for 16-20h) Inoculation->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC_Determination Determination of MIC Reading->MIC_Determination Interpretation Interpretation based on Clinical Breakpoints MIC_Determination->Interpretation

References

The Journey of a Prodrug: A Technical Guide to the Pharmacokinetics and Bioavailability of Tedizolid Phosphate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid (B1663884) phosphate (B84403), a novel oxazolidinone prodrug, has emerged as a potent therapeutic agent against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its journey from administration to therapeutic action is a critical area of study, with animal models providing foundational insights into its pharmacokinetic (PK) and bioavailability profile. Tedizolid phosphate is rapidly and extensively converted in vivo by phosphatases to its microbiologically active moiety, tedizolid.[1][3] This technical guide synthesizes key findings from preclinical studies, presenting a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tedizolid phosphate in various animal models. The document is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical behavior of this important antibiotic.

I. Pharmacokinetic Profiles Across Animal Models

The pharmacokinetic properties of tedizolid, the active form of tedizolid phosphate, have been characterized in several animal models, including mice, rats, and non-human primates. These studies are crucial for understanding the drug's behavior and for translating preclinical findings to clinical applications.

Table 1: Single-Dose Pharmacokinetics of Tedizolid in Mice
Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Uninfected BALB/c Mice8.4Subcutaneous--16.7 (± 1.8)--[4]
Neutropenic BALB/c Mice (Infected)8.4Subcutaneous--20.1 (± 2.2)--[4][5]
Immunocompetent BALB/c Mice (Infected)8.4Subcutaneous--28.3 (± 3.1)--[4]

AUC represents the area under the concentration-time profile. Data are reported as means ± standard deviations.[4]

Table 2: Pharmacokinetics of Tedizolid in Rats
Study ConditionDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Tedizolid Phosphate Alone6IV71100.083100142.94[6]
Tedizolid Phosphate + Elacridar6IV84900.083129843.42[6]

This study investigated the role of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters on tedizolid's pharmacokinetics in rats by co-administering elacridar, an inhibitor of these transporters.[6]

Table 3: Cerebrospinal Fluid (CSF) Pharmacokinetics of Tedizolid in Rats
Study ConditionDose (mg/kg)RouteCSF Cmax (ng/mL)CSF AUC (ng·h/mL)CSF Penetration Ratio (%)Reference
Tedizolid Phosphate Alone6IV1542162.16[6]
Tedizolid Phosphate + Elacridar6IV3004583.53[6]

The CSF penetration ratio is calculated based on the AUC in CSF versus the AUC in plasma.[6]

Table 4: Oral Pharmacokinetics of Tedizolid in Non-Human Primates
ParameterValueReference
AbsorptionFirst-order[7]
EliminationFirst-order[7]
Compartment ModelOne-compartment[7]

Pharmacokinetic profiles were described by a one-compartment body model with first-order elimination.[7]

II. Bioavailability and Distribution

Tedizolid exhibits high oral bioavailability, a key characteristic for facilitating a switch from intravenous to oral therapy.[2] In humans, the absolute bioavailability is approximately 91%.[8] Animal studies have shown that the area under the curve (AUC) for tedizolid in the blood is similar following both intravenous and oral administration.[9]

The distribution of tedizolid into various tissues is a critical determinant of its efficacy. In a murine pneumonia model, tedizolid demonstrated enhanced penetration into the epithelial lining fluid (ELF), with penetration ratios ranging from 6.13 in uninfected mice to over 9 in infected mice.[4] The volume of distribution in healthy adults is approximately 67 to 80 liters.[8] Plasma protein binding of tedizolid is moderate, ranging from 70% to 90% in human plasma.[1][8]

III. Metabolism and Excretion

Following administration, the prodrug tedizolid phosphate is rapidly converted to the active moiety, tedizolid, by nonspecific phosphatases.[3] Tedizolid is the only measurable metabolite in plasma.[3] The primary route of elimination is through the feces, accounting for 80-90% of the administered dose across species, mainly in the form of an inactive tedizolid sulfate.[3] A smaller portion is excreted in the urine.[3]

IV. Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of tedizolid phosphate in animal models.

Murine Pneumonia Model Pharmacokinetics
  • Animal Model: BALB/c mice were used. Studies were conducted in uninfected, neutropenic infected, and immunocompetent infected mice.[4]

  • Infection: Lung infection was induced with Staphylococcus aureus.[4]

  • Drug Administration: A single subcutaneous dose of 8.4 mg/kg of tedizolid phosphate was administered. This dose in mice is intended to simulate human plasma exposures.[4][5]

  • Sample Collection: Blood and bronchoalveolar lavage (BAL) fluid were collected at 1, 2, 4, 8, 12, and 24 hours post-dose from groups of six mice at each time point.[4]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[4]

  • Analytical Method: Tedizolid concentrations were determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

experimental_workflow_mouse_pk cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis AnimalModel BALB/c Mice (Uninfected, Neutropenic, Immunocompetent) Infection Induce S. aureus Lung Infection (for infected groups) AnimalModel->Infection Dosing Administer Tedizolid Phosphate (8.4 mg/kg, Subcutaneous) Infection->Dosing SampleCollection Collect Blood & BAL Fluid (1, 2, 4, 8, 12, 24h post-dose) Dosing->SampleCollection Processing Centrifuge Blood to Plasma Store at -80°C SampleCollection->Processing Analysis Quantify Tedizolid (HPLC or LC-MS/MS) Processing->Analysis

Experimental workflow for murine pneumonia pharmacokinetic study.
Rat Cerebrospinal Fluid Pharmacokinetics

  • Animal Model: Sprague-Dawley rats were utilized.[6]

  • Drug Administration: Two groups of rats received a 6 mg/kg intravenous dose of tedizolid phosphate. One group received tedizolid phosphate alone, while the other received it in combination with 1 mg/kg of elacridar.[6]

  • Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at scheduled time points.[6]

  • Analytical Method: Tedizolid concentrations in plasma and CSF were quantified using a validated LC-MS/MS method.[6]

experimental_workflow_rat_csf_pk cluster_groups Experimental Groups cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_outcome Outcome Measurement GroupA Group A: Tedizolid Phosphate (6 mg/kg, IV) SampleCollection Collect Plasma & CSF Samples (Scheduled Time Points) GroupA->SampleCollection GroupB Group B: Tedizolid Phosphate (6 mg/kg, IV) + Elacridar (1 mg/kg) GroupB->SampleCollection Analysis Quantify Tedizolid (LC-MS/MS) SampleCollection->Analysis PenetrationRatio Calculate CSF Penetration Ratio (AUC_csf / AUC_plasma) Analysis->PenetrationRatio

Workflow for rat cerebrospinal fluid pharmacokinetic study.
Analytical Methodology: HPLC

A common analytical technique for the quantification of tedizolid in biological matrices is High-Performance Liquid Chromatography (HPLC).[10]

  • Instrumentation: An HPLC system equipped with a UV or fluorescence detector is used.[10][11]

  • Column: A reverse-phase column, such as an octadecyl silane (B1218182) (C18) hypersil column, is typically employed.[10][11]

  • Mobile Phase: The mobile phase often consists of a mixture of an acidic buffer (e.g., 0.1 M phosphoric acid or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol.[10][11]

  • Detection: Detection can be performed using a UV detector set at a wavelength of 251 nm or a fluorescence detector with excitation and emission wavelengths of 300 nm and 340 nm, respectively.[10][11]

  • Internal Standard: An internal standard, such as 4-nitroaniline, is often used to ensure accuracy and precision.[10]

  • Validation: The method is validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[11]

analytical_method_hplc cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, etc.) InternalStd Add Internal Standard Sample->InternalStd Extraction Protein Precipitation/ Solid Phase Extraction Injection Inject Sample Extraction->Injection InternalStd->Extraction Column Reverse-Phase C18 Column Injection->Column Detector UV or Fluorescence Detector Column->Detector MobilePhase Mobile Phase (Buffer + Organic Solvent) MobilePhase->Column Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Tedizolid Concentration Chromatogram->Quantification

General workflow for HPLC analysis of tedizolid.

V. Signaling Pathway and Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[12][13] This binding action sterically hinders the proper positioning of aminoacyl-tRNA at the A-site, thereby preventing the formation of peptide bonds and halting protein elongation.[12] The modified side chain at the C-5 position of the oxazolidinone nucleus in tedizolid confers enhanced potency and activity against some linezolid-resistant strains.[2][13]

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_process Protein Synthesis PTC Peptidyl Transferase Center (PTC) on 23S rRNA A_Site A-Site tRNA Aminoacyl-tRNA PTC->tRNA Blocks Binding at A-Site PeptideBond Peptide Bond Formation tRNA->PeptideBond ProteinElongation Protein Elongation PeptideBond->ProteinElongation PeptideBond->ProteinElongation Inhibited Tedizolid Tedizolid Tedizolid->PTC Binds to

Mechanism of action of tedizolid in inhibiting bacterial protein synthesis.

Conclusion

Animal models have been instrumental in elucidating the pharmacokinetic and bioavailability profile of tedizolid phosphate. These studies have demonstrated its rapid conversion to the active moiety tedizolid, high oral bioavailability, and effective tissue penetration. The data gathered from murine, rat, and non-human primate models have provided a solid foundation for understanding the drug's disposition and have guided its successful clinical development. The detailed experimental protocols and analytical methods described herein offer a valuable resource for researchers continuing to explore the therapeutic potential of this important oxazolidinone antibiotic. The consistent and predictable pharmacokinetic profile of tedizolid across species underscores its viability as a therapeutic option for challenging Gram-positive infections.

References

A Technical Guide to Tedizolid Resistance Mechanisms in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic demonstrating potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While resistance to tedizolid in S. aureus remains uncommon, several distinct mechanisms have been identified. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. The primary resistance pathways involve target site mutations in the 23S rRNA and ribosomal proteins L3 and L4, as well as the acquisition of the transferable resistance gene cfr. Understanding these pathways is critical for ongoing surveillance, clinical management, and the development of next-generation antimicrobial agents.

Introduction to Tedizolid and Its Mechanism of Action

Staphylococcus aureus is a major human pathogen responsible for a spectrum of infections, from minor skin conditions to life-threatening diseases like pneumonia and bacteremia. The emergence of multidrug-resistant strains, particularly MRSA, has complicated treatment and necessitated the development of new therapeutic agents.

Tedizolid belongs to the oxazolidinone class of antibiotics. It exerts its bacteriostatic effect by binding to the Peptidyl Transferase Center (PTC) within domain V of the 23S rRNA component of the 50S ribosomal subunit.[2] This binding action blocks the formation of the initiation complex, a crucial step in bacterial protein synthesis. Compared to its predecessor, linezolid (B1675486), tedizolid possesses an enhanced chemical structure, including a modified C- and D-ring system, which allows for additional binding site interactions and results in greater potency.[1] This structural difference is also key to its improved activity against some linezolid-resistant strains.[1][3]

Core Mechanisms of Tedizolid Resistance

Resistance to tedizolid in S. aureus is primarily driven by two phenomena: alterations at the drug's target site through chromosomal mutations and enzymatic modification of the target by a horizontally acquired gene.

Target Site Modifications: Chromosomal Mutations

The most frequently observed resistance mechanisms involve mutations in the bacterial chromosome that alter the drug-binding site on the ribosome.

  • 23S rRNA Mutations: The most common mutations conferring oxazolidinone resistance occur within the V domain of the 23S rRNA gene. The G2576T substitution is the most frequently cited mutation.[4] Other identified mutations include T2500A and a coupled T2571C/G2576T mutation.[5][6] These changes directly interfere with the binding affinity of tedizolid to the PTC, thereby reducing its efficacy.

  • Ribosomal Protein L3 (rplC) and L4 (rplD) Mutations: The L3 and L4 proteins are integral components of the 50S ribosomal subunit located near the PTC.[7] Alterations in the amino acid sequences of these proteins can indirectly affect oxazolidinone binding and confer resistance.[7][8] Commonly reported mutations in L3 include Gly152Asp and Gly155Arg, while a Lys68Gln substitution has been identified in L4.[2][5]

Enzymatic Target Modification: The cfr Gene

A significant mechanism for acquired oxazolidinone resistance is the presence of the cfr (chloramphenicol-florfenicol resistance) gene.[9]

  • Function: The cfr gene encodes an RNA methyltransferase. This enzyme modifies an adenine (B156593) residue at position A2503 of the 23S rRNA.[3][9] This methylation sterically hinders the binding of several classes of antibiotics that target the ribosome, leading to a multidrug-resistant phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[9][10]

  • Mobility: The cfr gene is typically located on mobile genetic elements like plasmids and transposons, facilitating its horizontal transfer between staphylococcal strains and other bacteria.[10]

  • Tedizolid's Efficacy: Due to structural differences in its A-ring C5 substituents compared to linezolid, tedizolid often retains significant activity against strains carrying the cfr gene.[3][11]

Other and Emerging Mechanisms

While less common, other mechanisms may contribute to reduced tedizolid susceptibility.

  • rpoB Mutations: A novel mutation (D449N) in the RNA polymerase β-subunit, encoded by the rpoB gene, has been shown to confer resistance to tedizolid and chloramphenicol, suggesting a potential for cross-resistance with rifampin.[2][12]

  • ABC-F Transporters: ATP-binding cassette F (ABC-F) proteins can confer resistance to ribosome-targeting antibiotics through a target protection mechanism.[13] While acquired ABC-F proteins like OptrA and PoxtA can mediate oxazolidinone resistance, studies suggest that the native ABC-F proteins of S. aureus do not contribute to its intrinsic resistance profile.[13][14][15] The optrA gene, in particular, confers resistance to both tedizolid and linezolid.[15][16]

Quantitative Data on Tedizolid Resistance

The potency of tedizolid is reflected in its low Minimum Inhibitory Concentration (MIC) values against susceptible isolates and its retained activity against many resistant phenotypes.

Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid against S. aureus

Organism Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)
Methicillin-Susceptible S. aureus (MSSA) Tedizolid 0.12 - 0.25 0.12 - 0.25 [17][18]
Linezolid 1 1 - 2 [17][18]
Methicillin-Resistant S. aureus (MRSA) Tedizolid 0.12 - 0.38 0.25 - 0.5 [17][18][19]

| | Linezolid | 1 - 2 | 2 |[17][18][19] |

Table 2: Impact of Specific Resistance Mechanisms on Oxazolidinone MICs

Resistance Mechanism Strain Background Tedizolid MIC (mg/L) Linezolid MIC (mg/L) Reference(s)
cfr-positive S. aureus 0.5 - 1.0 8 - 32 [1][20]
23S rRNA G2576T S. aureus >1.0 >8.0 [4]
L3 Mutation (e.g., Gly152Asp) S. aureus Elevated Elevated [2][5]
L4 Mutation (e.g., Lys68Gln) S. aureus Elevated Elevated [5]

| rpoB Mutation (D449N) | MRSA N315 | 4.0 | 8 |[12] |

Table 3: Spontaneous Mutation Frequency in S. aureus

Strain Antibiotic Spontaneous Mutation Frequency Reference(s)
MSSA (ATCC 29213) Tedizolid 1.1 x 10⁻¹⁰ [5]

| MRSA (ATCC 33591) | Tedizolid | 1.9 x 10⁻¹⁰ |[5] |

Detailed Experimental Protocols

Accurate characterization of tedizolid resistance requires standardized laboratory procedures.

Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 document for dilution antimicrobial susceptibility tests.[21]

  • Inoculum Preparation: From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 isolated colonies of S. aureus. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22][23]

  • Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Prepare serial two-fold dilutions of tedizolid in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL after inoculation. A typical concentration range for tedizolid is 0.06 to 8 mg/L.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.[24][25]

  • MIC Reading: The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth. A quality control strain (e.g., S. aureus ATCC 29213) should be run concurrently.[20]

Protocol: Molecular Detection of Resistance Mechanisms
  • DNA Extraction: Extract genomic DNA from an overnight culture of the S. aureus isolate using a commercial DNA extraction kit or a standard cell lysis protocol (e.g., lysostaphin (B13392391) treatment followed by boiling).[26]

  • PCR Amplification: Set up a PCR reaction using primers specific for the cfr gene.[20][27]

    • Reaction Mix: Include template DNA, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.

    • Cycling Conditions (Example): Initial denaturation at 94°C for 2 min; followed by 30 cycles of 94°C for 10s, 55°C for 30s, and 72°C for 30s; and a final extension at 72°C for 7 min.[20]

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the cfr gene.

  • PCR Amplification: Amplify the genes of interest (rplC, rplD) and the domain V region of the 23S rRNA gene using specific primers.[7]

  • PCR Product Purification: Clean the amplified PCR products to remove excess primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing: Submit the purified PCR products for bidirectional Sanger sequencing.[28][29] This process involves cycle sequencing to generate fluorescently labeled, chain-terminated fragments, followed by separation via capillary electrophoresis.[28][30]

  • Sequence Analysis: Align the resulting sequences with a wild-type reference sequence (e.g., from S. aureus N315) using sequence analysis software to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions.

Protocol: In Vitro Resistance Selection by Serial Passage

This method is used to assess the potential for resistance development over time.[31][32][33]

  • Initial MIC Determination: Determine the baseline MIC of tedizolid for the starting S. aureus isolate as described in Protocol 4.1.

  • First Passage: Inoculate a tube of broth containing tedizolid at a sub-inhibitory concentration (typically 0.5x the MIC) with the bacterial suspension. Incubate for 18-24 hours at 35°C.[12][34]

  • Subsequent Passages: After incubation, determine the new MIC from the passaged culture.[34] Take an aliquot from the well or tube with the highest concentration of tedizolid that still permitted growth and use it to inoculate a new series of antibiotic dilutions.[31]

  • Repeat: Repeat this process daily for a defined period (e.g., 21-30 days) or until a significant increase in the MIC is observed.[5][31] The resistant mutants can then be isolated and characterized.

Visualizing Resistance Pathways and Workflows

Diagrams created using Graphviz provide a clear visual summary of the complex relationships and processes involved in tedizolid resistance.

cluster_mechanisms Tedizolid Resistance Mechanisms in S. aureus res_mech Resistance Mechanisms target_mod Target Site Modification res_mech->target_mod enzymatic Enzymatic Modification res_mech->enzymatic other Other Mechanisms res_mech->other rrna 23S rRNA Mutations (e.g., G2576T, T2500A) target_mod->rrna rpl Ribosomal Protein L3/L4 Mutations target_mod->rpl cfr cfr Gene (A2503 Methylation) enzymatic->cfr abc Acquired ABC-F Proteins (e.g., optrA) other->abc rpob rpoB Mutations other->rpob

Caption: Overview of the primary mechanisms of Tedizolid resistance in S. aureus.

Experimental Workflow for Characterizing a Resistant Isolate start Isolate S. aureus with elevated Tedizolid MIC mic Confirm MIC using Broth Microdilution (CLSI) start->mic dna Genomic DNA Extraction mic->dna pcr PCR for known resistance genes dna->pcr seq Sequence 23S rRNA, rplC, rplD genes dna->seq cfr_check cfr gene? pcr->cfr_check Analyze results wgs Whole Genome Sequencing (for unknown mechanisms) wgs_analysis Bioinformatic Analysis: Identify novel mutations (e.g., rpoB) wgs->wgs_analysis cfr_check->seq No cfr_pos Mechanism: cfr-mediated cfr_check->cfr_pos Yes mutation_check Mutation found? seq->mutation_check Analyze results mutation_check->wgs No mutation_pos Mechanism: Target Site Mutation mutation_check->mutation_pos Yes

Caption: Workflow for identifying Tedizolid resistance mechanisms in a clinical isolate.

cluster_ribosome Mechanism of Action and Resistance at the 50S Ribosome ribosome 50S Ribosomal Subunit ptc Peptidyl Transferase Center (PTC) protein_block Protein Synthesis Inhibited ptc->protein_block Leads to tedizolid_wt Tedizolid tedizolid_wt->ptc Binds to mutation 23S rRNA or L3/L4 Mutation binding_fail Tedizolid Binding Impaired mutation->binding_fail cfr cfr-mediated Methylation (at A2503) cfr->binding_fail protein_continue Protein Synthesis Continues binding_fail->protein_continue Allows

Caption: Tedizolid's interaction with the ribosome and mechanisms of interference.

Conclusion and Future Directions

Tedizolid remains a highly effective agent against S. aureus, including MRSA, with a low propensity for resistance development.[5] The primary resistance mechanisms—target site mutations in 23S rRNA and ribosomal proteins L3/L4, and the acquisition of the cfr gene—are well-characterized but require continuous monitoring.[3][5] The structural advantages of tedizolid allow it to overcome cfr-mediated resistance in many cases, providing a significant clinical benefit over linezolid.[3]

Future work should focus on:

  • Surveillance: Ongoing surveillance programs are essential to track the prevalence of known resistance mechanisms and to identify novel pathways as they emerge.

  • Mechanism Elucidation: Further investigation into less common mechanisms, such as the role of rpoB mutations and acquired ABC-F transporters, will provide a more complete picture of the resistance landscape.

  • Drug Development: Understanding how resistance mutations impact the drug-target interface can inform the rational design of new oxazolidinones or other ribosome-targeting antibiotics capable of evading these modifications.

By combining robust surveillance with detailed molecular and biochemical analysis, the clinical utility of tedizolid can be preserved, ensuring its continued efficacy in treating serious S. aureus infections.

References

The Molecular Basis of Tedizolid's Potent Ribosomal Binding and Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tedizolid (B1663884), a second-generation oxazolidinone antibiotic, demonstrates superior potency against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), when compared to its predecessor, linezolid (B1675486). This enhanced efficacy is rooted in its distinct molecular interactions within the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. This technical guide provides a comprehensive overview of the molecular basis of tedizolid's action, detailing its binding site, key interactions, and the structural features that allow it to overcome common resistance mechanisms. We present quantitative data on its antimicrobial activity, detailed experimental protocols for studying drug-ribosome interactions, and visual representations of its binding mechanism and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1][2] Tedizolid phosphate (B84403) is a prodrug that is rapidly converted to its active form, tedizolid, by phosphatases in the body.[1] Its optimized structure leads to enhanced ribosomal binding and activity against certain linezolid-resistant strains.[1][3] Understanding the precise molecular interactions between tedizolid and the ribosome is paramount for the development of next-generation antibiotics that can circumvent emerging resistance.

Mechanism of Action

Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, specifically at the A-site of the peptidyl transferase center (PTC).[4][5] This binding event physically obstructs the proper positioning of aminoacyl-tRNA, thereby preventing the formation of the 70S initiation complex, a crucial step in protein synthesis.[4][6] While the general mechanism is similar to other oxazolidinones, tedizolid's unique structural features result in a more potent inhibition.

The Tedizolid Binding Pocket

High-resolution cryo-electron microscopy (cryo-EM) studies of tedizolid in complex with the S. aureus 50S ribosomal subunit have elucidated the precise binding site.[5] Tedizolid is encapsulated entirely by 23S rRNA at the A-site of the PTC. The binding pocket is primarily composed of nucleotides from domain V of the 23S rRNA.

Key interacting nucleotides include:

  • A2503: The C5-hydroxyl group of tedizolid's oxazolidinone core forms crucial hydrogen bonds with the phosphate backbone and the 2'-OH of adenosine (B11128) 2503.[5]

  • U2584: The tetrazole ring of tedizolid engages in a close lone-pair interaction with uridine (B1682114) 2584, contributing to the drug's strong binding affinity.[5]

  • G2061 and U2504: These nucleotides also form part of the binding pocket, with U2504 showing a tighter interaction with the oxazolidinone ring.[5]

The additional D-ring system of tedizolid allows for more extensive interactions within the binding site compared to linezolid, which is a key factor in its enhanced potency.[1]

// Invisible edges for layout control "Tedizolid" -> "aa_tRNA" [style=invis]; } caption: Tedizolid's mechanism of action in the 50S ribosomal subunit.

Overcoming Resistance

A significant advantage of tedizolid is its activity against some linezolid-resistant strains. Resistance to linezolid often arises from mutations in the 23S rRNA gene or through the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene.[1][3] The cfr gene encodes a methyltransferase that modifies A2503 at the C8 position.[7] This methylation can sterically hinder the binding of linezolid. However, the structural modifications in tedizolid, particularly at the C-5 position of the oxazolidinone nucleus, allow it to maintain significant activity against strains harboring the cfr gene.[1][3][8]

Resistance_Mechanism cluster_ribosome Ribosomal A-Site A2503 A2503 Nucleotide m8A2503 C8-Methylated A2503 (m8A2503) Binding_Reduced Binding Sterically Hindered m8A2503->Binding_Reduced Causes Binding_Maintained Binding Maintained m8A2503->Binding_Maintained Allows cfr_gene cfr Gene Cfr_MT Cfr Methyltransferase cfr_gene->Cfr_MT Expresses Cfr_MT->m8A2503 Methylates A2503 Linezolid Linezolid Linezolid->m8A2503 Attempts to bind Tedizolid Tedizolid Tedizolid->m8A2503 Binds effectively due to modified C-5 side chain

Quantitative Data: In Vitro Activity

Tedizolid consistently demonstrates 4- to 8-fold greater potency than linezolid against a wide array of Gram-positive pathogens.[1][3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for tedizolid and linezolid against key clinical isolates.

Table 1: Tedizolid vs. Linezolid MICs for Staphylococcus aureus

OrganismAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
MSSATedizolid0.12 - 0.50.250.25
Linezolid0.5 - 212
MRSATedizolid0.12 - 0.50.250.25
Linezolid0.5 - 212
hVISATedizolid--0.5
Linezolid--4
VISATedizolid--0.5
Linezolid--4
DNS S. aureusTedizolid--0.5
Linezolid--2
LR S. aureusTedizolid0.063 - 1--
Linezolid---

Data sourced from multiple studies.[9][10][11][12] MSSA: Methicillin-Susceptible S. aureus; MRSA: Methicillin-Resistant S. aureus; hVISA: heterogeneous Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S. aureus; DNS: Daptomycin-Non-Susceptible; LR: Linezolid-Resistant.

Table 2: Tedizolid vs. Linezolid MICs for Enterococci and Streptococci

OrganismAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
E. faecalisTedizolid-0.250.25
Linezolid-12
VRE (E. faecium)Tedizolid--1
Linezolid---
S. pyogenesTedizolid-0.120.25
Linezolid-12
S. agalactiaeTedizolid-0.120.25
Linezolid-12
S. anginosus grp.Tedizolid-0.120.25
Linezolid-0.51

Data sourced from multiple studies.[9][10][12] VRE: Vancomycin-Resistant Enterococci.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key techniques used to characterize the interaction of tedizolid with the ribosome.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Perform serial two-fold dilutions of tedizolid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 32 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • For oxazolidinones, results are often read at the point of approximately 80% inhibition, disregarding faint hazes or single pinpoint colonies.[13]

MIC_Workflow Start Start Colony_Selection 1. Select 3-5 Colonies from Agar Plate Start->Colony_Selection Suspension 2. Suspend in Saline & Adjust to 0.5 McFarland Colony_Selection->Suspension Dilution 3. Prepare Inoculum (Final: 5x10^5 CFU/mL) Suspension->Dilution Inoculation 5. Inoculate Plate with Bacterial Suspension Dilution->Inoculation Plate_Prep 4. Serial Dilution of Tedizolid in 96-Well Plate Plate_Prep->Inoculation Incubation 6. Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading 7. Read MIC (Lowest concentration with no visible growth) Incubation->Reading End End Reading->End

Protocol: Cryo-Electron Microscopy (Cryo-EM) of the Tedizolid-50S Complex

This protocol is a generalized summary based on published methodologies for structural analysis of antibiotic-ribosome complexes.[5][17][18]

  • Ribosome Isolation:

    • Grow bacterial cells (e.g., S. aureus) to mid-log phase.

    • Harvest cells by centrifugation and lyse them using methods such as high-pressure homogenization or bead beating in a suitable buffer.

    • Isolate 70S ribosomes through sucrose (B13894) density gradient ultracentrifugation.

    • Dissociate 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration in the buffer, followed by another round of sucrose gradient centrifugation to separate the subunits.

  • Complex Formation:

    • Combine purified 50S ribosomal subunits with a molar excess of tedizolid (e.g., final concentration of ~10 µM) dissolved in a suitable solvent like DMSO.[5]

    • Incubate the mixture to allow for binding (e.g., 15 minutes at 37°C, followed by 1 hour on ice).[5]

  • Grid Preparation and Freezing:

    • Apply a small volume (~3-4 µL) of the tedizolid-50S complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil).

    • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).[5][17]

  • Data Collection:

    • Screen the frozen grids on a transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector.

    • Collect a large dataset of movie frames of the particles at high magnification.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the movie frames to correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

    • Automatically pick particles (images of the 50S-tedizolid complex).

    • Perform 2D and 3D classification to sort particles into homogenous classes.

    • Generate a high-resolution 3D reconstruction of the complex using software like RELION or CryoSPARC.

  • Model Building and Refinement:

    • Fit a pre-existing 50S subunit model (e.g., from the PDB) into the cryo-EM density map.

    • Generate restraints for the tedizolid molecule and manually fit it into the corresponding density in the map.

    • Perform real-space refinement of the complete atomic model using software like PHENIX to optimize the fit to the density map.[5]

Conclusion

The enhanced potency of tedizolid is a direct result of its optimized chemical structure, which facilitates additional, high-affinity interactions within the peptidyl transferase center of the bacterial 50S ribosomal subunit. Its ability to bind effectively even to ribosomes modified by the Cfr methyltransferase underscores its value in treating infections caused by resistant Gram-positive pathogens. The detailed molecular understanding provided by cryo-EM, combined with quantitative susceptibility testing, offers a robust framework for the rational design of future antibiotics that can effectively target the bacterial ribosome and combat the growing challenge of antimicrobial resistance.

References

In Vitro Spontaneous Resistance Frequency to Tedizolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spontaneous resistance frequency of various bacterial species to tedizolid (B1663884), a next-generation oxazolidinone antibiotic. The document summarizes key quantitative data, details experimental protocols for resistance frequency determination, and illustrates the underlying molecular mechanisms of resistance.

Spontaneous Resistance Frequency Data

The frequency of spontaneous resistance to tedizolid is a critical parameter in assessing its long-term efficacy and potential for resistance development. In vitro studies consistently demonstrate that tedizolid maintains a low frequency of spontaneous resistance against a range of clinically important Gram-positive pathogens.[1][2] This low resistance potential is a significant advantage over other antimicrobial agents.[3]

The following table summarizes the reported spontaneous resistance frequencies for tedizolid against various bacterial species. It is important to note that the frequency is often determined at specific multiples of the Minimum Inhibitory Concentration (MIC) of the test organism.

Bacterial SpeciesStrainSelection ConcentrationSpontaneous Resistance FrequencyReference
Staphylococcus aureusATCC 29213 (MSSA)2x MIC1.1 x 10⁻¹⁰[3]
Staphylococcus aureusATCC 33591 (MRSA)2x MIC1.9 x 10⁻¹⁰[3]
Staphylococcus aureusWIS 423 (CF-MRSA)Not Specified4.8 x 10⁻⁸[4]

Note: CF-MRSA denotes a Cystic Fibrosis isolate of Methicillin-Resistant Staphylococcus aureus. MSSA denotes Methicillin-Susceptible Staphylococcus aureus.

Studies have indicated that the spontaneous mutation frequencies for tedizolid are approximately 16-fold lower than those for linezolid (B1675486) in both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains.[3] Generally, the frequency of spontaneous mutations that confer resistance to tedizolid is in the range of 10⁻¹⁰.[5]

Experimental Protocols for Determining Spontaneous Resistance Frequency

The determination of spontaneous resistance frequency is a key in vitro experiment to predict the likelihood of resistance emergence. The most common method is the single-step spontaneous mutation frequency assay.[6]

Single-Step Spontaneous Mutation Frequency Assay

This method quantifies the frequency at which resistant mutants emerge upon a single exposure to a selective concentration of an antimicrobial agent.[6]

Principle: A large population of bacteria is plated on a solid medium containing the antibiotic at a concentration that inhibits the growth of the susceptible parent strain (typically 2x, 4x, or 8x the MIC).[6][7] The number of colonies that grow are considered spontaneous mutants, and the frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[8][9]

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • Initiate a culture of the test bacterial strain in a suitable liquid medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.[10]

    • Subculture the overnight culture into fresh broth and grow to mid-logarithmic phase to ensure the cells are actively dividing.

    • Determine the total number of viable cells (CFU/mL) in the culture by performing serial dilutions and plating on non-selective agar (B569324) plates.[8]

  • Preparation of Selective Agar Plates:

    • Prepare a suitable agar medium (e.g., Mueller-Hinton Agar - MHA).[11]

    • Autoclave the medium and allow it to cool to approximately 45-50°C.

    • Add the desired concentration of tedizolid (e.g., 2x, 4x, or 8x the MIC of the test strain) to the molten agar and mix thoroughly.[6]

    • Pour the antibiotic-containing agar into petri dishes and allow them to solidify.[6]

  • Plating and Incubation:

    • Spread a known volume of the bacterial culture, containing a high density of cells (e.g., 10⁹ to 10¹⁰ CFU), onto the surface of the selective agar plates.[6]

    • Incubate the plates at the optimal growth temperature for the bacterium for a sufficient duration to allow for the growth of resistant colonies (typically 48-72 hours).[6]

  • Calculation of Spontaneous Resistance Frequency:

    • Count the number of colonies that appear on the selective plates. These represent the spontaneous resistant mutants.

    • Calculate the spontaneous resistance frequency using the following formula: Frequency = (Number of resistant colonies) / (Total number of viable cells plated)

Multi-Step Resistance Studies (Serial Passage)

In contrast to single-step studies, multi-step resistance studies involve exposing bacteria to sub-inhibitory concentrations of an antibiotic over multiple passages.[6] This method allows for the gradual development of resistance through the accumulation of mutations.

Principle: Bacteria are repeatedly cultured in the presence of increasing concentrations of the antibiotic. This process selects for mutants with incremental increases in resistance.

Detailed Protocol:

  • Initial Susceptibility Testing:

    • Determine the baseline MIC of tedizolid for the bacterial strain using a standard method such as broth microdilution or E-test.[11]

  • Serial Passage:

    • Inoculate the bacterial strain into a liquid medium containing a sub-inhibitory concentration of tedizolid (e.g., 0.5x the MIC).[12]

    • Incubate the culture until visible growth is observed.

    • Transfer an aliquot of this culture into fresh medium containing a higher concentration of tedizolid (e.g., a two-fold increase).[12]

    • Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.[3][12]

  • Characterization of Resistant Mutants:

    • Isolates from the final passage are sub-cultured on antibiotic-free medium to ensure the stability of the resistance phenotype.[12]

    • The MIC of tedizolid for the selected resistant mutants is determined to quantify the level of resistance.[6]

    • Further genetic characterization, such as whole-genome sequencing, can be performed to identify the mutations responsible for resistance.[10][11]

Visualizing Experimental Workflows and Resistance Mechanisms

Experimental Workflow for Spontaneous Resistance Frequency Determination

The following diagram illustrates the general workflow for a single-step spontaneous mutation frequency assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start Culture overnight Overnight Incubation start->overnight subculture Subculture to Log Phase overnight->subculture viable_count Determine Viable Cell Count (CFU/mL) subculture->viable_count plate_selective Plate high density of cells on selective agar viable_count->plate_selective incubate Incubate Plates (48-72h) plate_selective->incubate count_colonies Count Resistant Colonies incubate->count_colonies calculate_freq Calculate Spontaneous Resistance Frequency count_colonies->calculate_freq end end calculate_freq->end End

Caption: Workflow for determining spontaneous resistance frequency.

Mechanisms of Resistance to Tedizolid

Resistance to tedizolid, and oxazolidinones in general, primarily arises from modifications at the drug's binding site on the bacterial ribosome.[13]

G cluster_resistance Resistance Mechanisms tedizolid Tedizolid ribosome Bacterial Ribosome (50S Subunit) tedizolid->ribosome Binds to 23S rRNA in Peptidyl Transferase Center protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis mutations Target Site Mutations mutations->ribosome Alter drug binding site rRNA_mut 23S rRNA mutations (e.g., G2576T) mutations->rRNA_mut protein_mut Ribosomal protein mutations (L3, L4) mutations->protein_mut cfr_gene Cfr-mediated Methylation cfr_gene->ribosome Methylates A2503 in 23S rRNA

Caption: Mechanisms of resistance to the oxazolidinone antibiotic tedizolid.

The primary mechanisms of resistance to tedizolid include:

  • Mutations in the 23S rRNA: Point mutations in the domain V region of the 23S rRNA gene are a common mechanism of oxazolidinone resistance.[14] The G2576T mutation is frequently observed in resistant isolates.[4][15]

  • Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance to tedizolid.[3][10][16] These proteins are located near the peptidyl transferase center of the ribosome.

  • Cfr-mediated Resistance: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene provides a transferable mechanism of resistance.[2] The cfr gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA, which can reduce the binding affinity of some oxazolidinones.[2] However, tedizolid often retains activity against strains harboring the cfr gene in the absence of other ribosomal mutations.[1][17]

Conclusion

Tedizolid demonstrates a low in vitro frequency of spontaneous resistance against key Gram-positive pathogens. The primary mechanisms of resistance involve target site modifications within the bacterial ribosome. The standardized experimental protocols outlined in this guide are essential for the continued surveillance of tedizolid activity and the early detection of resistance. This information is vital for informing clinical use and guiding future drug development efforts.

References

An In-depth Technical Guide on the Impact of the cfr Gene on Tedizolid Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] A significant challenge to the efficacy of oxazolidinones is the emergence of resistance, notably mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[5][6] This gene encodes a methyltransferase that modifies the 23S rRNA, leading to reduced binding of several classes of antibiotics that target the peptidyl transferase center (PTC).[7][8][9] While the cfr gene can confer high-level resistance to the first-generation oxazolidinone, linezolid (B1675486), tedizolid often retains significant activity.[10][11] This guide provides a detailed examination of the molecular mechanisms underlying this phenomenon, presents quantitative susceptibility data, and outlines key experimental protocols for studying the impact of the cfr gene on tedizolid susceptibility.

Molecular Mechanism of cfr-Mediated Resistance and Tedizolid Evasion

The primary mechanism of cfr-mediated resistance is the post-transcriptional methylation of adenosine (B11128) 2503 (A2503) in the 23S rRNA of the 50S ribosomal subunit.[5][7][9] The Cfr enzyme, an RNA methyltransferase, adds a methyl group to the C8 position of A2503.[8][12] This modification induces a conformational change in the ribosomal PTC, which is the binding site for oxazolidinones.[13]

For linezolid, this methylation creates a steric hindrance that significantly reduces its binding affinity, leading to resistance.[13] Tedizolid, however, possesses a modified side chain at the C-5 position of the oxazolidinone nucleus.[1][10] This structural difference allows tedizolid to bind effectively to the PTC, even in the presence of the Cfr-mediated methylation, thus overcoming this resistance mechanism.[10][14][15] Cryo-electron microscopy studies have shown that tedizolid has additional interactions within the PTC, which may contribute to its retained potency against cfr-positive strains.[14][15]

G cluster_0 Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA (A2503) cfr_gene cfr Gene Cfr_MT Cfr Methyltransferase cfr_gene->Cfr_MT encodes Methylation C8 Methylation of A2503 Cfr_MT->Methylation catalyzes Methylation->23S_rRNA Tedizolid Tedizolid Methylation->Tedizolid less effective against Reduced_Binding Reduced Binding Affinity Methylation->Reduced_Binding causes Linezolid Linezolid Linezolid->Reduced_Binding Retained_Activity Retained Susceptibility Tedizolid->Retained_Activity Resistance Linezolid Resistance Reduced_Binding->Resistance

Mechanism of Cfr-mediated resistance to oxazolidinones.

Data Presentation: Impact of cfr on Tedizolid and Linezolid MICs

The presence of the cfr gene generally results in a significant increase in the minimum inhibitory concentrations (MICs) of linezolid. In contrast, the increase in tedizolid MICs is substantially less pronounced, with values often remaining within the susceptible range.

Table 1: Tedizolid and Linezolid MICs (µg/mL) against cfr-Positive and cfr-Negative Staphylococcus aureus

Strain Typecfr Gene StatusTedizolid MIC50Tedizolid MIC90Linezolid MIC50Linezolid MIC90Reference(s)
MRSANegative0.120.1211[16]
MRSAPositive≤2≤216-6432-64[17]
MRSAPositive--8 to >256-[11][18]
S. aureusNegative0.250.2512[16]
S. aureusPositive0.51816[11]

Table 2: Tedizolid and Linezolid MICs (µg/mL) against cfr-Positive and cfr-Negative Coagulase-Negative Staphylococci (CoNS)

Strain Typecfr Gene StatusTedizolid MIC RangeLinezolid MIC RangeReference(s)
S. epidermidisPositive-8 to >256[9][19]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The reference method for determining tedizolid and linezolid MICs is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol:

  • Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Preparation: Prepare stock solutions of tedizolid and linezolid. Perform serial twofold dilutions in CAMHB in 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 32 µg/mL).[20]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci.

  • Quality Control: Concurrently test quality control strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[20]

G Start Start: Isolate Colony Suspension Create Saline Suspension (0.5 McFarland) Start->Suspension Dilution Dilute Suspension for Final Inoculum (5x10^5 CFU/mL) Suspension->Dilution Plate_Inoculation Inoculate Microtiter Plate with Diluted Antibiotics Dilution->Plate_Inoculation Incubation Incubate at 35°C for 16-20 hours Plate_Inoculation->Incubation Reading Read MIC Endpoint (80% Inhibition) Incubation->Reading End End: Determine MIC Reading->End

Workflow for Broth Microdilution Susceptibility Testing.
Molecular Detection of the cfr Gene

Polymerase Chain Reaction (PCR) is a rapid and reliable method for detecting the presence of the cfr gene.

PCR Protocol:

  • DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial extraction kit or a standard lysis protocol.

  • PCR Amplification:

    • Primers: Utilize primers specific to a conserved region of the cfr gene.

    • Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted template DNA.

    • Cycling Conditions: A typical PCR program consists of:

      • Initial denaturation: 94°C for 2 minutes.

      • 30 cycles of:

        • Denaturation: 94°C for 10-30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 30-60 seconds.

      • Final extension: 72°C for 7 minutes.[21]

  • Gel Electrophoresis:

    • Run the amplified PCR products on a 1.5% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates a positive result for the cfr gene.

Confirmation of Plasmid-Mediated Transfer

To confirm that the cfr gene is located on a transferable plasmid, plasmid isolation followed by transformation or conjugation experiments can be performed.

Plasmid Transformation Protocol:

  • Plasmid Isolation: Isolate plasmid DNA from the cfr-positive clinical isolate using a commercial plasmid miniprep kit.

  • Preparation of Competent Cells: Prepare a recipient strain, such as the susceptible S. aureus ATCC 29213, to be electrocompetent or chemically competent.

  • Transformation: Introduce the isolated plasmid DNA into the competent recipient cells via electroporation or heat shock.

  • Selection: Plate the transformed cells onto a selective agar medium containing an antibiotic to which the cfr gene confers resistance (e.g., tiamulin (B153960) or florfenicol) to select for successful transformants.[11]

  • Confirmation:

    • Confirm the presence of the cfr gene in the transformants by PCR.

    • Perform antimicrobial susceptibility testing on the transformants to verify the transfer of the resistance phenotype, including resistance to linezolid and susceptibility to tedizolid.[11]

G Start Start: cfr-positive Isolate Isolation Isolate Plasmid DNA Start->Isolation Transformation Transform Recipient with Plasmid DNA Isolation->Transformation Recipient Prepare Competent Recipient Strain (e.g., S. aureus ATCC 29213) Recipient->Transformation Selection Plate on Selective Agar (e.g., with Tiamulin) Transformation->Selection Confirmation Confirm cfr Gene by PCR and Verify Resistance Phenotype by AST Selection->Confirmation End End: Confirmed Plasmid Transfer Confirmation->End

Workflow for Plasmid Transformation Experiment.

Conclusion

The cfr gene presents a significant mechanism of resistance to linezolid and other antibiotics that target the ribosomal PTC. However, due to its unique chemical structure, tedizolid largely evades this resistance mechanism and retains potent activity against many cfr-positive strains.[10] This makes tedizolid a valuable therapeutic option for infections caused by such resistant Gram-positive pathogens. Accurate and timely detection of cfr-mediated resistance through robust susceptibility testing and molecular methods is crucial for guiding appropriate antibiotic therapy and for surveillance efforts to monitor the spread of this resistance determinant. The continued development of antimicrobials like tedizolid, which are less susceptible to existing resistance mechanisms, is essential in the ongoing effort to combat antibiotic resistance.

References

The In Vivo Transformation of Tedizolid Phosphate: A Technical Guide to its Conversion to the Active Tedizolid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tedizolid (B1663884) phosphate (B84403) is a second-generation oxazolidinone antibiotic administered as a prodrug, which undergoes rapid and extensive conversion to its microbiologically active form, tedizolid, in vivo. This transformation is a critical step in the drug's mechanism of action and is mediated by ubiquitous endogenous phosphatases. This technical guide provides an in-depth examination of the in vivo conversion process, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the metabolic pathway and experimental workflows. Understanding this efficient conversion is paramount to appreciating the favorable pharmacokinetic profile of tedizolid, which allows for once-daily oral and intravenous administration.

The Metabolic Pathway: From Prodrug to Active Agent

Tedizolid phosphate (TR-701) is designed for enhanced solubility and is rapidly hydrolyzed in the body to form tedizolid (TR-700), the active antibacterial agent. This conversion is not dependent on hepatic cytochrome P450 (CYP) enzymes but is instead carried out by non-specific alkaline phosphatases present in the plasma and intestinal tract.[1][2] The process involves the cleavage of the phosphate group from the parent molecule.

Following its formation, tedizolid is the primary circulating entity in plasma, accounting for approximately 95% of the total drug-related material.[3] Tedizolid itself undergoes minimal further metabolism. The primary route of elimination is through the feces (approximately 82%) and to a lesser extent in the urine (approximately 18%), predominantly as a microbiologically inactive sulfate (B86663) conjugate.[4][5] Less than 3% of the administered tedizolid phosphate dose is excreted as unchanged tedizolid.[3]

Tedizolid Phosphate Metabolism Tedizolid Phosphate Tedizolid Phosphate Tedizolid (Active) Tedizolid (Active) Tedizolid Phosphate->Tedizolid (Active) Hydrolysis by Alkaline Phosphatases Inactive Tedizolid Sulfate Inactive Tedizolid Sulfate Tedizolid (Active)->Inactive Tedizolid Sulfate Sulfation Excretion Excretion Inactive Tedizolid Sulfate->Excretion Fecal & Renal

Figure 1: Metabolic conversion of tedizolid phosphate.

Quantitative Analysis of In Vivo Conversion and Pharmacokinetics

The rapid and efficient conversion of tedizolid phosphate to tedizolid results in negligible systemic exposure to the prodrug. The pharmacokinetic profile is therefore characterized by the parameters of the active moiety, tedizolid.

Table 1: Pharmacokinetic Parameters of Tedizolid in Healthy Adults Following Administration of 200 mg Tedizolid Phosphate
ParameterOral AdministrationIntravenous AdministrationReference(s)
Cmax (Maximum Concentration) ~2.0 - 2.2 µg/mL~2.3 - 2.6 mg/L[6][7][8]
Tmax (Time to Cmax) ~3.0 - 3.5 hours~1.0 hour (end of infusion)[5][7][8]
AUC (Area Under the Curve) ~30 mg·h/L (AUC0-24)~30 mg·h/L (AUC0-24)[7]
t1/2 (Half-life) ~12 hours~12 hours[2][8]
Absolute Bioavailability ~91%N/A[2][3]
Protein Binding 70% - 90%70% - 90%[3][8]
Volume of Distribution (Vd) N/A67 - 80 L[3][8]

Note: Values are approximate and may vary between studies.

Table 2: Mass Balance of a Single Oral Dose of [14C]-Tedizolid Phosphate in Humans
Excretion RoutePercentage of Administered RadioactivityReference(s)
Feces ~82%[4][5]
Urine ~18%[4][5]
Total Recovery >90%[3]

Key Experimental Protocols

The characterization of tedizolid phosphate's in vivo conversion relies on a series of well-defined in vitro and in vivo experiments.

In Vitro Enzymatic Conversion Assay

This assay is designed to confirm the role of phosphatases in the conversion of tedizolid phosphate to tedizolid.

Objective: To demonstrate the enzymatic conversion of tedizolid phosphate to tedizolid by alkaline phosphatase.

Materials:

  • Tedizolid phosphate

  • Purified alkaline phosphatase (e.g., from bovine intestinal mucosa)

  • Tris-HCl buffer (pH 9.0)

  • Control buffer (without enzyme)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of tedizolid phosphate in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in Tris-HCl buffer.

  • Pre-incubate the reaction mixture (buffer and tedizolid phosphate) at 37°C.

  • Initiate the reaction by adding a pre-determined amount of alkaline phosphatase. A control reaction with no enzyme is run in parallel.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant for the concentrations of tedizolid phosphate and tedizolid using a validated LC-MS/MS method.

  • Calculate the rate of conversion and the half-life of tedizolid phosphate.

In Vitro Conversion Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Buffer Buffer Buffer->Incubation Enzyme Enzyme Enzyme->Incubation Start Reaction Time Points Time Points Incubation->Time Points Termination Termination Time Points->Termination Centrifugation Centrifugation Termination->Centrifugation LC-MS/MS LC-MS/MS Centrifugation->LC-MS/MS

Figure 2: Workflow for in vitro enzymatic conversion assay.
Human Pharmacokinetic Study

This study is essential for determining the pharmacokinetic profile of tedizolid following the administration of tedizolid phosphate.

Objective: To determine the single-dose and multiple-dose pharmacokinetics of tedizolid after oral and intravenous administration of tedizolid phosphate in healthy volunteers.

Study Design:

  • A randomized, open-label, crossover study design is often employed.

  • Subjects receive a single 200 mg oral dose of tedizolid phosphate and a single 200 mg intravenous infusion of tedizolid phosphate, with a washout period between administrations.

  • For multiple-dose pharmacokinetics, subjects receive 200 mg of tedizolid phosphate once daily for a specified duration (e.g., 6 days).

Protocol:

  • Screen and enroll healthy adult volunteers based on inclusion and exclusion criteria.

  • Administer a single 200 mg oral tablet of tedizolid phosphate with water after an overnight fast.

  • Collect serial blood samples at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 8, 12, 24, 48, and 72 hours).[7]

  • After a washout period, administer a single 200 mg dose of tedizolid phosphate as a 1-hour intravenous infusion.

  • Collect serial blood samples at the same time points relative to the start of the infusion.

  • Process blood samples to obtain plasma, which is then stored frozen until analysis.

  • Quantify the concentrations of tedizolid and tedizolid phosphate in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis.

Human Mass Balance Study ([14C]-Tedizolid Phosphate)

This study provides definitive data on the absorption, metabolism, and excretion of tedizolid phosphate.

Objective: To determine the routes and extent of excretion and to identify and quantify the metabolites of tedizolid after a single oral dose of [14C]-tedizolid phosphate.

Protocol:

  • Synthesize [14C]-labeled tedizolid phosphate.

  • Administer a single oral dose of 200 mg tedizolid phosphate containing a trace amount of [14C]-tedizolid phosphate to healthy male volunteers.

  • Collect blood, urine, and feces at pre-dose and at various intervals post-dose for an extended period (e.g., until >90% of the radioactive dose is recovered).

  • Measure total radioactivity in all samples using liquid scintillation counting.

  • Analyze plasma, urine, and fecal homogenates for the parent drug and its metabolites using LC-MS/MS and/or radio-HPLC.

  • Characterize the structure of the major metabolites.

  • Calculate the percentage of the radioactive dose excreted in urine and feces and the proportion of each metabolite.

Conclusion

The in vivo conversion of tedizolid phosphate to its active form, tedizolid, is a rapid and efficient process mediated by endogenous phosphatases. This elegant prodrug strategy ensures high bioavailability of the active drug following both oral and intravenous administration, contributing to its favorable pharmacokinetic profile and allowing for a convenient once-daily dosing regimen. The comprehensive experimental approaches outlined in this guide have been pivotal in elucidating this critical aspect of tedizolid's pharmacology, providing a solid foundation for its clinical use in treating serious Gram-positive bacterial infections. The data consistently demonstrate that systemic exposure to the prodrug is negligible, with the pharmacological activity and pharmacokinetic properties being almost entirely attributable to the active moiety, tedizolid.

References

Unraveling the Mitochondrial Toxicity Profile of Tedizolid: An In-depth Preclinical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data regarding the mitochondrial toxicity potential of the oxazolidinone antibiotic, tedizolid (B1663884). By examining key in vitro and in vivo studies, this document aims to offer a detailed understanding of tedizolid's effects on mitochondrial function, particularly in comparison to its predecessor, linezolid (B1675486). This guide is intended to be a valuable resource for researchers and professionals involved in drug development and safety assessment.

Executive Summary

Tedizolid, a second-generation oxazolidinone, exhibits potent antimicrobial activity. However, concerns regarding the potential for mitochondrial toxicity, a known class effect of oxazolidinones, have necessitated thorough preclinical evaluation. This is primarily due to the structural similarity between bacterial and mitochondrial ribosomes, the target of this antibiotic class.[1][2] Preclinical evidence consistently demonstrates that tedizolid is a more potent inhibitor of mitochondrial protein synthesis (MPS) in vitro compared to linezolid.[1][3][4][5][6] Despite this, in vivo studies and pharmacokinetic modeling suggest a potentially lower risk of clinically significant mitochondrial-related adverse events with tedizolid. This discrepancy is attributed to its pharmacokinetic/pharmacodynamic (PK/PD) profile, which allows for periods of mitochondrial recovery, and its lack of stable association with mitochondria.[3][4][5]

Quantitative Assessment of Mitochondrial Inhibition

Preclinical studies have quantified the inhibitory effects of tedizolid on various mitochondrial parameters, providing a basis for comparison with linezolid.

Inhibition of Mitochondrial Protein Synthesis (MPS)

The primary mechanism of oxazolidinone-induced mitochondrial toxicity is the inhibition of MPS.[7] In vitro assays using isolated rat heart mitochondria have established the 50% inhibitory concentrations (IC50) for both tedizolid and linezolid.

Compound IC50 for MPS (µM) Reference
Tedizolid0.31 ± 0.02[3][4][5][6][8][9]
Linezolid6.4 ± 1.2[3][4][5][6][8][9]

Table 1: Comparative IC50 values for mitochondrial protein synthesis inhibition in isolated rat heart mitochondria.

Effects on Cytochrome c-Oxidase

The inhibition of MPS directly impacts the synthesis of mitochondrially encoded subunits of the electron transport chain, such as cytochrome c-oxidase (COX).

Cell Line Drug Concentration Effect on CYTox I Expression Effect on COX Activity Timepoint Reference
HL-60TedizolidCmaxAlmost complete inhibition~70-90% reduction48-72 h[1][10]
HL-60LinezolidCmaxAlmost complete inhibition~70-90% reduction48-72 h[1][10]
THP-1TedizolidCmaxComplete inhibitionSignificant reduction72 h[1]
THP-1LinezolidCmaxComplete inhibitionSignificant reduction120 h[1]
CD34+TedizolidCmaxNot directly measuredComplete inhibition11 days[11]
CD34+LinezolidCmaxNot directly measuredAlmost complete inhibition11 days[11]

Table 2: Summary of tedizolid and linezolid effects on cytochrome c-oxidase subunit I (CYTox I) expression and activity in various cell lines.

Notably, while tedizolid is a more potent inhibitor of MPS, the impact on COX activity at therapeutically relevant concentrations can be comparable to linezolid, though the onset of inhibition with tedizolid is often faster.[1]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.

In Vitro Mitochondrial Protein Synthesis Assay

This assay is fundamental to determining the direct inhibitory potential of a compound on MPS.

  • System: Intact, highly coupled mitochondria isolated from rat heart.

  • Protocol:

    • Mitochondria are incubated in a medium containing [³⁵S]methionine.

    • Various concentrations of tedizolid or linezolid (dissolved in a vehicle like DMSO) are added to the incubation medium.

    • Control incubations include medium alone and medium with the vehicle.

    • Following incubation, mitochondrial proteins are precipitated, and the incorporation of radiolabeled methionine is quantified to measure the rate of protein synthesis.

    • Dose-response curves are generated to calculate the IC50 value.[3]

Assessment of Cytochrome c-Oxidase (COX) Expression and Activity
  • Cell Lines: Human promyelocytic leukemia cells (HL-60) and human monocytic cells (THP-1) are commonly used.[1][10]

  • Western Blot Analysis for CYTox I Expression:

    • Cells are exposed to tedizolid or linezolid at various concentrations (e.g., Cmin and Cmax) and time points.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for subunit I of cytochrome c-oxidase (CYTox I), a mitochondrially encoded protein.

    • A nuclear-encoded mitochondrial protein (e.g., SDHA) is often used as a loading control to demonstrate the specificity of inhibition.

    • A secondary antibody conjugated to a detection enzyme is used for visualization and quantification.[1][10]

  • Biochemical Assay for COX Activity:

    • Cell lysates from treated and control cells are prepared.

    • The activity of cytochrome c-oxidase is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.[1][10]

Cellular Respiration and Metabolism Analysis
  • Technology: Seahorse XF Analyzers are used to measure real-time cellular oxygen consumption rate (OCR), providing insights into mitochondrial respiration.

  • Parameters Measured:

    • Basal Respiration: The baseline oxygen consumption of the cells.

    • ATP-linked Respiration: The portion of basal respiration used for ATP synthesis.

    • Maximal Respiration: The maximum respiratory capacity of the cells, induced by an uncoupler.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

  • Findings: Both tedizolid and linezolid were found to cause a rapid and complete inhibition of the spare respiratory capacity in HL-60 and THP-1 cells.[1][10][12]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying mechanisms of mitochondrial toxicity.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays isolated_mito Isolated Rat Heart Mitochondria mps_assay [35S]Methionine Incorporation (MPS Assay) isolated_mito->mps_assay Incubate with Tedizolid/Linezolid ic50 Determine IC50 for MPS Inhibition mps_assay->ic50 cell_culture Culture HL-60/THP-1 Cells drug_exposure Expose to Tedizolid/Linezolid (Cmin, Cmax) cell_culture->drug_exposure western_blot Western Blot for CYTox I Expression drug_exposure->western_blot cox_activity Biochemical Assay for COX Activity drug_exposure->cox_activity seahorse Seahorse XF Analysis (OCR Measurement) drug_exposure->seahorse results Assess Mitochondrial Dysfunction western_blot->results cox_activity->results seahorse->results

Preclinical Experimental Workflow for Assessing Mitochondrial Toxicity.

signaling_pathway tedizolid Tedizolid mito_ribosome Mitochondrial Ribosome (55S) tedizolid->mito_ribosome Binds to 23S rRNA of large subunit mps_inhibition Inhibition of Mitochondrial Protein Synthesis (MPS) mito_ribosome->mps_inhibition Blocks translation etc_synthesis Decreased Synthesis of Mitochondrially-Encoded ETC Subunits (e.g., CYTox I) mps_inhibition->etc_synthesis cox_activity Reduced Cytochrome c Oxidase Activity etc_synthesis->cox_activity respiration Impaired Mitochondrial Respiration cox_activity->respiration atp_production Decreased ATP Production respiration->atp_production cell_dysfunction Cellular Dysfunction (e.g., Myelosuppression, Neuropathy) atp_production->cell_dysfunction

Mechanism of Tedizolid-Induced Mitochondrial Dysfunction.

Reversibility and Pharmacokinetic Considerations

A critical finding in preclinical studies is the reversibility of tedizolid-induced mitochondrial effects. Upon drug withdrawal, inhibition of CYTox I expression, COX activity, and mitochondrial respiration were all fully and rapidly reversible, typically within 48 to 72 hours.[1][10][12]

Furthermore, pharmacokinetic simulations offer a potential explanation for the observed safety profile of tedizolid despite its potent in vitro MPS inhibition. Monte Carlo simulations based on population pharmacokinetic models showed that for 84% of patients receiving the standard therapeutic dose of tedizolid, free plasma concentrations fell below the MPS IC50 for a median duration of 7.94 hours during the dosing interval.[3][4][9] In contrast, for 62% of patients on linezolid, free plasma concentrations remained above the MPS IC50 for the entire dosing interval.[8] This "drug-free" period with tedizolid may allow for mitochondrial recovery, mitigating the cumulative toxicity.[3][4]

In Vivo and Subcellular Localization Studies

  • Long-Term Animal Studies: A 9-month study in rats with high-dose tedizolid (resulting in exposures approximately 8-fold greater than in humans) showed no evidence of neuropathy, a key clinical manifestation of mitochondrial toxicity.[3][4][13]

  • Cellular Localization: Studies using murine J774 macrophages found no evidence of a stable association of tedizolid with eukaryotic mitochondria.[3][4][13] Tedizolid was found to be free in the cytosol.[5] This contrasts with the potential for some drugs to accumulate within mitochondria, which could exacerbate toxicity.

Conclusion

The preclinical data on tedizolid's mitochondrial toxicity present a nuanced picture. While tedizolid is a more potent inhibitor of mitochondrial protein synthesis in vitro than linezolid, this does not directly translate to a greater in vivo toxicity potential. The rapid reversibility of its inhibitory effects, coupled with a pharmacokinetic profile that allows for periods of mitochondrial recovery during the dosing interval, are key factors that likely contribute to its favorable safety profile observed in clinical trials.[3] These findings underscore the importance of integrating in vitro mechanistic data with in vivo and pharmacokinetic studies for a comprehensive risk assessment of mitochondrial toxicity. Further clinical investigation into the long-term effects of tedizolid therapy is warranted to fully confirm these preclinical observations.

References

Tedizolid's In Vitro Activity Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid (B1663884), the active moiety of the prodrug tedizolid phosphate, is an oxazolidinone-class antibacterial agent. While primarily recognized for its potent activity against Gram-positive aerobic organisms, a growing body of evidence highlights its significant in vitro efficacy against a broad spectrum of anaerobic bacteria.[1][2][3][4][5] This technical guide provides a comprehensive overview of tedizolid's activity against these important pathogens, presenting key quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action and potential resistance pathways.

Quantitative In Vitro Susceptibility Data

The in vitro activity of tedizolid against a wide range of anaerobic bacteria has been systematically evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a major study, providing a comparative analysis with linezolid (B1675486) and other antimicrobial agents.

Table 1: In Vitro Activity of Tedizolid and Comparators against Gram-Negative Anaerobic Bacilli
Organism (No. of Isolates)AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Bacteroides fragilis group (124)Tedizolid0.5 - 412
Linezolid2 - 1648
Bacteroides fragilis (30)Tedizolid0.5 - 211
Linezolid2 - 424
Bacteroides thetaiotaomicron (28)Tedizolid0.5 - 212
Linezolid2 - 844
Prevotella spp. (40)Tedizolid≤0.06 - 20.251
Linezolid≤0.12 - 40.52
Porphyromonas spp. (15)Tedizolid≤0.06 - 0.250.120.25
Linezolid≤0.12 - 0.50.250.5
Veillonella spp. (20)Tedizolid≤0.06 - 0.50.120.25
Linezolid≤0.12 - 10.250.5
Bilophila wadsworthia (10)Tedizolid1 - >32416
Linezolid2 - >32816

Data compiled from Goldstein et al., 2020.[4]

Table 2: In Vitro Activity of Tedizolid and Comparators against Gram-Positive Anaerobic Bacteria
Organism (No. of Isolates)AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Clostridium spp. (30)Tedizolid≤0.06 - 20.251
Linezolid≤0.12 - 40.52
Clostridioides difficile (10)Tedizolid0.12 - 10.250.5
Linezolid0.25 - 20.51
Anaerobic cocci (e.g., Peptostreptococcus, Finegoldia) (35)Tedizolid≤0.06 - 0.50.120.25
Linezolid≤0.12 - 10.250.5

Data compiled from Goldstein et al., 2020.[4]

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to tedizolid is performed following standardized methodologies, primarily the agar (B569324) dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11-A9.[6][7]

Agar Dilution Method for Anaerobic Susceptibility Testing (CLSI M11-A9)

This reference method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium prior to inoculation with the test organism.

1. Media Preparation:

  • Brucella agar supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood is the recommended medium.[8]

  • A stock solution of tedizolid is prepared according to the manufacturer's instructions.

2. Plate Preparation:

  • A series of agar plates are prepared, each containing a specific concentration of tedizolid.

  • Molten agar is cooled to 48-50°C, and the appropriate volume of the antimicrobial agent is added.

  • The agar is then poured into sterile Petri dishes and allowed to solidify.

  • A growth control plate containing no antimicrobial agent is also prepared.

3. Inoculum Preparation:

  • The anaerobic isolates are grown in an appropriate broth medium (e.g., thioglycolate broth) or on supplemented blood agar plates in an anaerobic environment.

  • The inoculum is prepared by suspending colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

4. Inoculation:

  • A multipoint inoculator (e.g., Steers replicator) is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates.[8]

5. Incubation:

  • The inoculated plates are incubated at 35-37°C for 42-48 hours in an anaerobic atmosphere (e.g., anaerobic chamber or jar with a gas-generating system).

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control.

Mechanism of Action

Tedizolid, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][9][10][11] This interaction prevents the formation of a functional 70S initiation complex, a critical step in the translation process.

Tedizolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit A_site A-site (Peptidyl Transferase Center) 30S_subunit 30S Subunit Initiation_Complex Functional 70S Initiation Complex A_site->Initiation_Complex Prevents Formation Tedizolid Tedizolid Tedizolid->A_site Binds to 23S rRNA within the A-site tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition

Tedizolid's inhibitory action on bacterial protein synthesis.

Resistance Mechanisms

Resistance to oxazolidinones in anaerobic bacteria is not yet widespread but is an area of ongoing surveillance. The primary mechanisms of resistance to this class of antibiotics involve alterations at the drug's binding site on the 23S rRNA.

  • Target Site Mutations: Point mutations in the genes encoding 23S rRNA, particularly at position G2576T, can reduce the binding affinity of oxazolidinones.

  • Ribosomal Methylation: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase, can lead to resistance.[12][13][14] This enzyme methylates an adenine (B156593) residue (A2503) in the 23S rRNA, sterically hindering the binding of several classes of antibiotics, including oxazolidinones. While primarily described in Gram-positive cocci, the potential for horizontal gene transfer to anaerobes exists.

The logical relationship of these resistance mechanisms is depicted below.

Tedizolid_Resistance cluster_resistance Resistance Mechanisms Tedizolid Tedizolid Binding_Site 23S rRNA Binding Site (A2503, G2576) Tedizolid->Binding_Site Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Binding_Site->Protein_Synthesis_Inhibition Leads to Susceptibility Bacterial Susceptibility Protein_Synthesis_Inhibition->Susceptibility Results in Mutation 23S rRNA Gene Mutation (e.g., G2576T) Reduced_Binding Reduced Tedizolid Binding Affinity Mutation->Reduced_Binding Causes cfr_gene cfr Gene Acquisition Methyltransferase Cfr Methyltransferase Expression cfr_gene->Methyltransferase Leads to Methylation A2503 Methylation Methyltransferase->Methylation Causes Methylation->Reduced_Binding Causes Resistance Bacterial Resistance Reduced_Binding->Resistance Results in

Logical flow of tedizolid action and resistance mechanisms.

Conclusion

Tedizolid demonstrates potent in vitro activity against a diverse array of clinically relevant anaerobic bacteria, including species from the Bacteroides fragilis group, Prevotella, Porphyromonas, Veillonella, and various Gram-positive anaerobes.[4] Its efficacy, which is often greater than that of linezolid, coupled with its distinct mechanism of action, positions it as a valuable agent for consideration in the treatment of infections involving anaerobic pathogens.[1] Continuous surveillance of its activity and the emergence of potential resistance mechanisms is warranted as its clinical use expands.

References

Methodological & Application

Application Notes and Protocols for Tedizolid Phosphate In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the in vitro susceptibility of Gram-positive pathogens to tedizolid (B1663884) phosphate (B84403). The information is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Tedizolid phosphate is an oxazolidinone-class antibacterial agent. It is a prodrug that is converted by phosphatases to its active form, tedizolid.[1] Tedizolid exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[2][3][4] This action prevents the formation of the 70S initiation complex, a critical step in bacterial protein synthesis.[2][5] Tedizolid has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), streptococci, and enterococci.[1][5][6] Accurate in vitro susceptibility testing is crucial for guiding appropriate clinical use and monitoring the development of resistance.

Mechanism of Action

Tedizolid phosphate is administered as a prodrug and is systemically converted to the active moiety, tedizolid, by phosphatases.[1] Tedizolid then targets the bacterial ribosome to inhibit protein synthesis.

Tedizolid_Mechanism_of_Action cluster_prodrug In Vivo Conversion cluster_bacterial_cell Bacterial Cell Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Phosphatases Phosphatases Tedizolid_Phosphate->Phosphatases Hydrolysis Tedizolid_Active Tedizolid (Active Drug) Phosphatases->Tedizolid_Active 50S_Subunit 50S Subunit Tedizolid_Active->50S_Subunit Binds to Bacterial_Ribosome Bacterial Ribosome 23S_rRNA 23S rRNA of the Peptidyl Transferase Center 50S_Subunit->23S_rRNA Inhibition Inhibition of Protein Synthesis Initiation 50S_Subunit->Inhibition

Caption: Mechanism of action of tedizolid phosphate.

Quantitative Data Summary

Table 1: CLSI and FDA Minimum Inhibitory Concentration (MIC) Breakpoints for Tedizolid
OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤0.5 µg/mL--
Streptococcus pyogenes≤0.5 µg/mL--
Streptococcus agalactiae≤0.5 µg/mL--
Streptococcus anginosus group≤0.25 µg/mL--
Enterococcus faecalis≤0.5 µg/mL--

Data sourced from CLSI guidelines.[6]

Table 2: EUCAST Recommendations for Tedizolid Susceptibility Reporting
Organism GroupRecommendation
StaphylococciIsolates susceptible to linezolid (B1675486) can be reported as susceptible to tedizolid. For isolates resistant to linezolid, an MIC test for tedizolid should be performed.
StreptococciIsolates susceptible to linezolid can be reported as susceptible to tedizolid.
Enterococcus spp.Isolates susceptible to linezolid can be reported as susceptible to tedizolid. For isolates resistant to linezolid, an MIC test for tedizolid should be performed.

EUCAST suggests using linezolid as a surrogate for tedizolid susceptibility in some cases.[7][8]

Table 3: Quality Control (QC) Ranges for Tedizolid Susceptibility Testing
QC StrainMethodMIC Range (µg/mL)Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 29213Broth Microdilution--
Enterococcus faecalis ATCC® 29212Broth Microdilution--
Streptococcus pneumoniae ATCC® 49619Broth Microdilution--
Staphylococcus aureus ATCC® 25923Disk Diffusion (20 µg)--

Specific QC ranges should be referenced from the latest CLSI M100 or EUCAST QC documents.[9][10][11]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of tedizolid in liquid growth medium.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum 1. Prepare Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum 2. Dilute Inoculum Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate 4. Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Prepare_Tedizolid 3. Prepare Tedizolid Dilutions in Microtiter Plate Prepare_Tedizolid->Inoculate_Plate Incubate 5. Incubate at 35±2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results 6. Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for broth microdilution MIC testing.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Tedizolid analytical standard

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35±2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[12]

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

  • Tedizolid Dilution: Prepare serial twofold dilutions of tedizolid in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the tedizolid dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35±2°C for 16-20 hours in ambient air.[12]

  • Reading Results: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism. For tedizolid, it is recommended to use an 80% inhibition endpoint criterion.[7][13]

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to tedizolid by measuring the zone of growth inhibition around a drug-impregnated disk.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum 1. Prepare Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Agar 2. Inoculate Mueller-Hinton Agar (B569324) Plate Prepare_Inoculum->Inoculate_Agar Apply_Disk 3. Apply Tedizolid Disk (20 µg) Inoculate_Agar->Apply_Disk Incubate 4. Incubate at 35±2°C for 16-20 hours Apply_Disk->Incubate Measure_Zone 5. Measure Zone of Inhibition (in mm) Incubate->Measure_Zone Interpret_Results 6. Interpret Results based on CLSI/EUCAST Breakpoints Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for disk diffusion susceptibility testing.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Tedizolid disks (20 µg)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35±2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[12]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[12]

  • Disk Application: Aseptically apply a 20 µg tedizolid disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35±2°C for 16-20 hours in ambient air.[12]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. For staphylococci, it is recommended to measure the zones with reflected light.[9] Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints from CLSI or EUCAST.

Additional Methodologies

Other methods for tedizolid susceptibility testing include commercially available test strips that provide an MIC value on an agar plate and automated susceptibility testing systems.[7] Validation of these systems against reference methods is essential. A commercial broth microdilution device, Sensititre™, has been shown to have excellent agreement with reference MIC results for tedizolid.[14][15]

Conclusion

Standardized in vitro susceptibility testing protocols are fundamental for the effective use of tedizolid in clinical practice and for ongoing surveillance of resistance. Adherence to established guidelines from organizations like CLSI and EUCAST ensures the accuracy and reproducibility of susceptibility test results. The protocols and data presented here provide a comprehensive resource for laboratories performing tedizolid susceptibility testing.

References

Determining the Minimum Inhibitory Concentration (MIC) of Tedizolid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of tedizolid (B1663884), a next-generation oxazolidinone antibiotic. Tedizolid demonstrates potent activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and reproducible MIC determination is crucial for clinical susceptibility testing, antibiotic resistance surveillance, and in the research and development of new antimicrobial agents.

The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Tedizolid and MIC Testing

Tedizolid phosphate (B84403) is a prodrug that is rapidly converted to its active form, tedizolid, by phosphatases in the body.[3] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. Tedizolid is noted for its enhanced potency, which is often four- to eight-fold greater than that of linezolid (B1675486) against susceptible strains.[4][5][6]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] It is a fundamental measure of an antibiotic's potency and is used to predict clinical efficacy and establish susceptibility breakpoints.

Quantitative Data Summary

The following tables summarize the MIC values of tedizolid against various clinically relevant Gram-positive bacteria as reported in recent studies. These values were predominantly determined using the reference broth microdilution method.

Table 1: Tedizolid MIC Distribution for Staphylococcus aureus

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
S. aureus (including MRSA)0.12 - 0.250.25 - 0.5≤0.008 - 1

Data compiled from multiple surveillance studies.[4][5][6][8]

Table 2: Tedizolid MIC Distribution for Various Streptococci

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pyogenes0.120.25≤0.06 - 0.5
Streptococcus agalactiae0.120.25≤0.06 - 0.5
Streptococcus anginosus group0.060.12 - 0.25≤0.008 - 0.25

Data compiled from multiple surveillance studies.[4][5][9]

Table 3: Tedizolid MIC Distribution for Enterococcus faecalis

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Enterococcus faecalis0.250.5≤0.06 - 1

Data compiled from multiple surveillance studies.[4][5][8][9]

Table 4: Quality Control (QC) Ranges for Tedizolid MIC Testing

QC StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.12 - 0.5
Enterococcus faecalis ATCC® 292120.25 - 1
Streptococcus pneumoniae ATCC® 496190.12 - 0.5

Ranges are based on CLSI and EUCAST recommendations.[10][11]

Experimental Protocols

Three primary methods are recommended for determining the MIC of tedizolid: broth microdilution, agar (B569324) dilution, and gradient diffusion.

Broth Microdilution Method

This is the reference method for MIC testing and is recommended by both CLSI and EUCAST.[12] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of tedizolid in a liquid growth medium.

Materials:

  • Tedizolid analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

  • Incubator (35 ± 2°C)

  • Microplate reader or visual inspection mirror

Protocol:

  • Tedizolid Stock Solution Preparation: Prepare a stock solution of tedizolid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and further dilute in sterile distilled water to achieve the desired starting concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the tedizolid working solution in CAMHB directly in the 96-well microtiter plates to achieve the final desired concentration range (e.g., 0.008 to 16 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 well-isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism.[7] For oxazolidinones like tedizolid, the endpoint should be read at approximately 80% inhibition of growth compared to the growth control, disregarding faint haziness or pinpoint growth.[1][4][5][6][7]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Tedizolid Stock Solution B Perform Serial Dilutions in 96-well Plate A->B Dilute in CAMHB D Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) B->D Add to plate C Prepare 0.5 McFarland Bacterial Inoculum C->D Standardize inoculum E Incubate Plate (35°C, 16-20h) D->E F Read Plates for Visible Growth E->F G Determine MIC (Lowest concentration with no growth) F->G Observe wells

Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method

In this method, varying concentrations of tedizolid are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of each plate.

Materials:

  • Tedizolid analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Quality control (QC) strains

  • Incubator (35 ± 2°C)

Protocol:

  • Tedizolid Stock Solution Preparation: Prepare a stock solution of tedizolid as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of twofold dilutions of the tedizolid working solution. Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (held at 45-50°C) to create a series of plates with the final desired tedizolid concentrations.[13]

  • Plate Pouring: Swirl the agar-antibiotic mixture to ensure homogeneity and pour into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension (final inoculum of approximately 10⁴ CFU per spot).

  • Controls: Include a growth control plate (MHA without antibiotic) and test QC strains in parallel.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of tedizolid that completely inhibits the growth of the organism, defined as no growth or the growth of a single colony or a faint haze.

AgarDilutionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Tedizolid Stock Solution B Add Tedizolid Dilutions to Molten MHA A->B Create dilutions C Pour Plates and Allow to Solidify B->C E Spot-Inoculate Plates with Standardized Bacteria C->E Prepare plates D Prepare 0.5 McFarland Bacterial Inoculum D->E Standardize inoculum F Incubate Plates (35°C, 16-20h) E->F G Examine Plates for Bacterial Growth F->G H Determine MIC (Lowest concentration with no growth) G->H Observe spots

Workflow for Agar Dilution MIC Determination.
Gradient Diffusion Method

This method utilizes a pre-impregnated plastic strip with a continuous and stable gradient of tedizolid. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a concentration gradient.

Materials:

  • Commercially available tedizolid MIC test strips

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control (QC) strains

  • Incubator (35 ± 2°C)

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.[3]

  • Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[3]

  • Strip Application: Allow the agar surface to dry for 5-15 minutes. Aseptically apply the tedizolid MIC test strip to the center of the inoculated plate with the concentration gradient facing upwards.[3]

  • Incubation: Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[3]

  • Reading the MIC: After incubation, an elliptical zone of inhibition will form around the strip.[14][15] The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3][14] Reading should be performed at the point of almost complete inhibition (approximately 90%).[3]

GradientDiffusionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum B Swab Inoculum onto MHA Plate for Confluent Growth A->B Standardize inoculum C Apply Tedizolid Gradient Strip B->C Allow to dry D Incubate Plate (35°C, 16-20h) C->D E Observe Elliptical Zone of Inhibition D->E F Read MIC at Intersection of Growth and Strip E->F Read scale

Workflow for Gradient Diffusion MIC Determination.

Surrogate Testing

When commercial tedizolid susceptibility testing products are not available, EUCAST and other studies suggest that linezolid susceptibility can be used as a reliable surrogate to predict tedizolid susceptibility for certain Gram-positive pathogens.[1][2] Isolates susceptible to linezolid can generally be reported as susceptible to tedizolid.[1] However, for isolates that are intermediate or resistant to linezolid, a direct MIC test for tedizolid should be performed to confirm its activity.[1]

References

Application Notes and Protocols: Efficacy of Tedizolid in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of tedizolid (B1663884) in a neutropenic murine thigh infection model. This model is a standardized and reproducible in vivo system for the preclinical assessment of antimicrobial agents against soft tissue infections, particularly in an immunocompromised host setting.[1][2][3]

Introduction

Tedizolid is an oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] The neutropenic murine thigh infection model is crucial for studying the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics like tedizolid, as it mimics infections in immunocompromised patients.[1] Studies have shown that while the efficacy of tedizolid is enhanced in the presence of granulocytes, it still achieves stasis against MRSA and methicillin-susceptible S. aureus (MSSA) at clinically relevant exposures in neutropenic mice, particularly over extended treatment durations.[7][8] The primary PK/PD index correlated with tedizolid's efficacy is the ratio of the area under the unbound (free) concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5][7][9]

Data Presentation

Table 1: Tedizolid Efficacy Against MRSA (ATCC 33591) in Immunosuppressed (IS) Mice
Time PointVehicle Control (log CFU/thigh)Tedizolid Dose (mg/kg)Reduction in Bacterial Counts (log CFU/thigh)
24 h8.64100.76
48 h9.04102.75
72 h8.71104.07

Data synthesized from studies demonstrating the time-dependent bactericidal effect of tedizolid.[7]

Table 2: Human-Equivalent Doses (MEDs) of Tedizolid for Stasis in Immunosuppressed (IS) Mice Infected with MRSA (ATCC 33591)
Time PointMED for Stasis (mg/day)
24 h594
48 h333
72 h166

This table illustrates that a static effect is achieved with lower equivalent doses over a longer treatment period.[7]

Table 3: Pharmacodynamic Targets of Tedizolid in Neutropenic Murine Models
Infection ModelEndpointfAUC/MIC Ratio
Thigh InfectionStasis (24 h)49.3
Thigh Infection1-log kill (24 h)105.9
Thigh InfectionStasis (48 h)43.1
Thigh Infection1-log kill (48 h)56.9
Pneumonia ModelStasis (24 h)~20

This data highlights the key pharmacodynamic parameter for tedizolid efficacy.[5][9][10]

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice

This protocol describes the method for inducing a neutropenic state in mice to mimic an immunocompromised condition.

Materials:

  • Specific pathogen-free female ICR (CD-1) mice (5-6 weeks old)[2]

  • Cyclophosphamide[1][2]

  • Sterile saline for injection

  • Appropriate syringes and needles

Procedure:

  • Acclimate mice to the laboratory environment for at least 48 hours before the experiment.

  • Prepare a sterile solution of cyclophosphamide (B585) in saline.

  • To induce neutropenia, administer cyclophosphamide intraperitoneally. A common regimen involves two doses:

    • Day 1: 150 mg/kg[2]

    • Day 4: 100 mg/kg[2]

  • The mice are typically ready for the infection phase on Day 5, at which point they will be neutropenic.

Protocol 2: Murine Thigh Infection Model

This protocol details the procedure for establishing a localized thigh infection.

Materials:

  • Neutropenic mice from Protocol 1

  • Mid-log phase culture of Staphylococcus aureus (e.g., MRSA ATCC 33591 or MSSA ATCC 29213)[7][8]

  • Sterile saline

  • Appropriate syringes and needles for intramuscular injection

Procedure:

  • Prepare a bacterial inoculum of the desired concentration (e.g., 10^7 CFU/mL) in sterile saline.[2]

  • Two hours before the administration of the antimicrobial agent, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.[2][11]

  • Immediately after inoculation, sacrifice a subset of mice (at least two) to determine the baseline bacterial load in the thighs.

Protocol 3: Administration of Tedizolid and Sample Collection

This protocol outlines the treatment and subsequent sample processing to evaluate efficacy.

Materials:

  • Tedizolid phosphate (B84403) (prodrug) formulated for administration (e.g., oral gavage or intraperitoneal injection)[10][11]

  • Vehicle control (e.g., sterile saline)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer[2]

  • Trypticase soy agar (B569324) plates with 5% sheep's blood[2][3]

Procedure:

  • Prepare the required doses of tedizolid. Doses can range from 1 to 150 mg/kg, administered once daily.[7][8]

  • Administer the prepared doses of tedizolid or vehicle control to the respective groups of mice at specified time points post-infection (e.g., 2, 8, and 14 hours).[2]

  • At predetermined endpoints (e.g., 24, 48, and 72 hours post-treatment initiation), euthanize the mice.[7][8]

  • Aseptically remove the infected thigh muscle, weigh it, and place it in a tube with a known volume of sterile PBS on ice.[2]

  • Homogenize the thigh tissue completely.[2]

  • Prepare serial ten-fold dilutions of the thigh homogenates in sterile PBS.

  • Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[2][3]

  • Incubate the plates at 37°C for approximately 20 hours.

  • Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Analysis Induction Induction of Neutropenia (Cyclophosphamide) Inoculation Thigh Inoculation Induction->Inoculation Day 5 Culture Bacterial Culture (S. aureus) Culture->Inoculation Treatment Tedizolid Administration Inoculation->Treatment 2h post-infection Sacrifice Euthanasia & Thigh Harvest (24, 48, 72h) Treatment->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Analysis CFU Enumeration & Data Analysis Plating->Analysis

Caption: Workflow of the neutropenic murine thigh infection model.

Tedizolid_Action_Pathway Tedizolid Tedizolid Phosphate (Prodrug) Active_Tedizolid Tedizolid (TR-700) (Active Moiety) Tedizolid->Active_Tedizolid Rapidly hydrolyzed in vivo Ribosome Bacterial 50S Ribosomal Subunit Active_Tedizolid->Ribosome Inhibition Inhibition Active_Tedizolid->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Bacteriostatic_Effect Bacteriostatic/Bactericidal Effect Protein_Synthesis->Bacteriostatic_Effect Leads to Inhibition->Protein_Synthesis

Caption: Simplified mechanism of action for tedizolid.

References

Tedizolid's Efficacy in Experimental Foreign Body-Associated Osteomyelitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of tedizolid (B1663884), a next-generation oxazolidinone antibiotic, in a preclinical model of foreign body-associated osteomyelitis. The following sections detail the experimental protocols for inducing and treating this challenging infection in a rat model, present quantitative data on tedizolid's antibacterial activity, and visualize the experimental workflow and the drug's mechanism of action.

Data Presentation: Efficacy of Tedizolid in a Rat Model of MRSA Foreign Body-Associated Osteomyelitis

The following tables summarize the quantitative data from a study evaluating the efficacy of tedizolid, both alone and in combination with rifampin, against methicillin-resistant Staphylococcus aureus (MRSA) in a rat model of foreign body-associated osteomyelitis. The data is presented as the mean logarithm of colony-forming units (CFU) per gram of bone, providing a clear comparison of bacterial loads across different treatment groups.

Table 1: Bacterial Load in Bone Following Treatment in a Rat Model of MRSA Foreign Body-Associated Osteomyelitis

Treatment GroupNumber of Animals (n)Mean Bacterial Load (log10 CFU/g of bone)
No Treatment (Control)177.68
Tedizolid145.30
Tedizolid + Rifampin114.31
Rifampin164.88
Vancomycin + Rifampin134.25

*Indicates a statistically significant reduction in bacterial load compared to the no-treatment control group.[1][2]

Table 2: Comparative Efficacy of Treatment Groups

ComparisonResult
Tedizolid vs. No TreatmentSignificantly lower bacterial load[1][2]
Tedizolid + Rifampin vs. No TreatmentSignificantly lower bacterial load[1][2]
Tedizolid + Rifampin vs. Vancomycin + RifampinNo significant difference in bacterial loads[1][2]

Experimental Protocols

This section provides a detailed methodology for establishing a foreign body-associated osteomyelitis model in rats and the subsequent treatment protocol, based on published research.[1][2][3]

Animal Model and Surgical Procedure
  • Animal Species: Male Wistar rats (250-350 g).

  • Anesthesia: Intraperitoneal administration of ketamine (60 mg/kg) and xylazine (B1663881) (6 mg/kg).

  • Surgical Site Preparation: Shave the left hind leg and disinfect the skin.

  • Induction of Osteomyelitis:

    • Create a small hole in the proximal metaphysis of the left tibia using a 20-gauge needle.

    • Inject 50 µL of a bacterial suspension containing 1 x 10⁸ CFU of MRSA directly into the medullary cavity.

    • Insert a sterile, stainless-steel wire (foreign body) into the medullary cavity through the needle hole.

    • Close the wound with sutures.

Bacterial Strain
  • Organism: Methicillin-resistant Staphylococcus aureus (MRSA), specifically a strain associated with prosthetic joint infections.[1][3]

Treatment Regimen
  • Infection Establishment: Allow the infection to establish for four weeks post-surgery.

  • Treatment Duration: 21 days.

  • Drug Administration: Administer all drugs intraperitoneally.

    • Tedizolid: 30 mg/kg, once daily.

    • Rifampin: 25 mg/kg, twice daily.

    • Vancomycin: 50 mg/kg, twice daily.

  • Treatment Groups:

    • Tedizolid alone

    • Tedizolid in combination with Rifampin

    • Rifampin alone

    • Vancomycin in combination with Rifampin

    • No treatment (control group)

Outcome Measures
  • Primary Outcome: Quantitative bacterial culture of the infected tibia.

  • Procedure:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove the infected tibia.

    • Remove the wire implant.

    • Homogenize the bone tissue.

    • Perform serial dilutions of the bone homogenate and plate on appropriate culture media.

    • Incubate the plates and count the number of CFU.

    • Express the results as log10 CFU per gram of bone.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating the efficacy of tedizolid in a rat model of foreign body-associated osteomyelitis.

G cluster_setup Model Setup cluster_infection Infection Establishment cluster_treatment Treatment Phase cluster_analysis Outcome Analysis A Anesthesia and Surgical Site Preparation B Induction of Osteomyelitis (MRSA Inoculation) A->B C Implantation of Foreign Body (Stainless Steel Wire) B->C D 4-Week Infection Period C->D E Randomization into Treatment Groups D->E F 21-Day Intraperitoneal Drug Administration E->F G Euthanasia and Tibia Removal F->G H Quantitative Bone Culture G->H I Determination of Bacterial Load (log10 CFU/g bone) H->I

Experimental workflow for the foreign body-associated osteomyelitis model.
Mechanism of Action: Tedizolid Signaling Pathway

Tedizolid, as an oxazolidinone antibiotic, inhibits bacterial protein synthesis at the initiation phase. The following diagram depicts this mechanism of action.

G R_50S 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) R_30S 30S Ribosomal Subunit Tedizolid Tedizolid Tedizolid->R_50S Binds to 23S rRNA at the peptidyl transferase center Tedizolid->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Tedizolid's mechanism of action: Inhibition of bacterial protein synthesis.

References

Application Note: Time-Kill Curve Analysis of Tedizolid Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[1][2][3] Time-kill curve analysis is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4][5] This application note provides a detailed protocol for performing time-kill curve analysis of tedizolid against S. aureus and presents representative data.

Tedizolid's Mechanism of Action

Tedizolid exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the initiation of protein synthesis.[3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3][6][7] A reduction in bacterial growth of less than 3-log10 colony-forming units (CFU)/mL from the initial inoculum after 24 hours is typically defined as bacteriostatic activity.[6]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Initiation_Complex 70S Initiation Complex Formation No_Protein Protein Synthesis Inhibition 50S->No_Protein 30S 30S Tedizolid Tedizolid Tedizolid->50S Binds to 23S rRNA mRNA mRNA mRNA->Initiation_Complex Protein Protein Initiation_Complex->Protein Translation No_Protein->Protein

Caption: Tedizolid's inhibitory action on bacterial protein synthesis.

Experimental Protocols

This section details the necessary steps for conducting a time-kill curve analysis of tedizolid against S. aureus.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of tedizolid against the selected S. aureus strain(s) must be determined.

Protocol:

  • Bacterial Strain Selection: Utilize well-characterized S. aureus strains, such as methicillin-susceptible S. aureus (MSSA) ATCC 29213 or clinical isolates of MRSA.[8]

  • Inoculum Preparation: Prepare a bacterial inoculum from colonies grown on Mueller-Hinton agar (B569324) (MHA).[9] Adjust the turbidity of the bacterial suspension in a sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Broth Microdilution/Macrodilution: Perform serial two-fold dilutions of tedizolid in cation-adjusted Mueller-Hinton broth (CAMHB).[6][10]

  • Inoculation: Inoculate each dilution with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation: Incubate the plates/tubes at 35-37°C for 18-24 hours.[6][10]

  • MIC Determination: The MIC is the lowest concentration of tedizolid that completely inhibits visible bacterial growth.[6]

Time-Kill Curve Assay

Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of S. aureus in CAMHB with a concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Antibiotic Concentrations: Prepare flasks or tubes containing CAMHB with various concentrations of tedizolid, typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[6] Include a growth control flask without any antibiotic.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate in a shaking incubator at 35-37°C to ensure aeration.[6]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[6]

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each sample in sterile saline or phosphate-buffered saline. Plate the dilutions onto MHA plates.

  • Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the mean log10 CFU/mL against time for each tedizolid concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[6]

A Prepare S. aureus Inoculum (~5x10^5 CFU/mL) C Inoculate Flasks and Incubate at 37°C with Shaking A->C B Set up Flasks with Tedizolid Concentrations (0x, 0.25x, 1x, 4x, 16x MIC) B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate on MHA D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time and Analyze Results F->G

Caption: Workflow for a time-kill curve assay.

Data Presentation

The following tables summarize representative quantitative data from time-kill curve analyses of tedizolid against S. aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tedizolid against S. aureus

S. aureus StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
MSSA0.12 - 0.50.250.5
MRSA0.125 - 0.50.250.5

Data compiled from multiple studies.[2][8][11][12]

Table 2: Representative Time-Kill Curve Data for Tedizolid against an MRSA Strain (MIC = 0.25 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)8x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.55.45.3
47.85.35.14.9
89.25.14.54.1
129.55.44.23.9
249.66.05.45.0
Log Reduction at 24h N/A-0.3 (regrowth)0.30.7

This is a representative data table synthesized from findings where tedizolid consistently demonstrates bacteriostatic activity.[6][7]

Interpretation of Results

Time-kill curves for tedizolid against S. aureus typically demonstrate a bacteriostatic effect.[6][7] At concentrations at and above the MIC, there is an initial decrease in bacterial viability followed by a period of sustained inhibition or slow regrowth.[6][13] A maximal effect is often observed at concentrations of 4x to 8x the MIC.[6] The lack of a ≥3-log10 reduction in CFU/mL confirms the bacteriostatic nature of tedizolid against S. aureus.[6][7] This is consistent with its mechanism of action as a protein synthesis inhibitor.[3]

Conclusion

Time-kill curve analysis is an essential tool for characterizing the pharmacodynamic properties of antibiotics like tedizolid. The protocols outlined in this application note provide a standardized method for assessing the in vitro activity of tedizolid against S. aureus. The data consistently show that tedizolid exhibits potent bacteriostatic activity against both MSSA and MRSA, supporting its clinical use in treating infections caused by these pathogens.

References

Application Notes and Protocols for the Quantification of Tedizolid in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantification of tedizolid (B1663884), a potent oxazolidinone antibiotic, in plasma samples. The methodologies presented are tailored for researchers, scientists, and drug development professionals, offering a range of techniques from High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection to more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a simple, cost-effective, and reliable approach for the determination of tedizolid in various biological matrices, including human and mouse plasma.[1][2]

Application Note

This HPLC-UV method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring where high sensitivity is not the primary requirement. The use of a straightforward protein precipitation step for sample preparation makes it amenable to high-throughput analysis.

Table 1: Quantitative Data for HPLC-UV Method

ParameterValue
Linearity Range0.2 - 5.0 µg/mL[2]
Lower Limit of Quantification (LLOQ)0.2 µg/mL
AccuracyWithin 10%[2]
PrecisionWithin 10%[2]
Internal Standard4-nitroaniline[2]
Detection Wavelength251 nm[1][2]
Retention Time (Tedizolid)Not specified
Retention Time (Internal Standard)Not specified
Experimental Protocol

1. Materials and Reagents:

  • Tedizolid reference standard

  • 4-nitroaniline (B120555) (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Deionized water

  • Human or mouse plasma (blank)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of tedizolid and 4-nitroaniline in a suitable solvent.

  • Spike blank plasma with tedizolid to prepare calibration standards at concentrations of 0.2, 0.4, 0.6, 0.8, 1.5, 2, 3, and 5 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 1, and 4 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add a specified volume of internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile, in a fixed ratio (e.g., 2:1 or 3:1 v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

4. HPLC Conditions:

  • Column: Reverse-phase C18 column

  • Mobile Phase: A mixture of sodium acetate, deionized water, and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV detector set at 251 nm.[1][2]

  • Injection Volume: 20 µL (typical)

  • Run Time: Sufficient to allow elution of both the internal standard and tedizolid.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of tedizolid to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model to fit the data.

  • Determine the concentration of tedizolid in the QC and unknown samples from the calibration curve.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (251 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Tedizolid Calibrate->Quantify HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Collect Collect Supernatant Vortex->Collect Inject Inject into HPLC Collect->Inject Separate ODS Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 300nm, Em: 340nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Linear Regression Integrate->Calibrate Quantify Quantify Tedizolid Calibrate->Quantify UPLC_MSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Pretreat Add IS & Dilute Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Plate Condition->Load Wash Wash Plate Load->Wash Elute Elute Analytes Wash->Elute Dry_Recon Dry & Reconstitute Elute->Dry_Recon Inject Inject into UPLC Dry_Recon->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Tedizolid Calibrate->Quantify

References

Application Notes and Protocols for Spectrofluorimetric Quantification of Tedizolid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative determination of tedizolid (B1663884) phosphate (B84403) using a spectrofluorimetric method. Tedizolid phosphate, a novel oxazolidinone antibiotic, is a prodrug that is rapidly converted to the active moiety, tedizolid.[1][2][3][4][5] The inherent fluorescence of tedizolid phosphate allows for a sensitive and direct spectrofluorimetric analysis. Additionally, methods for quantifying the active form, tedizolid, using HPLC with fluorescence detection are also discussed, which can be applied following the conversion from tedizolid phosphate.[6][7][8] These methods are applicable for the analysis of tedizolid phosphate in bulk drug, pharmaceutical dosage forms, and biological matrices such as human plasma.[7]

Principle of the Assay

The spectrofluorimetric assay for tedizolid phosphate is based on its native fluorescence in an aqueous solution. The molecule possesses a fluorophore that, when excited by light of a specific wavelength, emits light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of tedizolid phosphate over a defined range, enabling its quantification.

Tedizolid phosphate is a prodrug that is converted by phosphatases to the biologically active tedizolid.[1] While the direct assay quantifies the prodrug, it is also common to quantify the active tedizolid, particularly in biological samples. Tedizolid can also be quantified using its fluorescent properties, often coupled with a separation technique like HPLC.[6][7][8]

Chemical Conversion Pathway

The following diagram illustrates the conversion of the prodrug tedizolid phosphate to the active drug tedizolid.

G Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Tedizolid Tedizolid (Active Moiety) Tedizolid_Phosphate->Tedizolid Hydrolysis Phosphatases Nonspecific Phosphatases Phosphatases->Tedizolid_Phosphate

Caption: Conversion of Tedizolid Phosphate to Tedizolid.

Instrumentation and Reagents

Instrumentation
  • Spectrofluorometer equipped with a Xenon lamp source.

  • Quartz cuvettes (1 cm path length).

  • Calibrated micropipettes.

  • Analytical balance.

  • Vortex mixer.

  • pH meter.

  • For HPLC-fluorescence: A High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Reagents and Standards
  • Tedizolid Phosphate reference standard.

  • Methanol (B129727) (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid.

  • Dipotassium hydrogen phosphate.

  • Potassium dihydrogen phosphate.

  • Ultrapure water.

  • Human plasma (for bioanalytical applications).

Experimental Protocols

Protocol 1: Direct Spectrofluorimetric Quantification of Tedizolid Phosphate

This protocol is adapted from a method based on the native fluorescence of tedizolid phosphate in an aqueous solution.

3.1.1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of tedizolid phosphate reference standard.

  • Dissolve in 100 mL of ultrapure water to obtain a stock solution of 100 µg/mL.

  • From this stock solution, prepare a working standard solution of 1 µg/mL by appropriate dilution with ultrapure water.

3.1.2. Preparation of Calibration Standards:

  • Serially dilute the 1 µg/mL working standard solution with ultrapure water to prepare a series of calibration standards.

  • A suitable concentration range for the calibration curve is 2-30 ng/mL.

3.1.3. Spectrofluorimetric Measurement:

  • Set the spectrofluorometer to the optimal excitation and emission wavelengths for tedizolid phosphate.

    • Excitation Wavelength (λex): 298 nm

    • Emission Wavelength (λem): 408 nm

  • Transfer the blank (ultrapure water), calibration standards, and samples into quartz cuvettes.

  • Measure the fluorescence intensity for each solution.

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards.

  • Determine the concentration of tedizolid phosphate in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

3.1.4. Application to Pharmaceutical Dosage Forms:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of tedizolid phosphate.

  • Dissolve the powder in ultrapure water, sonicate for 15 minutes, and filter.

  • Dilute the filtrate with ultrapure water to a concentration within the calibration range and measure the fluorescence intensity as described above.

3.1.5. Application to Human Plasma:

  • Spike drug-free human plasma with known concentrations of tedizolid phosphate.

  • Precipitate plasma proteins by adding a suitable solvent (e.g., acetonitrile).

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the supernatant to dryness and reconstitute the residue in ultrapure water.

  • Measure the fluorescence intensity.

Protocol 2: Quantification of Tedizolid (Active Moiety) by HPLC with Fluorescence Detection

This protocol describes a general procedure based on published HPLC methods for tedizolid.[6][7][8]

3.2.1. Chromatographic Conditions:

  • HPLC Column: Octadecyl silane (B1218182) (C18) column (e.g., 150 mm × 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A mixture of 0.1 M phosphoric acid (adjusted to pH 7.0) and methanol (60:40, v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 40°C.[7]

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 300 nm[6][7]

    • Emission Wavelength (λem): 340 nm[6][7]

3.2.2. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of tedizolid reference standard in a suitable solvent (e.g., dimethyl sulfoxide (B87167) and then dilute with ultrapure water).[7]

  • Prepare calibration standards by spiking drug-free human serum or other appropriate matrices with known concentrations of tedizolid. A suitable range is 0.025–10.0 µg/mL.[7][8]

  • For sample preparation from biological fluids, perform protein precipitation followed by extraction as described in section 3.1.5.

3.2.3. Data Analysis:

  • Inject the standards and samples into the HPLC system.

  • Identify the tedizolid peak based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify tedizolid in the samples from the calibration curve.

Method Validation and Performance Characteristics

The described spectrofluorimetric and HPLC-fluorescence methods have been validated according to ICH and FDA guidelines.[7] The key validation parameters are summarized in the tables below.

Quantitative Data for Direct Spectrofluorimetric Assay of Tedizolid Phosphate
ParameterResultReference
Excitation Wavelength (λex)298 nm
Emission Wavelength (λem)408 nm
Linearity Range2–30 ng/mL
Limit of Detection (LOD)0.13 ng/mL
Limit of Quantification (LOQ)0.44 ng/mL
Mean % Recovery (Pharmaceuticals)100.49 ± 1.32
Mean % Recovery (Human Plasma)99.40 ± 2.18
Quantitative Data for HPLC-Fluorescence Assay of Tedizolid
ParameterResultReference
Excitation Wavelength (λex)300 nm[6][7]
Emission Wavelength (λem)340 nm[6][7]
Linearity Range0.025–10.0 µg/mL[6][7][8]
Correlation Coefficient (R²)> 0.999[7][8]
Limit of Detection (LOD)0.01 µg/mL[7][8]
Limit of Quantification (LOQ)0.025 µg/mL[7][8]
Intra-assay Accuracy99.2% to 107.0%[7][8]
Inter-assay Accuracy99.2% to 107.7%[7][8]
Extraction Recovery100.4% to 114.1%[7][8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the spectrofluorimetric quantification of tedizolid phosphate.

G cluster_prep Sample and Standard Preparation cluster_measurement Spectrofluorimetric Analysis cluster_analysis Data Analysis Stock Prepare Stock Solution (100 µg/mL) Working Prepare Working Standard (1 µg/mL) Stock->Working Standards Prepare Calibration Standards (2-30 ng/mL) Working->Standards Measure Measure Fluorescence Intensity (Blank, Standards, Samples) Standards->Measure Sample_Prep Prepare Sample Solution (e.g., from tablets or plasma) Sample_Prep->Measure Set_Params Set λex = 298 nm Set λem = 408 nm Set_Params->Measure Calibration Construct Calibration Curve Measure->Calibration Quantification Quantify Tedizolid Phosphate in Samples Calibration->Quantification

Caption: Workflow for Spectrofluorimetric Assay.

Conclusion

The spectrofluorimetric method provides a highly sensitive, selective, and validated approach for the quantification of tedizolid phosphate. Its simplicity and rapidity make it suitable for routine analysis in quality control laboratories. For applications requiring the specific quantification of the active moiety, tedizolid, particularly in biological matrices, the HPLC method with fluorescence detection offers excellent accuracy, precision, and low detection limits.[6][7][8] The choice of method will depend on the specific analytical requirements, matrix complexity, and available instrumentation.

References

Application Notes and Protocols for Tedizolid Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of tedizolid (B1663884) against Gram-positive bacteria using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Tedizolid is an oxazolidinone-class antibacterial agent with potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate in vitro susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is the reference standard for quantitative MIC determination.[3][4][5] This document outlines the necessary reagents, equipment, and step-by-step procedures for performing tedizolid susceptibility testing.

Data Presentation

Quality Control (QC) Ranges

Performing routine quality control with well-characterized reference strains is essential to ensure the accuracy and reproducibility of the testing method. The following table summarizes the acceptable MIC ranges for tedizolid against commonly used QC strains.

Quality Control StrainAgencyTedizolid MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213CLSI0.12 - 0.5
Enterococcus faecalis ATCC® 29212CLSI0.25 - 1
Streptococcus pneumoniae ATCC® 49619CLSI0.12 - 0.5

Data compiled from multiple sources.

Tedizolid MIC Distribution against Gram-Positive Pathogens

The following table presents the MIC distribution of tedizolid against a variety of Gram-positive clinical isolates. This data is essential for understanding the in vitro activity of tedizolid and for monitoring resistance trends.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)0.120.25≤0.06 - 1
Methicillin-susceptible S. aureus (MSSA)0.120.25≤0.06 - 0.5
Methicillin-resistant S. aureus (MRSA)0.120.25≤0.06 - 1
Streptococcus pyogenes0.120.25≤0.06 - 0.25
Streptococcus agalactiae0.120.25≤0.06 - 0.5
Streptococcus anginosus group0.060.12≤0.06 - 0.25
Enterococcus faecalis0.250.5≤0.06 - 1

MIC values are based on reading at 80% inhibition. Data compiled from multiple surveillance studies.[2][3]

Interpretive Criteria for Tedizolid MICs

The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

OrganismCLSI Breakpoints (µg/mL)EUCAST Breakpoints (µg/mL)
S I
Staphylococcus aureus≤0.51
Streptococcus pyogenes≤0.5-
Streptococcus agalactiae≤0.5-
Streptococcus anginosus group≤0.25-
Enterococcus faecalis≤0.5-

Note: EUCAST suggests that for isolates susceptible to linezolid, they can be reported as susceptible to tedizolid. For linezolid-resistant isolates, tedizolid MIC testing should be performed.[1]

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution susceptibility test for tedizolid, adhering to CLSI M07 guidelines.[4][5][6]

Materials and Reagents
  • Tedizolid analytical powder

  • Appropriate solvent for tedizolid (e.g., dimethyl sulfoxide (B87167) [DMSO], consult manufacturer's instructions)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Bacterial cultures of test organisms and QC strains

  • 0.85% sterile saline or equivalent

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Vortex mixer

Preparation of Tedizolid Stock Solution
  • Calculate the amount of tedizolid powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Account for the purity and potency of the powder as specified by the manufacturer.

  • Dissolve the tedizolid powder in a small, precise volume of the recommended solvent. Ensure complete dissolution.

  • Dilute the dissolved tedizolid with sterile distilled water or CAMHB to the final desired stock concentration.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared from sterile components.

  • Store the stock solution in small aliquots at -70°C or below until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • Subculture the bacterial isolate onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate for 18-24 hours at 35 ± 2°C.

  • Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate.

  • Suspend the colonies in sterile saline.

  • Vortex the suspension thoroughly to ensure a homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution in the plate (as 50 µL of inoculum is added to 50 µL of drug dilution).

Broth Microdilution Procedure
  • Prepare serial two-fold dilutions of the tedizolid stock solution in CAMHB directly in the 96-well microtiter plate or in separate tubes. The final volume in each well should be 50 µL. The concentration range should typically span from 0.008 to 16 µg/mL to encompass the expected MICs and QC ranges.

  • Include a growth control well containing 50 µL of CAMHB without any antibiotic.

  • Include a sterility control well containing 100 µL of uninoculated CAMHB.

  • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

  • Seal the plates with an adhesive lid or place them in a plastic bag to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • Examine the sterility control well. It should show no growth.

  • Examine the growth control well. It should show adequate, turbid growth.

  • Read the MIC as the lowest concentration of tedizolid that completely inhibits visible growth of the organism. A reading aid, such as a viewing box with a mirror, is recommended.

  • Trailing Phenomenon: Oxazolidinones like tedizolid can exhibit a "trailing" effect, where a small button of growth is visible at the bottom of wells with concentrations above the MIC. For tedizolid, it is recommended to read the MIC at approximately 80% inhibition of growth, disregarding faint haziness or small buttons of growth.[3] This is consistent with the reading method for linezolid.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for tedizolid susceptibility testing.

BrothMicrodilutionWorkflow stock Prepare Tedizolid Stock Solution dilution Serial Dilution of Tedizolid in 96-Well Plate stock->dilution inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC at 80% Inhibition incubation->reading qc_check Verify QC MICs are within acceptable range reading->qc_check qc_strains Include QC Strains (e.g., S. aureus ATCC 29213) qc_strains->inoculation

Caption: Workflow for Tedizolid Broth Microdilution Susceptibility Testing.

References

Application Notes and Protocols: Tedizolid in Murine Models of Staphylococcal Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Murine models of staphylococcal pneumonia are crucial preclinical tools for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel antimicrobial agents like tedizolid. These models allow for the investigation of drug efficacy in a living organism, providing valuable data to inform clinical trial design. This document provides a summary of quantitative data and detailed experimental protocols from various studies utilizing tedizolid in murine models of Staphylococcus aureus pneumonia.

Data Presentation

The following tables summarize the quantitative data from studies evaluating tedizolid in murine models of staphylococcal pneumonia.

Table 1: Efficacy of Tedizolid in Murine Pneumonia Models - Bacterial Burden Reduction

Mouse ModelS. aureus Strain(s)Treatment RegimenInitial Bacterial Burden (log10 CFU/lungs)Change in Bacterial Burden After 24h (log10 CFU/lungs)Reference
Neutropenic11 MSSA & MRSA isolatesTedizolid phosphate (B84403) (TR-701): 0.625 to 160 mg/kg q12h (oral gavage)6.24 ± 0.40Maximal reduction of 3.93 ± 0.24[2]
NeutropenicMRSATedizolid: 10 mg/kg (IV) q12hNot specifiedTedizolid-treated: 3.40 ± 1.87 (at 48h)[3]
NeutropenicMRSATedizolid: 10 mg/kg (IV) q12hNot specifiedTedizolid-treated: 3.18 ± 1.35 (at 48h)[3]
Immunocompetent3 MRSA isolatesTedizolid: 20 mg/kg q24h (oral)7.28 to 7.54Reduction of 0.76 to 1.4[4]
NeutropenicMRSAHuman-simulated ELF exposure of Tedizolid5.81-2.69 ± 0.62 (at 72h)[5]
ImmunocompetentMRSAHuman-simulated ELF exposure of Tedizolid8.17-3.57 ± 0.88 (at 72h)[5]

Table 2: Comparative Efficacy of Tedizolid and Other Antibiotics - Bacterial Burden

Mouse ModelS. aureus Strain(s)Treatment RegimensChange in Bacterial Burden After 24h (log10 CFU/lungs)Reference
Neutropenic5 S. aureus isolatesLinezolid: 1.25 to 80 mg/kg q12h (oral gavage)Maximal reduction of 3.27 ± 0.56[2]
Immunocompetent3 MRSA isolatesLinezolid: 120 mg/kg q12h (oral); Vancomycin: 25 mg/kg q12h (oral)Linezolid: Reduction of 1.2 to 2.0; Vancomycin: Reduction of 0.1[4]
NeutropenicMRSA (WIS 423)Linezolid: 40 mg/kg (IV) q12h; Vancomycin: 30 mg/kg (IV) q12hLinezolid: 4.51 ± 2.1 (at 48h); Vancomycin: 5.21 ± 1.93 (at 48h)[3]
NeutropenicMRSA (WIS 441)Linezolid: 40 mg/kg (IV) q12h; Vancomycin: 30 mg/kg (IV) q12hLinezolid: 5.94 ± 2.19 (at 48h); Vancomycin: 4.35 ± 1.7 (at 48h)[3]

Table 3: Survival Rates in Murine Pneumonia Models

Mouse ModelS. aureus Strain(s)Treatment RegimensSurvival RateReference
Immunocompetent3 MRSA isolatesTedizolid: 20 mg/kg q24h (oral)94.7%[4]
Immunocompetent3 MRSA isolatesLinezolid: 120 mg/kg q12h (oral)89.5%[4]
Immunocompetent3 MRSA isolatesVancomycin: 25 mg/kg q12h (oral)61.1%[4]
Hematogenous Pulmonary InfectionMRSATedizolid: 20 mg/kg once dailySignificantly improved survival vs. control[1]
Hematogenous Pulmonary InfectionMRSALinezolid: 120 mg/kg twice dailySignificantly improved survival vs. control[1]

Experimental Protocols

Neutropenic Murine Model of Staphylococcal Pneumonia

This protocol is based on methodologies described in studies evaluating the pharmacodynamics of tedizolid.[2][5][6]

Objective: To establish a neutropenic mouse model to assess the efficacy of tedizolid against S. aureus pneumonia, minimizing the influence of the host immune system.

Materials:

  • Specific pathogen-free BALB/c mice (female, 6-8 weeks old)

  • Cyclophosphamide (B585)

  • Staphylococcus aureus strain (e.g., MRSA, MSSA)

  • Tryptic Soy Broth (TSB)

  • Saline (0.9% NaCl)

  • Tedizolid phosphate (or other formulations)

  • Vehicle control (e.g., saline, 20% w/v (2-hydroxypropyl)-β-cyclodextrin)

  • Anesthetic (e.g., isoflurane)

  • Euthanasia agent (e.g., CO2)

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen typically results in profound neutropenia (absolute neutrophil count < 100 cells/mm³).

  • Bacterial Inoculum Preparation:

    • Culture the desired S. aureus strain overnight in TSB.

    • Wash the bacterial cells with saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).[6] The final concentration should be confirmed by plating serial dilutions.

  • Intranasal Inoculation:

    • Lightly anesthetize the mice.

    • Instill a 50 µL bacterial suspension intranasally (25 µL per nare).

  • Treatment Administration:

    • Initiate treatment 2 hours post-infection.[2][3]

    • Administer tedizolid or vehicle control via the desired route (e.g., oral gavage, intravenous, or intraperitoneal injection).[2][3][5] Dosing regimens can vary to determine dose-response relationships or to simulate human pharmacokinetic profiles.[2][5]

  • Efficacy Assessment:

    • At 24 hours (or other predetermined time points) post-treatment initiation, euthanize the mice.[2]

    • Aseptically harvest the lungs.

    • Homogenize the lungs in a known volume of sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/lungs).

Immunocompetent Murine Model of Staphylococcal Pneumonia

This protocol is adapted from studies comparing tedizolid with other antibiotics in immunocompetent mice.[4][5]

Objective: To evaluate the efficacy of tedizolid in the presence of a functional host immune response.

Materials:

  • Same as for the neutropenic model, excluding cyclophosphamide.

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare the S. aureus inoculum as described for the neutropenic model. A higher inoculum (e.g., 10^9 CFU/mL) may be required to establish a robust infection in immunocompetent animals.[6]

  • Intranasal Inoculation:

    • Follow the same procedure as for the neutropenic model.

  • Treatment Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer tedizolid, comparators (e.g., linezolid, vancomycin), or vehicle control.[4]

  • Efficacy Assessment:

    • Assess bacterial burden in the lungs at 24 hours post-treatment as described above.

    • For survival studies, monitor the mice for a defined period (e.g., 7 days) and record mortality.

Visualizations

Signaling Pathway: Tedizolid Mechanism of Action

Tedizolid_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S P_site Peptidyl Transferase Center (P-site) Initiation_Complex 70S Initiation Complex 30S 30S A_site Aminoacyl Site (A-site) Tedizolid Tedizolid Tedizolid->50S Binds to 50S subunit Inhibition Inhibition Tedizolid->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents formation

Caption: Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: Murine Pneumonia Model

Murine_Pneumonia_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Optional) Infection Intranasal Inoculation Neutropenia->Infection Inoculum Prepare S. aureus Inoculum Inoculum->Infection Treatment Administer Tedizolid or Control (2h post-infection) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Harvest Harvest & Homogenize Lungs Euthanasia->Harvest CFU_Count Determine Bacterial Load (CFU/lungs) Harvest->CFU_Count

Caption: Workflow for evaluating tedizolid efficacy in a murine model of staphylococcal pneumonia.

Logical Relationship: Pharmacokinetic/Pharmacodynamic (PK/PD) Target

PKPD_Target Dose Tedizolid Dose (mg/kg) fAUC Free Drug Exposure (fAUC) Dose->fAUC fAUC_MIC PK/PD Index (fAUC/MIC) fAUC->fAUC_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->fAUC_MIC Efficacy Bacterial Killing (Efficacy) fAUC_MIC->Efficacy Correlates with

Caption: The fAUC/MIC ratio is the key PK/PD index predicting tedizolid efficacy.

References

Application Notes and Protocols: Pharmacodynamic Modeling of Tedizolid in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical pharmacodynamic (PD) modeling of tedizolid (B1663884), a next-generation oxazolidinone antibiotic. The included protocols and data summaries are intended to guide researchers in designing and interpreting preclinical studies to evaluate the efficacy of tedizolid against Gram-positive pathogens.

Introduction to Tedizolid Pharmacodynamics

Tedizolid is a potent oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7][8][9][10] Preclinical studies have been crucial in defining the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with its efficacy, with the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) being the most significant parameter.[4][11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical pharmacodynamic studies of tedizolid.

Table 1: In Vitro Activity of Tedizolid against Key Gram-Positive Pathogens

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)10880.250.5≤0.03-1.0
Methicillin-Resistant S. aureus (MRSA)4990.250.5≤0.03-1.0
Methicillin-Susceptible S. aureus (MSSA)5890.250.5≤0.03-1.0
Coagulase-Negative Staphylococci (CoNS)1100.120.25≤0.03-0.5
Enterococcus spp.2750.250.50.06-2.0
Streptococcus pyogenes--0.5-
Streptococcus agalactiae--0.5-
Streptococcus anginosus group--0.5-
Enterococcus faecalis--0.5-

Data sourced from the Surveillance of Tedizolid Activity and Resistance (STAR) Program and other in vitro studies.[3][15][16]

Table 2: In Vivo Pharmacodynamic Targets of Tedizolid in Murine Infection Models

Infection ModelPathogenEfficacy EndpointfAUC/MIC TargetReference
Neutropenic ThighMRSA & MSSABacteriostasis (24h)~49.3 - 50[11][13][14]
Neutropenic ThighMRSA & MSSA1-log₁₀ CFU reduction (24h)~105.9[11]
Neutropenic LungS. aureusBacteriostasis (24h)~20[11][13][14]
Non-neutropenic ThighS. aureusStasis to 1-log kill≥3[17][18]

Table 3: Tedizolid Efficacy in the Neutropenic Murine Thigh Infection Model

PathogenEfficacy EndpointMean Dose (mg/kg)
MRSA & MSSAStasis (24h)37.6
MRSA & MSSA1-log₁₀ CFU/g reduction (24h)66.9

Data from Louie et al. as cited in a 2022 review.[11]

Experimental Protocols

In Vitro Time-Kill Curve Analysis

This protocol is designed to assess the bactericidal or bacteriostatic activity of tedizolid over time against a specific bacterial isolate.

Materials:

  • Tedizolid analytical standard

  • Bacterial isolate of interest (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile culture tubes

  • Shaking incubator

  • Spectrophotometer

  • Trypticase soy agar (B569324) (TSA) plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • From a fresh overnight culture on a TSA plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Drug Concentration Preparation:

    • Prepare a stock solution of tedizolid in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to achieve the desired final concentrations.

    • Typically, concentrations ranging from 0.25x to 16x the MIC of the isolate are tested.[19] A growth control (no antibiotic) must be included.

  • Time-Kill Assay:

    • Dispense the prepared bacterial inoculum into tubes containing the various concentrations of tedizolid and the growth control.

    • Incubate all tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Enumeration:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the mean log₁₀ CFU/mL versus time for each tedizolid concentration and the growth control.

    • Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum at 24 hours, while bactericidal activity is a ≥3-log₁₀ reduction.[19]

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents for skin and soft tissue infections.[20][21]

Materials:

  • Specific pathogen-free mice (e.g., ICR/CD-1)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial strain of interest (e.g., MRSA ATCC 33591)

  • Tedizolid phosphate (B84403) for administration

  • Sterile saline or appropriate vehicle

  • Tissue homogenizer

  • Trypticase soy agar (TSA) plates

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice to induce a neutropenic state. A common regimen is two intraperitoneal (IP) injections of 150 mg/kg and 100 mg/kg on days -4 and -1 relative to infection, respectively.[22] Neutropenia should be confirmed by white blood cell counts.

  • Infection:

    • Prepare an inoculum of the bacterial strain in the mid-logarithmic growth phase.

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 10⁵ to 10⁷ CFU) into the posterior thigh muscle of each mouse.[20][22]

  • Drug Administration:

    • Initiate treatment with tedizolid phosphate at a specified time post-infection (e.g., 2 hours).

    • Administer the drug via a relevant route (e.g., intraperitoneally or orally) at various dose levels and schedules. A vehicle control group must be included.

  • Efficacy Assessment:

    • At a predetermined time point (e.g., 24, 48, or 72 hours) after the start of treatment, euthanize the mice.[20][23]

    • Aseptically remove the entire thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile saline or PBS.[22]

  • Bacterial Burden Determination:

    • Perform serial dilutions of the thigh homogenate and plate onto TSA plates.

    • Incubate the plates and count the colonies to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Calculate the change in log₁₀ CFU/g of tissue for each treatment group compared to the starting inoculum and the vehicle control group.

    • Relate the observed efficacy to the calculated pharmacokinetic parameters (e.g., fAUC) to determine the PK/PD index and the magnitude required for specific endpoints like bacteriostasis or a 1-log₁₀ kill.

Mandatory Visualizations

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibits formation of initiation complex Tedizolid Tedizolid Tedizolid->50S_Subunit Binds to 23S rRNA at peptidyl transferase center

Caption: Tedizolid's mechanism of action.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate tubes containing Tedizolid and control A->C B Prepare Tedizolid Concentrations (e.g., 0.25x to 16x MIC) B->C D Incubate with shaking at 37°C C->D E Sample at time points (0, 2, 4, 8, 12, 24h) D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: In Vitro Time-Kill Curve Experimental Workflow.

Murine_Thigh_Model_Workflow A Induce Neutropenia (Cyclophosphamide) B Infect Mouse Thigh (e.g., MRSA) A->B C Administer Tedizolid (or vehicle control) B->C D Euthanize at Time Point (e.g., 24h) C->D E Aseptically Remove and Homogenize Thigh D->E F Plate Homogenate Dilutions E->F G Incubate and Count Colonies (CFU/gram) F->G H Analyze Data: Δlog10 CFU/g vs. Control G->H

Caption: Neutropenic Murine Thigh Infection Model Workflow.

References

Application Notes and Protocols for the Use of Tedizolid in Cystic Fibrosis Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tedizolid (B1663884), an oxazolidinone antibiotic, in the study of bacterial infections within cystic fibrosis (CF) models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of tedizolid against key CF pathogens.

Introduction

Cystic fibrosis is a genetic disorder characterized by the production of thick, sticky mucus, particularly in the lungs. This environment fosters chronic bacterial infections, with Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Pseudomonas aeruginosa being predominant pathogens. Tedizolid is a potent antibiotic with excellent activity against Gram-positive bacteria, making it a candidate for treating S. aureus infections in CF. Its efficacy against P. aeruginosa, a Gram-negative bacterium, is limited.

Tedizolid exerts its bacteriostatic action by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, a crucial step in protein synthesis.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of tedizolid against S. aureus isolates from cystic fibrosis patients.

Table 1: In Vitro Susceptibility of S. aureus Isolates from CF Patients to Tedizolid [3][4]

Bacterial StrainNumber of IsolatesTedizolid MIC₉₀ (mg/L)Linezolid MIC₉₀ (mg/L)
Methicillin-Susceptible S. aureus (MSSA)1710.121–2
Methicillin-Resistant S. aureus (MRSA)1590.12–0.251–2

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy of Tedizolid in a Murine Pneumonia Model with CF-Associated MRSA Strains [5][6]

MRSA StrainTreatment Group (Dose)Mean Bacterial Burden in Lungs (log₁₀ CFU/g ± SD)
WIS 423Control11.2 ± 0.5
Tedizolid (10 mg/kg)3.40 ± 1.87
Linezolid (40 mg/kg)4.51 ± 2.1
Vancomycin (30 mg/kg)5.21 ± 1.93
WIS 441Control9.66 ± 0.8
Tedizolid (10 mg/kg)3.18 ± 1.35
Linezolid (40 mg/kg)5.94 ± 2.19
Vancomycin (30 mg/kg)4.35 ± 1.7

Signaling Pathway and Mechanism of Action

Tedizolid Mechanism of Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Tedizolid->Initiation_Complex Prevents Formation Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing using Artificial Sputum Medium

This protocol describes the determination of the minimum inhibitory concentration (MIC) of tedizolid against bacterial isolates in an environment mimicking the CF lung.

Materials:

  • Bacterial isolates (S. aureus or P. aeruginosa)

  • Artificial Sputum Medium (ASM)[7]

  • Tedizolid stock solution

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare ASM as previously described.[7]

  • Grow bacterial isolates overnight in a suitable broth medium.

  • Dilute the overnight culture in ASM to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare a serial two-fold dilution of tedizolid in ASM in a 96-well plate.

  • Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the serially diluted tedizolid.

  • Include a positive control (bacteria in ASM without antibiotic) and a negative control (ASM only).

  • Incubate the plates at 37°C for 24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of tedizolid that inhibits visible bacterial growth. Alternatively, use a microplate reader to measure optical density at 600 nm.

Protocol 2: In Vitro Biofilm Efficacy Model

This protocol assesses the efficacy of tedizolid against bacterial biofilms grown on a surface relevant to the lung epithelium.

Materials:

  • Human bronchial epithelial cell line (e.g., CFBE41o-)

  • Appropriate cell culture medium and supplements

  • Bacterial isolates (S. aureus or P. aeruginosa)

  • Tedizolid stock solution

  • Sterile 24-well tissue culture plates

  • Confocal laser scanning microscope (optional)

  • Crystal violet solution

Procedure:

  • Seed human bronchial epithelial cells into 24-well plates and grow to confluence.

  • Inoculate the confluent cell monolayers with a bacterial suspension (approximately 1 x 10⁶ CFU/mL).

  • Incubate for 24-48 hours at 37°C with 5% CO₂ to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Add fresh cell culture medium containing various concentrations of tedizolid to the wells.

  • Incubate for a further 24 hours.

  • To quantify biofilm biomass, stain with 0.1% crystal violet, followed by solubilization with 30% acetic acid and measurement of absorbance at 590 nm.

  • For visualization of biofilm structure and bacterial viability, live/dead staining followed by confocal microscopy can be performed.

Protocol 3: In Vivo Murine Model of Chronic Lung Infection

This protocol details the establishment of a chronic lung infection in mice to evaluate the in vivo efficacy of tedizolid.

Materials:

  • 6-8 week old BALB/c mice (or a CF mouse model)

  • Bacterial isolate (S. aureus or P. aeruginosa)

  • Agarose (B213101) beads

  • Tedizolid for injection

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Prepare bacteria-laden agarose beads as previously described.[2][5] This method helps to establish a chronic, biofilm-like infection.

  • Anesthetize the mice using isoflurane.

  • Intratracheally instill a suspension of the bacteria-laden agarose beads (e.g., 50 µL containing 1-5 x 10⁴ CFU) into the lungs of the mice.

  • Allow the infection to establish for a set period (e.g., 2-7 days).

  • Initiate treatment with tedizolid (e.g., 10 mg/kg, administered intravenously or subcutaneously) or a vehicle control. Treatment duration and frequency will depend on the study design.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs, homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial load.

  • Lung tissue can also be collected for histopathological analysis to assess inflammation and tissue damage.

Visualizations of Experimental Workflows

In Vitro Antimicrobial Susceptibility Testing Workflow start Start prep_asm Prepare Artificial Sputum Medium (ASM) start->prep_asm prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria serial_dilution Prepare Serial Dilutions of Tedizolid in ASM prep_asm->serial_dilution inoculate_plate Inoculate 96-well Plate prep_bacteria->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 24 hours inoculate_plate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end In Vivo Murine Lung Infection Model Workflow start Start prep_beads Prepare Bacteria-laden Agarose Beads start->prep_beads instill Intratracheal Instillation of Beads prep_beads->instill anesthetize Anesthetize Mice anesthetize->instill establish_infection Allow Infection to Establish instill->establish_infection treatment Administer Tedizolid or Vehicle Control establish_infection->treatment euthanize Euthanize Mice treatment->euthanize analyze Analyze Lungs (CFU count, Histopathology) euthanize->analyze end End analyze->end

References

Application of Tedizolid in Experimental Endocarditis Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tedizolid (B1663884), the active moiety of the prodrug tedizolid phosphate (B84403), is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its enhanced potency compared to linezolid, including activity against linezolid-resistant strains, has prompted investigation into its efficacy for more severe infections like infective endocarditis (IE).[1] Experimental animal models of endocarditis are crucial for evaluating the in vivo efficacy of new antimicrobial agents, providing valuable preclinical data on dosage, treatment duration, and bactericidal activity. This document provides a comprehensive overview of the application of tedizolid in established rabbit and rat models of experimental endocarditis, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Efficacy of Tedizolid in Experimental Endocarditis

The following tables summarize the quantitative data from key studies evaluating tedizolid in experimental models of infective endocarditis.

Table 1: Efficacy of Tedizolid in a Rabbit Model of MRSA Aortic Valve Endocarditis
Parameter Details Reference
Animal Model Rabbit, Aortic Valve Endocarditis (AVE)[1][2]
Pathogen Methicillin-Resistant Staphylococcus aureus (MRSA) strain COL[1][2]
Inoculum Size Low Inoculum: 10⁷ CFU; High Inoculum: 10⁸ CFU[1][2]
Treatment Groups Tedizolid Phosphate, Vancomycin (B549263), Daptomycin (B549167), Untreated Control[1][2]
Tedizolid Phosphate Dosing 15 mg/kg IV b.i.d. (low inoculum); 2, 4, and 8 mg/kg IV b.i.d. (high inoculum)[1][2]
Comparator Dosing Vancomycin: 30 mg/kg IV b.i.d.; Daptomycin: 18 mg/kg IV q.d.[1][2]
Treatment Duration 4 days[1]
Primary Outcome Bacterial load in aortic valve vegetations (log₁₀ CFU/g)[1]
Results (Low Inoculum) Median Vegetation Titers (log₁₀ CFU/g): - Daptomycin: 1.7- Vancomycin: 1.9- Tedizolid (15 mg/kg): 2.3- Control: 3.4Daptomycin was significantly more effective than tedizolid (P=0.016). No significant difference between vancomycin and tedizolid.[1]
Results (High Inoculum) - Tedizolid (2 mg/kg) was not efficacious.- Tedizolid (4 mg/kg and 8 mg/kg) produced lower vegetation titers than the control, but neither was as efficacious as vancomycin.[1][2]
Secondary Outcomes Bacterial counts in spleen and kidney tissues were similar for all treatment groups.[1][2]
Conclusion In this model, tedizolid showed modest bactericidal activity, comparable to vancomycin in the low-inoculum model, but was less active than daptomycin. Higher doses were required for efficacy against a higher bacterial inoculum.[1]
Table 2: Efficacy of Tedizolid as Monotherapy and Step-Down Therapy in a Rat Model of Endocarditis
Parameter Details Reference
Animal Model Rat, Experimental Endocarditis (EE)[3][4]
Pathogens - Enterococcus faecalis OG1RF- Enterococcus faecium TX82 (vancomycin & ampicillin-resistant)- Vancomycin-Resistant Staphylococcus aureus (VRSA) BR-VRSA[3]
Treatment Groups Tedizolid Monotherapy, Daptomycin Monotherapy, Daptomycin + Ceftriaxone (B1232239), Daptomycin + Gentamicin (B1671437), Daptomycin followed by Tedizolid (Step-Down), No Treatment Control[3][4]
Tedizolid Dosing 5 days as monotherapy or 2 days following 3 days of daptomycin.[3][4]
Comparator Dosing Daptomycin for 3 or 5 days.[3][4]
Treatment Duration 5 days[3][4]
Primary Outcome Bacterial load in aortic vegetations (CFU/g)[3]
Results (Monotherapy) - Tedizolid monotherapy for 5 days was not effective compared to no-treatment controls.- Daptomycin monotherapy for 5 days was significantly effective against all tested bacteria.[3][4]
Results (Step-Down Therapy) - Daptomycin (3 days) followed by Tedizolid (2 days) was as effective as Daptomycin for 5 days.- This step-down regimen was comparable to 3 days of daptomycin plus ceftriaxone against all bacteria and to 3 days of daptomycin plus gentamicin against E. faecalis.[3][4]
Conclusion Tedizolid was not effective as a monotherapy in this rat model but showed promise as a step-down therapy after initial treatment with a bactericidal agent like daptomycin.[3][4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental endocarditis studies. Below are generalized protocols for rabbit and rat models based on established methods cited in the literature.

Protocol 1: Rabbit Model of Aortic Valve Endocarditis

This protocol is a standard method for inducing sterile aortic valve vegetations, which are subsequently infected to mimic human endocarditis.

1. Catheterization for Induction of Sterile Vegetations:

  • Animal: New Zealand White rabbits (2-3 kg).
  • Anesthesia: Administer a suitable anesthetic regimen (e.g., ketamine and xylazine).
  • Surgical Procedure:
  • Make a midline incision in the neck to expose the right carotid artery.
  • Insert a polyethylene (B3416737) catheter into the carotid artery.
  • Advance the catheter through the aorta and across the aortic valve into the left ventricle. The placement is often confirmed by observing ventricular pressure waveforms.
  • Secure the catheter in place with sutures and close the incision. The catheter remains in this position for a set duration (e.g., 2 hours) to induce trauma to the valve endothelium, leading to the formation of a sterile fibrin-platelet thrombus (vegetation).

2. Bacterial Inoculation:

  • After the catheterization period, remove the catheter and ligate the carotid artery.
  • Administer a prepared bacterial suspension (e.g., MRSA, 10⁷ or 10⁸ CFU in sterile saline) intravenously via a marginal ear vein. The bacteria colonize the pre-formed sterile vegetations.

3. Antimicrobial Treatment:

  • Allow a set period for the infection to establish (e.g., 24 hours post-inoculation).
  • Initiate antimicrobial therapy. Administer tedizolid phosphate or comparator agents intravenously at specified dosages and intervals. Treatment duration is typically 3-4 days in these acute models.

4. Efficacy Evaluation:

  • At the end of the treatment period, euthanize the animals.
  • Aseptically remove the heart. Excise the aortic valve vegetations.
  • Homogenize the vegetations in a sterile buffer (e.g., phosphate-buffered saline).
  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of vegetation).
  • Optionally, spleen and kidneys can also be harvested and homogenized to assess bacterial dissemination.

Protocol 2: Rat Model of Experimental Endocarditis

This model is widely used due to the rat's anatomical and physiological characteristics and the cost-effectiveness compared to the rabbit model.

1. Catheterization:

  • Animal: Wistar or Sprague-Dawley rats (specific weight range).
  • Anesthesia: Use an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation).
  • Surgical Procedure:
  • Expose the right carotid artery through a neck incision.
  • Insert a sterile polyethylene catheter into the artery and advance it into the left ventricle, passing through the aortic valve.
  • Leave the catheter in situ for the duration of the experiment to maintain the injury and vegetation. Exteriorize the end of the catheter at the back of the neck and seal it.

2. Bacterial Inoculation:

  • Approximately 24 hours after catheterization, inject the bacterial inoculum (e.g., E. faecalis, E. faecium, or MRSA) via a tail vein.

3. Treatment and Evaluation:

  • Initiate antibiotic treatment at a specified time post-infection (e.g., 24 hours).
  • Administer drugs via the desired route (intraperitoneal, subcutaneous, or intravenous).
  • At the end of the therapy, euthanize the rats.
  • Harvest the aortic valve vegetations, weigh them, and homogenize for quantitative bacterial culture as described in the rabbit protocol.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Phase 1: Induction cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Evaluation A Animal Acclimatization (Rabbit or Rat) B Anesthesia A->B C Surgical Catheterization (Right Carotid Artery -> Left Ventricle) B->C D Induce Sterile Vegetation on Aortic Valve C->D E Bacterial Inoculation (IV) (e.g., MRSA, Enterococcus) D->E Catheter remains in situ (Rat) or is removed (Rabbit) F Infection Establishment Period (~24 hours) E->F G Initiate Treatment Regimens - Tedizolid - Comparators (Vancomycin, etc.) - Control (Saline) F->G Randomize into Treatment Groups H Treatment Period (e.g., 4-5 days) G->H I Euthanasia & Sample Collection H->I J Harvest Aortic Vegetations, Spleen, Kidneys I->J K Quantitative Bacteriology (Homogenization, Plating, CFU/g) J->K

Caption: Workflow for experimental infective endocarditis models.

Mechanism of Action: Tedizolid Signaling Pathway

G Tedizolid Tedizolid PTC Peptidyl Transferase Center (PTC) (on 50S subunit) Tedizolid->PTC Binds to PTC IC Formation of Initiation Complex (mRNA + 30S + fMet-tRNA) Tedizolid->IC Prevents binding of 50S subunit to form functional 70S ribosome Ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Inhibition Inhibition of Protein Synthesis PTC->Inhibition Blocks A-site binding of aminoacyl-tRNA ASite A-Site fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->IC Bacteriostasis Bacteriostatic/Bactericidal Effect Inhibition->Bacteriostasis IC->Inhibition

References

Application Notes and Protocols for Evaluating Tedizolid Efficacy Against Enterococci in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for assessing the in vivo efficacy of tedizolid (B1663884) against clinically relevant Enterococcus species. The included methodologies and data are intended to guide researchers in designing and executing preclinical studies to evaluate novel antimicrobial agents.

Introduction

Enterococcus faecalis and Enterococcus faecium are significant Gram-positive pathogens responsible for a variety of healthcare-associated infections. The rise of vancomycin-resistant enterococci (VRE) has created a critical need for effective alternative therapies. Tedizolid, a second-generation oxazolidinone, has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including enterococci.[1][2][3][4] Animal models are indispensable tools for evaluating the in vivo efficacy of antibiotics like tedizolid, providing crucial data on pharmacokinetic/pharmacodynamic (PK/PD) relationships and predicting clinical success.[3][5][6][7] This document outlines two commonly used murine models for this purpose: the peritonitis model and the neutropenic thigh infection model.

Quantitative Data Summary

The following tables summarize the in vitro activity of tedizolid and its in vivo efficacy in murine infection models as reported in the cited literature.

Table 1: In Vitro Susceptibility of Enterococcal Strains to Tedizolid and Comparator Agents

Bacterial StrainOrganismResistance ProfileTedizolid MIC (μg/mL)Linezolid (B1675486) MIC (μg/mL)Daptomycin MIC (μg/mL)Reference
OG1RFE. faecalis-0.522[1]
TX82E. faeciumVANr, AMPr0.514[1]
613E. faecalisVRE0.52.0-[8]
447E. faeciumVRE0.251.0-[8]

MIC: Minimum Inhibitory Concentration; VANr: Vancomycin-resistant; AMPr: Ampicillin-resistant; VRE: Vancomycin-resistant Enterococcus.

Table 2: In Vivo Efficacy of Tedizolid in Murine Infection Models

Animal ModelBacterial StrainTedizolid DoseComparator Dose(s)Outcome MeasureResultsReference
PeritonitisE. faecalis OG1RF10 mg/kg p.o. q24hLZD: 80 mg/kg p.o. q12h; DAP: 50 mg/kg s.c. q24h% SurvivalTedizolid showed significant protection vs. no treatment.[1]
PeritonitisE. faecium TX8210 mg/kg p.o. q24hLZD: 80 mg/kg p.o. q12h; DAP: 50 mg/kg s.c. q24h% SurvivalTedizolid was comparable to linezolid and daptomycin.[1]
BacteremiaE. faecalis 613-LZDBacterial burden (CFU) in organsLinezolid resulted in significantly lower CFU counts in all target organs.[8]
BacteremiaE. faecium 447-LZDBacterial burden (CFU) in organsLinezolid led to a significantly lower kidney bacterial burden.[8]

p.o.: orally; q24h: every 24 hours; q12h: every 12 hours; s.c.: subcutaneously; LZD: Linezolid; DAP: Daptomycin; CFU: Colony-Forming Units.

Experimental Protocols

Murine Peritonitis Model

This model evaluates the efficacy of antibiotics in a systemic infection that mimics sepsis.

a. Materials

  • Female ICR mice (4-6 weeks old, ~25 g)[1]

  • Enterococcal strains (e.g., E. faecalis OG1RF, E. faecium TX82)

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Mucin (e.g., from porcine stomach)

  • Tedizolid phosphate (B84403), linezolid, daptomycin

  • Vehicle for drug administration (e.g., sterile water for oral gavage, saline for subcutaneous injection)

  • Syringes and needles for injection and gavage

b. Protocol

  • Bacterial Preparation: Culture the enterococcal strain overnight in BHI broth. Centrifuge, wash, and resuspend the bacterial pellet in sterile saline to the desired concentration. The final inoculum is typically mixed with mucin to enhance virulence.

  • Determination of Lethal Dose 50 (LD50): Before efficacy studies, determine the LD50 for each bacterial strain to establish the lethal infectious dose.[1]

  • Infection: Inject mice intraperitoneally (i.p.) with approximately 10 times the LD50 of the test bacterium.[1]

  • Treatment: One hour post-infection, administer the antibiotics. For example:

    • Tedizolid: 10 mg/kg orally (p.o.) every 24 hours.[1]

    • Linezolid: 80 mg/kg p.o. every 12 hours.[1]

    • Daptomycin: 50 mg/kg subcutaneously (s.c.) every 24 hours.[1]

    • Control group: Administer vehicle only.

  • Monitoring: Observe the animals for a defined period (e.g., 7 days) and record survival.

  • Data Analysis: Compare the survival rates between the treated and control groups using appropriate statistical methods (e.g., log-rank test). A P-value <0.05 is typically considered significant.[2]

Neutropenic Murine Thigh Infection Model

This localized infection model is standard for evaluating the pharmacodynamics of antimicrobial agents, particularly in the absence of a robust immune response.[9]

a. Materials

  • Female ICR mice (6 weeks old, 23-27 g)

  • Enterococcal strains

  • Cyclophosphamide (B585) for inducing neutropenia[10]

  • Anesthetic (e.g., isoflurane)

  • Tedizolid phosphate and comparators

  • Sterile saline

  • Tissue homogenizer

b. Protocol

  • Induction of Neutropenia: Render mice neutropenic by injecting cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10] This should result in neutrophil counts <100/mm³.

  • Bacterial Preparation: Prepare the bacterial inoculum as described for the peritonitis model.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., ~104 CFU) into the thigh muscle of each hind limb.[10]

  • Treatment: Initiate antibiotic therapy at a specified time post-infection (e.g., 2 hours). Dosing regimens can be varied to determine the PK/PD driver of efficacy.

  • Outcome Assessment: At 24 hours (or other relevant time points) post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Calculate the bacterial load as log10 CFU per gram of tissue. The efficacy of the antibiotic is determined by the reduction in bacterial count compared to the control group at the start of therapy. The pharmacodynamic parameter most associated with tedizolid efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC (fAUC/MIC).[3][11]

Visualizations

Experimental_Workflow_Peritonitis_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., E. faecalis) infection Infect Mice (i.p.) ~10x LD50 bacterial_culture->infection ld50 LD50 Determination ld50->infection treatment Administer Treatment (1h post-infection) infection->treatment monitoring Monitor Survival (e.g., 7 days) treatment->monitoring data_analysis Statistical Analysis (Survival Curves) monitoring->data_analysis

Caption: Workflow for the murine peritonitis model.

Experimental_Workflow_Thigh_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Infect Thigh Muscle (Intramuscular) neutropenia->infection bacterial_prep Prepare Inoculum bacterial_prep->infection treatment Initiate Treatment (2h post-infection) infection->treatment euthanasia Euthanize & Harvest Thighs (24h post-treatment) treatment->euthanasia homogenize Homogenize & Plate euthanasia->homogenize cfu_count Determine Bacterial Load (log10 CFU/g) homogenize->cfu_count

Caption: Workflow for the neutropenic thigh infection model.

References

Troubleshooting & Optimization

Optimizing tedizolid phosphate solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tedizolid (B1663884) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of tedizolid phosphate for in vitro assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is tedizolid phosphate and why is its solubility a concern for in vitro work?

A1: Tedizolid phosphate is the phosphate ester prodrug of tedizolid, a second-generation oxazolidinone antibiotic.[1][2][3] The phosphate group was added to the parent molecule, tedizolid, to increase its aqueous solubility for intravenous administration.[4][5] However, while more soluble than its parent compound, tedizolid phosphate is still considered poorly soluble in aqueous media, especially under certain pH conditions.[5][6] This can present challenges when preparing stock and working solutions for in vitro assays, as precipitation can lead to inaccurate concentration-response data.

Q2: What is the recommended solvent for preparing a primary stock solution of tedizolid phosphate?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of tedizolid phosphate.[1][7][8] It is slightly soluble to soluble in DMSO, with reported solubilities of 22 mg/mL to ≥36 mg/mL.[7][8] For optimal results, it is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can reduce the compound's solubility.[7][8]

Q3: How does pH affect the aqueous solubility of tedizolid phosphate?

A3: The aqueous solubility of tedizolid phosphate is highly dependent on pH. Its solubility is lowest at an acidic pH and increases as the pH rises, with a significant increase observed between pH 4.0 and 6.0.[5] For example, at 25°C, its solubility in water (pH 3.9) is 0.1 mg/mL, but it drops to 0.003 mg/mL in 0.1% phosphoric acid (pH 2.0).[9] Therefore, the pH of your final assay buffer is a critical factor to consider.

Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) and compatible with your experimental system. High initial stock concentrations may require a serial dilution approach to avoid shocking the compound out of solution.

  • Verify Buffer pH: As noted in Q3, tedizolid phosphate is less soluble in acidic conditions.[5] If your buffer is acidic, consider whether it can be adjusted to a more neutral pH without compromising your assay.

  • Use Sonication or Gentle Warming: After dilution, briefly sonicating the solution or warming it gently (e.g., to 37°C) can help redissolve small amounts of precipitate. However, always check the compound's stability under these conditions.

  • Prepare Fresh Solutions: It is always recommended to prepare working solutions fresh on the day of the experiment.[7]

  • Consider Hydrotropic Agents: For specific applications, hydrotropic solubilizing agents like a mixture of 2M Ammonium Acetate and 2M Sodium Citrate have been shown to significantly enhance the solubility of tedizolid phosphate.[10]

Q5: What is the best way to store tedizolid phosphate powder and its stock solutions?

A5: The solid powder form of tedizolid phosphate should be stored at -20°C.[1][2] DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the reported solubility of tedizolid phosphate in various solvents and conditions.

Solvent/MediumpHTemperatureSolubility
DMSO N/AN/A≥ 36 mg/mL[7]
DMSO N/AN/A22 mg/mL[8]
Water 3.925°C0.1 mg/mL[9]
Water N/AN/ASparingly soluble (0.1 mg/mL)[1][7]
Ethanol N/AN/AInsoluble[1][8]
0.1 N HCl 1.125°C0.005 mg/mL[9]
0.1% Phosphoric Acid 2.025°C0.003 mg/mL[9]
0.05 M Potassium Phosphate 6.025°C0.4 mg/mL
0.05 M Sodium Phosphate 8.025°C7.9 mg/mL
Simulated Tear Fluid (STF) with 0.5% SLS N/A37°C18.4 µg/mL[6]

Note: Data for pH 6.0 and 8.0 are interpolated from trends described in the literature.[5]

Experimental Protocols & Workflow

The workflow for preparing tedizolid phosphate for in vitro assays involves careful preparation of a high-concentration stock solution followed by precise dilution into the final aqueous medium.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (Day of Assay) start Receive Tedizolid Phosphate Powder (Store at -20°C) weigh Accurately weigh powder in a sterile tube start->weigh add_dmso Add fresh, anhydrous DMSO to desired concentration (e.g., 10-20 mg/mL) weigh->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes. Store at -20°C dissolve->aliquot thaw Thaw one aliquot of stock solution aliquot->thaw Use dilute Perform serial dilutions in assay buffer to achieve final working concentrations thaw->dilute mix Mix thoroughly after each dilution dilute->mix assay Add working solution to *in vitro* assay system (Final DMSO ≤0.5%) mix->assay

Caption: Experimental workflow for preparing tedizolid phosphate solutions.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • Tedizolid Phosphate powder (MW: 450.32 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Accurately weigh 5 mg of tedizolid phosphate powder and transfer it to a sterile amber vial.

  • Using a calibrated micropipette, add 500 µL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mg/mL (or 22.2 mM).

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate the vial in a water bath to aid dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

  • Store all aliquots at -20°C until use.

Mechanism of Action Pathway

Tedizolid phosphate must be converted to its active form, tedizolid, to exert its antibacterial effect. This process and the subsequent mechanism of action are outlined below.

cluster_host Host Cell / Plasma cluster_bacterium Bacterial Cell prodrug Tedizolid Phosphate (Prodrug) enzyme Phosphatase Enzymes prodrug->enzyme Dephosphorylation active_drug Tedizolid (Active Drug) enzyme->active_drug ribosome 50S Ribosomal Subunit active_drug->ribosome Enters Cell & Binds to 23S rRNA site initiation 70S Initiation Complex Formation ribosome->initiation block BLOCK ribosome->block synthesis Bacterial Protein Synthesis initiation->synthesis block->initiation

Caption: Mechanism of action of tedizolid phosphate.

Tedizolid phosphate is a prodrug that is rapidly converted in vivo by phosphatases to its microbiologically active moiety, tedizolid.[3][9][11] Tedizolid then exerts its antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2][12][13][14] This action prevents the formation of a functional 70S initiation complex, a crucial step in the bacterial translation process, thereby inhibiting protein synthesis.[1][2][11][13] This mechanism is distinct from other non-oxazolidinone classes of antibiotics.[13]

References

Stability of tedizolid phosphate in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tedizolid (B1663884) phosphate (B84403) under various laboratory storage conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My tedizolid phosphate solution appears cloudy after preparation. What could be the cause?

A1: Cloudiness or precipitation in your tedizolid phosphate solution can arise from several factors:

  • Incompatibility with Divalent Cations: Tedizolid phosphate is incompatible with solutions containing divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This can cause the drug to precipitate out of solution. Ensure that your diluents and any co-administered drugs do not contain these ions.[1]

  • pH Issues: Extreme pH conditions can lead to the degradation of tedizolid phosphate. While it is relatively stable in neutral conditions, significant degradation occurs in both acidic and basic environments.[2][3] Verify the pH of your solution; it should ideally be close to neutral.

  • Low Solubility: Tedizolid phosphate has poor solubility. Ensure you are not exceeding its solubility limit in your chosen solvent. For aqueous solutions, using 0.9% sodium chloride is recommended for dilution after initial reconstitution with sterile water for injection.[4][5]

Q2: I am observing degradation of my tedizolid phosphate sample during my experiment. What are the most likely causes?

A2: Tedizolid phosphate is susceptible to degradation under specific conditions. The most common causes of degradation in a laboratory setting are:

  • Hydrolysis: The drug degrades significantly under acidic and basic hydrolytic conditions.[2][3][6] If your experimental conditions involve strong acids or bases, you should expect to see degradation products.

  • Oxidation: Exposure to oxidative conditions will also lead to the degradation of tedizolid phosphate.[2][3] Avoid using strong oxidizing agents in your experimental setup.

  • Photolytic Stress (in solution): While relatively stable to light in its solid form, tedizolid phosphate in solution can show moderate degradation when exposed to UV light.[3][7] It is advisable to protect solutions from direct and prolonged exposure to light.

Q3: How should I store my tedizolid phosphate samples to ensure stability?

A3: Proper storage is crucial for maintaining the integrity of tedizolid phosphate.

  • Solid Form: Solid tedizolid phosphate (tablets and lyophilized powder) should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[4][5]

  • Reconstituted and Diluted Solutions: After reconstitution and dilution, the solution should be used promptly. The total time from reconstitution to administration should not exceed 24 hours, whether stored at room temperature or under refrigeration (2°C to 8°C).[4][5]

  • Light Protection: For solutions, protection from light is recommended to prevent photolytic degradation.[3][8]

Q4: I need to prepare a tedizolid phosphate solution for administration via a nasogastric tube. Is this feasible?

A4: Yes, studies have shown that crushed tedizolid phosphate tablets dispersed in water are stable and can be administered through a nasogastric tube. The recovery of the drug is within acceptable limits (90-110%) even after 4 hours of storage at room temperature.[9][10]

Stability Data Summary

The following tables summarize the stability of tedizolid phosphate under various stress conditions as reported in forced degradation studies.

Table 1: Stability of Tedizolid Phosphate under Different Stress Conditions

Stress ConditionStability ProfileReference
Acidic HydrolysisSignificant degradation[2][3]
Basic HydrolysisSignificant degradation[2][3]
Neutral HydrolysisRelatively stable[2][3]
OxidativeSignificant degradation[2][3]
ThermalRelatively stable[2][3][6]
PhotolyticRelatively stable in solid state, moderate degradation in solution[2][3][6][7]

Table 2: Stability of Tedizolid Phosphate in Intravenous Admixtures

AdmixtureStorage TemperatureStability DurationReference
Tedizolid phosphate (0.8 mg/mL) with Rifampicin (B610482) (2.4 mg/mL) in 0.9% NaCl25 ± 2 °CAt least 7 hours[8][11]
Tedizolid phosphate (0.8 mg/mL) with Rifampicin (2.4 mg/mL) in 0.9% NaCl2 - 8 °C6 days[8][11]
Tedizolid phosphate (0.8 mg/mL) with Meropenem (4 mg/mL) in 0.9% NaCl25 ± 2 °CAt least 12 hours[8][11]
Tedizolid phosphate (0.8 mg/mL) with Meropenem (4 mg/mL) in 0.9% NaCl2 - 8 °C6 days[8][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of Tedizolid Phosphate

This protocol outlines a general procedure for conducting forced degradation studies on tedizolid phosphate to assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of tedizolid phosphate in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol).[12]

  • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and keep at room temperature for a defined period.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat at a high temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the solid drug or its solution to UV light (e.g., in a UV chamber) for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.[12]

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical RP-HPLC method for the analysis of tedizolid phosphate and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6][12]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a specific wavelength (e.g., 299 nm or 300 nm).[6][12]

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Tedizolid Phosphate Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Study of Tedizolid Phosphate.

degradation_pathway cluster_conditions Degradation Conditions tedizolid_p Tedizolid Phosphate degradation_products Degradation Products tedizolid_p->degradation_products Leads to hydrolysis Hydrolysis (Acidic/Basic) oxidation Oxidation photolysis Photolysis (in solution)

Caption: Simplified Degradation Pathways of Tedizolid Phosphate.

References

Technical Support Center: Troubleshooting Tedizolid Resistance Development in Serial Passage Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during in vitro serial passage studies designed to induce tedizolid (B1663884) resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tedizolid?

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in protein synthesis.[1][2]

Q2: What are the known mechanisms of resistance to tedizolid?

Resistance to tedizolid is primarily mediated by mutations in the genes encoding the drug's target site. These include:

  • Mutations in 23S rRNA: The most common mutations are G2576T and T2500A.[3][4]

  • Mutations in ribosomal protein genes: Alterations in the rplC and rplD genes, which encode the 50S ribosomal proteins L3 and L4, respectively, have been identified.[1][3][5]

  • Mutations in RNA polymerase: A novel mutation in the rpoB gene, which encodes the β-subunit of RNA polymerase, has been linked to tedizolid resistance.[2][6][7][8]

  • Acquisition of resistance genes: While less common for tedizolid compared to linezolid (B1675486), the presence of transferable resistance genes like cfr and optrA can contribute to reduced susceptibility.[2][9]

Q3: How much of an increase in the Minimum Inhibitory Concentration (MIC) can I expect to see in a tedizolid serial passage study?

The fold-increase in MIC can vary depending on the bacterial species, the specific strain, and the experimental conditions. However, studies with Staphylococcus aureus have reported significant increases in the MIC of tedizolid after serial passage.

Troubleshooting Guide

Problem 1: No increase in MIC is observed after multiple passages.

  • Potential Cause 1: Suboptimal antibiotic concentration.

    • Solution: Ensure that the starting concentration of tedizolid is appropriate. A common starting point is 0.5x the baseline MIC of the parental strain.[6][8] If no growth is observed at this concentration, consider lowering it slightly. Conversely, if growth is too robust, a slightly higher starting concentration may be necessary to apply sufficient selective pressure.

  • Potential Cause 2: Insufficient inoculum size.

    • Solution: A sufficiently large bacterial population is necessary to increase the probability of selecting for spontaneous mutants. A typical starting inoculum is around 10^5 to 10^6 CFU/mL.

  • Potential Cause 3: The bacterial strain has a low intrinsic mutation rate.

    • Solution: While tedizolid has a low frequency of resistance development, if no mutants are arising, consider using a strain known to have a higher mutation rate (hypermutator strain) for initial positive control experiments to ensure the experimental setup is working correctly.

  • Potential Cause 4: Tedizolid instability.

    • Solution: Prepare fresh stock solutions of tedizolid for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.[10]

Problem 2: The observed increase in MIC is minimal (e.g., 2- to 4-fold).

  • Potential Cause 1: Insufficient number of passages.

    • Solution: The development of high-level resistance can be a gradual process requiring numerous passages. Continue the serial passage experiment for an extended period (e.g., 30 days or more) to allow for the accumulation of multiple resistance mutations.[3]

  • Potential Cause 2: The selected mutants have a high fitness cost.

    • Solution: Resistance mutations can sometimes impair bacterial growth. If you observe a significant decrease in the growth rate of the passaged isolates, this could indicate a high fitness cost. Consider plating the culture on antibiotic-free media to isolate colonies and then re-testing their MIC to confirm resistance in the absence of a fitness disadvantage in drug-free conditions.

  • Potential Cause 3: The mechanism of resistance confers low-level resistance.

    • Solution: Some initial resistance mutations may only lead to a small increase in the MIC. Continue the serial passage to select for additional mutations that may confer higher levels of resistance.

Problem 3: The resistant phenotype is not stable.

  • Potential Cause 1: The resistance mechanism is transient or adaptive.

    • Solution: To assess the stability of the resistant phenotype, passage the resistant isolate on antibiotic-free medium for several consecutive days (e.g., 3-5 passages) and then re-determine the MIC.[2][6] If the MIC reverts to the susceptible level, the resistance was likely not due to a stable genetic mutation.

  • Potential Cause 2: The resistant mutant is outcompeted by revertants in the absence of selective pressure.

    • Solution: This is a common issue, especially if the resistance mechanism has a high fitness cost. To maintain the resistant population, it may be necessary to store the resistant isolate at -80°C and periodically re-streak from the frozen stock onto media containing tedizolid.

Problem 4: Contamination of the cultures.

  • Potential Cause 1: Non-aseptic technique.

    • Solution: Strictly adhere to aseptic techniques throughout the entire experimental workflow.[10] Use a biological safety cabinet, sterile pipette tips, and culture media. Regularly check the purity of your cultures by plating on non-selective agar (B569324) and examining colony morphology.

  • Potential Cause 2: Contaminated reagents.

    • Solution: Ensure all media, buffers, and antibiotic stock solutions are sterile. Filter-sterilize solutions when possible.

Data Presentation

Table 1: Experimentally Observed MIC Shifts in Staphylococcus aureus After Serial Passage with Tedizolid and Linezolid

AntibioticBacterial StrainBaseline MIC (µg/mL)Final MIC (µg/mL)Fold Increase in MICNumber of Passages/DaysReference
TedizolidMRSA (N315)0.25416-fold10 days[6][8]
TedizolidMRSA (ATCC 33591)0.252.08-fold30 passages[3]
LinezolidMSSA (ATCC 29213)212864-fold30 passages[3]
LinezolidMRSA (ATCC 33591)13232-fold30 passages[3]

Table 2: Common Mutations Associated with Tedizolid Resistance in Staphylococcus aureus

GeneMutationAmino Acid ChangeConferred Resistance PhenotypeReference
rpoBA1345GD449NTedizolid, Linezolid, Chloramphenicol, Quinupristin/dalfopristin, Retapamulin[6][8]
rplCG455AG152DTedizolid, Linezolid[7]
rplCG463AG155RTedizolid, Linezolid[3]
23S rRNAT2500A-Tedizolid, Linezolid[3]
23S rRNAT2571C/G2576T-Tedizolid, Linezolid[3]

Experimental Protocols

Detailed Methodology for Serial Passage Study to Induce Tedizolid Resistance in Staphylococcus aureus

This protocol is adapted from Shen et al., 2021.[6][8]

  • Prepare a standardized bacterial inoculum: From a fresh (18-24 hour) culture plate of S. aureus, select 3-5 colonies and inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final starting inoculum of approximately 10^5 to 10^6 CFU/mL in the test wells.

  • Determine the baseline MIC: Perform a standard broth microdilution assay to determine the initial MIC of tedizolid for the parental S. aureus strain.

  • Initiate the serial passage: In a 96-well plate, prepare a series of two-fold dilutions of tedizolid in CAMHB. Inoculate the wells with the standardized bacterial suspension. The initial passage should include a range of concentrations, with a key starting point being 0.5x the baseline MIC. Incubate the plate at 37°C for 18-24 hours.

  • Subsequent passages: After incubation, identify the well with the highest concentration of tedizolid that shows visible bacterial growth. This is the sub-MIC culture for the next passage. Dilute the culture from this well 1:1000 into fresh CAMHB containing two-fold increasing concentrations of tedizolid.

  • Repeat the passage: Repeat step 4 daily for a predetermined number of days (e.g., 10-30 days) or until a significant increase in the MIC is observed.

  • Screen for resistant isolates: Periodically (e.g., every few days), plate a sample from the highest-concentration well with growth onto an agar plate containing a concentration of tedizolid known to be inhibitory to the parental strain (e.g., 2-4x the baseline MIC). Colonies that grow on this plate are potential resistant mutants.

  • Confirm resistance: Isolate single colonies from the screening plate and perform a standard broth microdilution assay to confirm the increase in the tedizolid MIC.

  • Assess stability of resistance: To check for the stability of the resistant phenotype, passage the confirmed resistant isolate on antibiotic-free agar for 3-5 consecutive days and then re-determine the MIC. A stable resistant mutant will maintain its elevated MIC.

  • Characterize resistant mutants: Perform whole-genome sequencing on the stable resistant isolates to identify potential resistance-conferring mutations.

Mandatory Visualization

Tedizolid_Mechanism_of_Action Tedizolid Mechanism of Action cluster_ribosome Ribosome Assembly Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S binds to 23S rRNA Initiation_Complex 70S Initiation Complex (fMet-tRNA + mRNA + 30S) Tedizolid->Initiation_Complex prevents formation of Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to No_Protein_Synthesis Inhibition of Protein Synthesis Initiation_Complex->No_Protein_Synthesis is blocked, leading to

Caption: Tedizolid's mechanism of action, inhibiting bacterial protein synthesis.

Serial_Passage_Workflow Serial Passage Experimental Workflow Start Start with Parental Strain Baseline_MIC Determine Baseline MIC Start->Baseline_MIC Passage_1 Day 1: Inoculate in media with 0.5x MIC Tedizolid Baseline_MIC->Passage_1 Incubate_1 Incubate 18-24h at 37°C Passage_1->Incubate_1 Check_Growth_1 Observe Highest Concentration with Growth Incubate_1->Check_Growth_1 Passage_N Day 'N': Inoculate in media with 2x previous concentration Check_Growth_1->Passage_N Growth End End Check_Growth_1->End No Growth Incubate_N Incubate 18-24h at 37°C Passage_N->Incubate_N Check_Growth_N Observe Highest Concentration with Growth Incubate_N->Check_Growth_N Check_Growth_N->Passage_N Continue Passaging Screen_Resistance Plate on Agar with Inhibitory Concentration of Tedizolid Check_Growth_N->Screen_Resistance Sufficient MIC Increase Isolate_Colonies Isolate Resistant Colonies Screen_Resistance->Isolate_Colonies Confirm_MIC Confirm MIC of Isolates Isolate_Colonies->Confirm_MIC Stability_Test Assess Phenotype Stability Confirm_MIC->Stability_Test Stability_Test->Check_Growth_N Unstable Resistance (Continue Passaging) WGS Whole Genome Sequencing Stability_Test->WGS Stable Resistance WGS->End

Caption: Workflow for a tedizolid serial passage experiment.

Troubleshooting_Decision_Tree Troubleshooting Tedizolid Serial Passage Studies Start Start Serial Passage Experiment Problem Problem Encountered? Start->Problem No_MIC_Increase No MIC Increase Problem->No_MIC_Increase Yes Minimal_MIC_Increase Minimal MIC Increase Problem->Minimal_MIC_Increase Yes Unstable_Phenotype Unstable Resistant Phenotype Problem->Unstable_Phenotype Yes Contamination Culture Contamination Problem->Contamination Yes End Successful Experiment Problem->End No Solution_No_MIC Check/Adjust: - Tedizolid Concentration (0.5x MIC) - Inoculum Size (10^5-10^6 CFU/mL) - Tedizolid Stock Stability No_MIC_Increase->Solution_No_MIC Solution_Minimal_MIC Actions: - Increase Number of Passages - Check for Fitness Cost - Continue Passaging for  Additional Mutations Minimal_MIC_Increase->Solution_Minimal_MIC Solution_Unstable Actions: - Passage on Drug-Free Media  to Confirm Stability - Store Resistant Isolates at -80°C Unstable_Phenotype->Solution_Unstable Solution_Contamination Actions: - Review and Reinforce  Aseptic Technique - Use Sterile Reagents and Media Contamination->Solution_Contamination

Caption: Decision tree for troubleshooting serial passage studies.

References

Technical Support Center: Optimizing Tedizolid Efficacy in Granulocyte-Associated Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the efficacy of tedizolid (B1663884), particularly in experimental systems involving granulocytes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in tedizolid's efficacy in our in vivo model compared to our in vitro MIC assays. Why might this be the case?

A1: This is a recognized phenomenon. The antibacterial activity of tedizolid is significantly enhanced in the presence of granulocytes.[1][2][3][4][5] In vitro minimum inhibitory concentration (MIC) assays typically lack immune components and therefore may not fully represent the in vivo potential of tedizolid. Animal models, such as the mouse thigh infection model, have demonstrated that the majority of bacterial cell killing in immunocompetent animals is attributable to the effect of tedizolid mediated through granulocytes.[1][2][3]

Q2: Is tedizolid's activity dependent on functional granulocytes?

A2: Yes, studies have shown a marked reduction in tedizolid's antibacterial activity in the absence of granulocytes.[6][7] In neutropenic mouse models, significantly higher doses of tedizolid are required to achieve the same level of bacterial stasis or reduction compared to immunocompetent mice.[1][3][4] Therefore, the efficacy of tedizolid is closely linked to a functional host immune response, particularly the presence of neutrophils.

Q3: How does the efficacy of tedizolid in the presence of granulocytes compare to other antibiotics like linezolid (B1675486)?

A3: Tedizolid has demonstrated superior performance over linezolid, especially in the presence of granulocytes. Even when matching the AUC/MIC ratio, tedizolid significantly outperforms linezolid in terms of bacterial killing.[1] This enhanced effect is hypothesized to be related to better penetration of tedizolid into macrophages and a more effective rate of intracellular killing of bacteria like S. aureus.[1]

Q4: What is the mechanism of action for tedizolid, and how might it relate to its interaction with granulocytes?

A4: Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[4][8][9] This action prevents the formation of the 70S ribosomal initiation complex, leading to a bacteriostatic effect.[4][7] While the precise molecular mechanism of the synergy with granulocytes is still under investigation, it is suggested that tedizolid's ability to effectively target intracellular bacteria may complement the phagocytic and killing functions of granulocytes.[1]

Troubleshooting Guide

Issue 1: Inconsistent results in in vivo studies with tedizolid.

  • Possible Cause: Variability in the immune status of the animal models.

    • Troubleshooting Steps:

      • Ensure consistent and verified immune competence (or neutropenia) in your animal cohorts. For neutropenic models, confirm neutrophil counts are below the target threshold (e.g., <100 cells/ml) for the duration of the experiment.[1]

      • Monitor and record the health status of the animals daily, as underlying conditions can affect immune responses.

      • Standardize the bacterial inoculum size and the timing of infection and treatment initiation.

  • Possible Cause: Suboptimal dosing or administration of tedizolid phosphate (B84403) (the prodrug).

    • Troubleshooting Steps:

      • Verify the correct preparation and dosage calculations for tedizolid phosphate (TR-701), which is rapidly hydrolyzed to the active moiety, tedizolid (TR-700), in mammals.[1]

      • Ensure the route and frequency of administration are appropriate for the animal model and consistent with pharmacokinetic/pharmacodynamic (PK/PD) targets. The area under the concentration-time curve to MIC ratio (AUC/MIC) is the key PK/PD driver for tedizolid efficacy.[4][5]

Issue 2: Difficulty replicating the enhanced effect of tedizolid with granulocytes in an ex vivo co-culture model.

  • Possible Cause: Suboptimal granulocyte viability or function.

    • Troubleshooting Steps:

      • Use freshly isolated granulocytes for your assays, as their viability and functionality decline rapidly ex vivo.

      • Perform viability checks (e.g., trypan blue exclusion) and functional assays (e.g., phagocytosis, oxidative burst) on your granulocyte population before initiating the co-culture experiment.

      • Optimize the cell culture medium and conditions to maintain granulocyte health for the duration of the assay.

  • Possible Cause: Inappropriate ratio of bacteria to granulocytes.

    • Troubleshooting Steps:

      • Titrate the multiplicity of infection (MOI) to find the optimal ratio that allows for measurable bacterial killing by granulocytes without overwhelming them.

      • Consider the bacterial growth kinetics in your assay medium, as rapid proliferation can mask the effects of both the antibiotic and the immune cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from a pivotal study comparing tedizolid efficacy in normal (immunocompetent) and granulocytopenic mice infected with Staphylococcus aureus.

Table 1: Human-Equivalent Doses of Tedizolid Phosphate (TR-701) Required for Bacterial Stasis

Animal Model24-hour Endpoint48-hour Endpoint72-hour Endpoint
Granulocytopenic Slightly below 2,300 mg/day-Slightly below 2,000 mg/day
Normal (Immunocompetent) Slightly greater than 100 mg/dayLess than 100 mg/dayLess than 100 mg/day
Data sourced from a mouse thigh infection model study.[1][3]

Table 2: Log CFU/g Reduction in S. aureus Attributable to Different Effects at a 200 mg/day Human-Equivalent Dose of TR-701

Time PointEffect of Granulocytes Alone (No Drug)Direct Effect of TR-700Effect of TR-700 Mediated Through Granulocytes
24 hours -1.51-0.45-1.16
48 hours -1.73-0.14-3.53
72 hours -1.730.00-4.70
Negative values indicate a reduction in bacterial count (log CFU/g). Data calculated from the study by Louie et al.[1]

Experimental Protocols

1. Mouse Thigh Infection Model for Assessing Tedizolid Efficacy

This protocol is a generalized summary based on methodologies described in the literature.[1][2][3]

  • Objective: To evaluate the in vivo efficacy of tedizolid in the presence and absence of granulocytes.

  • Methodology:

    • Animal Model: Use a standard mouse strain (e.g., Swiss Webster).

    • Induction of Neutropenia (for granulocytopenic group): Administer cyclophosphamide (B585) intraperitoneally on specified days before infection to induce neutropenia (neutrophil count < 100 cells/ml).[1] Confirm neutropenia via blood cell counts.

    • Infection:

      • Prepare a standardized inoculum of the test organism (e.g., S. aureus).

      • Inject a defined volume of the bacterial suspension intramuscularly into the thigh of each mouse.

    • Treatment:

      • Prepare solutions of tedizolid phosphate (TR-701) for administration.

      • Administer the calculated doses to both normal and neutropenic mice at specified time points post-infection. Doses can be scaled to mimic human exposures.[1]

    • Endpoint Evaluation:

      • At predetermined time points (e.g., 24, 48, 72 hours), euthanize the mice.

      • Aseptically remove the entire thigh muscle.

      • Homogenize the thigh tissue in a sterile buffer.

      • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of tissue.

    • Data Analysis: Compare the log CFU/g between treated and untreated groups, and between normal and neutropenic cohorts, to determine the effect of tedizolid and the contribution of granulocytes.

2. Ex Vivo Granulocyte Bactericidal Assay

  • Objective: To measure the ability of granulocytes to kill bacteria in the presence of tedizolid.

  • Methodology:

    • Granulocyte Isolation: Isolate granulocytes (primarily neutrophils) from fresh human or animal blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation).

    • Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase, then wash and resuspend in an appropriate assay buffer. Opsonize the bacteria by incubating with serum.

    • Assay Setup:

      • In a microtiter plate or microcentrifuge tubes, combine the isolated granulocytes, opsonized bacteria (at a specific MOI), and different concentrations of tedizolid.

      • Include controls: bacteria alone, bacteria with granulocytes (no drug), and bacteria with tedizolid (no granulocytes).

    • Incubation: Incubate the mixtures at 37°C with gentle agitation for a defined period (e.g., 1-3 hours).

    • Lysis and Plating:

      • At the end of the incubation, lyse the granulocytes using a gentle method (e.g., saponin (B1150181) or sterile water) to release intracellular bacteria.

      • Perform serial dilutions and plate the lysates to determine the number of surviving bacteria (CFU).

    • Data Analysis: Calculate the percentage of bacterial killing by comparing the CFU counts in the test wells to the control wells.

Visualizations

Experimental_Workflow Diagram 1: Mouse Thigh Infection Model Workflow cluster_setup Animal Cohort Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Normal Normal Mice Infection Thigh Infection (S. aureus) Normal->Infection Neutropenic Neutropenic Mice Neutropenic->Infection Induce_Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Induce_Neutropenia->Neutropenic Treatment Administer Tedizolid Phosphate (TR-701) Infection->Treatment Evaluation Evaluate at 24, 48, 72h Treatment->Evaluation Thigh_Homogenization Thigh Homogenization Evaluation->Thigh_Homogenization CFU_Quantification CFU Quantification Thigh_Homogenization->CFU_Quantification Data_Comparison Compare log CFU/g CFU_Quantification->Data_Comparison

Caption: Workflow for the mouse thigh infection model.

Tedizolid_Granulocyte_Interaction Diagram 2: Tedizolid & Granulocyte Synergy cluster_synergy Synergistic Effect Tedizolid Tedizolid (Bacteriostatic) Bacteria Staphylococcus aureus Tedizolid->Bacteria Inhibits Protein Synthesis Efficacy Enhanced Bacterial Clearance Tedizolid->Efficacy Granulocytes Granulocytes (Phagocytosis & Killing) Granulocytes->Bacteria Phagocytose & Destroy Granulocytes->Efficacy Bacteria->Efficacy Reduced Viability

References

Overcoming tedizolid antagonism with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of tedizolid (B1663884) with other antimicrobial agents.

Troubleshooting Guides

Issue 1: Observed Antagonism in Time-Kill Assays with Tedizolid

Question: We are observing antagonistic effects when combining tedizolid with another antimicrobial agent in our time-kill assays, characterized by a ≥1 log10 CFU/mL increase in bacterial count compared to the most active single agent. How can we troubleshoot this?

Possible Causes and Solutions:

  • Inherent Drug-Drug Interaction: Certain classes of antimicrobials are more prone to antagonism with protein synthesis inhibitors like tedizolid. For instance, antagonism has been observed when tedizolid is combined with fluoroquinolones like moxifloxacin (B1663623).[1][2] This may be due to the bactericidal agent interfering with the action of the bacteriostatic agent.

    • Recommendation: Re-evaluate the choice of the combination agent. If possible, select an agent with a different mechanism of action that is less likely to be antagonistic. Combination with agents like rifampicin (B610482) has shown synergistic or indifferent effects in some studies.[1][2]

  • Suboptimal Drug Concentrations: The concentrations of tedizolid and the combination agent can influence the outcome of the interaction.

    • Recommendation: Perform a checkerboard assay to screen a wide range of concentrations for both agents to identify potentially synergistic or indifferent concentration ranges before proceeding with time-kill assays.

  • Experimental Variability: Inherent variability in time-kill assays can sometimes lead to results that appear antagonistic.

    • Recommendation: Ensure strict adherence to the experimental protocol. This includes precise inoculum preparation, accurate drug concentration preparation, and consistent sampling and plating techniques. Include appropriate controls (growth control, single-agent controls) in every experiment. Repeat the experiment to confirm the antagonistic effect.

Issue 2: Difficulty in Reproducing Synergy in Checkerboard Assays

Question: Our initial checkerboard assays suggested synergy between tedizolid and another agent, but we are struggling to reproduce these findings consistently. What could be the reason?

Possible Causes and Solutions:

  • Inoculum Effect: The density of the bacterial inoculum can significantly impact the outcome of susceptibility testing.

    • Recommendation: Standardize the inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial density in all experiments.

  • Media and Incubation Conditions: The type of broth and incubation conditions can affect drug activity and bacterial growth.

    • Recommendation: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines. Ensure consistent incubation temperature (35°C ± 2°C) and duration.

  • Interpretation of Results: The calculation and interpretation of the Fractional Inhibitory Concentration (FIC) index are critical.

    • Recommendation: Carefully calculate the FIC index for each well and interpret the results according to established criteria (Synergy: FIC index ≤ 0.5; Indifference: 0.5 < FIC index ≤ 4; Antagonism: FIC index > 4).[3]

Frequently Asked Questions (FAQs)

Q1: With which antimicrobial agents has tedizolid shown antagonism?

A1: Studies have reported antagonism between tedizolid and the fluoroquinolone moxifloxacin against some strains of Staphylococcus aureus and Staphylococcus epidermidis.[1][2][4] In one study, this antagonism was observed in 3 out of 10 staphylococcal strains tested.[1][2]

Q2: What is the proposed mechanism of antagonism between tedizolid and moxifloxacin?

A2: The exact molecular mechanism of antagonism is not fully elucidated. However, a common hypothesis is the interference between a bacteriostatic agent (tedizolid, a protein synthesis inhibitor) and a bactericidal agent (moxifloxacin, a DNA gyrase inhibitor).[5][] The bactericidal activity of fluoroquinolones is dependent on active bacterial replication and protein synthesis. By inhibiting protein synthesis, tedizolid may reduce the cellular processes that are necessary for moxifloxacin to exert its bactericidal effect, leading to an antagonistic outcome.

Q3: How can I overcome or mitigate observed antagonism?

A3: Overcoming inherent antagonism can be challenging. The primary strategy is to avoid combinations known to be antagonistic. If a combination is necessary, consider the following:

  • Sequential Dosing: In some cases, sequential administration of antibiotics rather than simultaneous administration can mitigate antagonism. This would need to be investigated in appropriate in vitro and in vivo models.

  • Alternative Agents: Explore other classes of antimicrobials for combination therapy. For example, tedizolid has shown synergy or indifference with rifampicin and doxycycline (B596269) in some studies.[1][2][4]

Q4: What is the mechanism of action of tedizolid?

A4: Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for the translation of mRNA into protein.[7][8][9][10][11][12]

Data Presentation

Table 1: Summary of In Vitro Interactions between Tedizolid and Other Antimicrobials against Staphylococci

Combination AgentOrganism(s)Interaction ObservedFrequency of InteractionReference(s)
MoxifloxacinS. aureus, S. epidermidisAntagonism3 out of 10 strains[1][2]
RifampicinS. aureus, S. epidermidisSynergy/IndifferenceSynergy in 3/10 strains[1][2]
DoxycyclineS. aureus, S. epidermidisSynergy/IndifferenceSynergy in 2/10 strains[1][2]
Trimethoprim/SulfamethoxazoleS. aureus, S. epidermidisIndifference10 out of 10 strains[2]

Table 2: Example MICs of Tedizolid and Moxifloxacin for Staphylococcus aureus Strains Exhibiting Antagonism

Strain IDTedizolid MIC (mg/L)Moxifloxacin MIC (mg/L)Reference
W1460.250.06[2]
W1030.250.06[2]
N3150.50.125[2]

Note: The antagonism was determined by time-kill assays where the combination resulted in ≥1 log10 CFU/mL growth compared to the most active single agent.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the in vitro interaction of tedizolid with another antimicrobial agent using the broth microdilution checkerboard method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Tedizolid stock solution

  • Stock solution of the second antimicrobial agent

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of tedizolid.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antimicrobial agent.

    • The resulting plate will have a grid of wells with varying concentrations of both drugs.

    • Include control wells: growth control (no drug), tedizolid only, and second agent only.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC = MIC of drug in combination / MIC of drug alone.

    • Interpret the results as follows: Synergy (FIC index ≤ 0.5), Indifference (0.5 < FIC index ≤ 4), or Antagonism (FIC index > 4).[3]

Time-Kill Assay Protocol

This protocol is for assessing the bactericidal or bacteriostatic activity of tedizolid in combination with another antimicrobial agent over time.

Materials:

  • Culture tubes or flasks

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Tedizolid and second antimicrobial agent at desired concentrations (e.g., based on MICs from checkerboard assay)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or PBS for serial dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation:

    • Prepare tubes with CAMHB containing:

      • No drug (growth control)

      • Tedizolid alone

      • Second agent alone

      • Tedizolid and the second agent in combination

  • Inoculation:

    • Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C ± 2°C, preferably with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[1]

    • Antagonism is defined as a ≥1 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[1]

    • Indifference is a <2 log10 decrease or <1 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mandatory Visualizations

Tedizolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit P_Site P Site (Peptidyl) A_Site A Site (Aminoacyl) Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Blocks Formation 30S_Subunit 30S Subunit Tedizolid Tedizolid Tedizolid->50S_Subunit Binds to 23S rRNA in P-site Initiation_Complex Initiation Complex (fMet-tRNA + mRNA + 30S) Initiation_Complex->50S_Subunit Attempts to bind Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Prevents

Caption: Mechanism of action of Tedizolid on the bacterial ribosome.

Antagonism_Workflow cluster_investigation Troubleshooting Antagonism Start Observe Antagonism in Time-Kill Assay Check_Combo Review Antimicrobial Combination Start->Check_Combo Known_Antagonist Is combination known to be antagonistic? (e.g., with fluoroquinolones) Check_Combo->Known_Antagonist Yes Optimize_Concentration Perform Checkerboard Assay to Optimize Concentrations Check_Combo->Optimize_Concentration No Consider_Alternative Consider Alternative Agent (e.g., Rifampicin) Known_Antagonist->Consider_Alternative End Conclusion on Interaction Consider_Alternative->End Review_Protocol Review Experimental Protocol (Inoculum, Media, Controls) Optimize_Concentration->Review_Protocol Repeat_Experiment Repeat Time-Kill Assay for Confirmation Review_Protocol->Repeat_Experiment Repeat_Experiment->End

Caption: Troubleshooting workflow for observed antagonism with tedizolid.

References

Addressing variability in tedizolid MIC testing results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in tedizolid (B1663884) Minimum Inhibitory Concentration (MIC) testing. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that cause variability in tedizolid MIC results?

A1: Variability in tedizolid MIC testing can arise from several factors. Key sources include deviations from standardized protocols, issues with consumables, and incorrect result interpretation. Specifically, the following are critical control points:

  • Inoculum Preparation: Incorrect inoculum density is a primary cause of erroneous MIC values. An inoculum that is too heavy can lead to falsely elevated MICs, while an inoculum that is too light may result in falsely low MICs.

  • Growth Medium: The type and preparation of the growth medium (e.g., Mueller-Hinton Broth/Agar) can impact bacterial growth and, consequently, the MIC result. Cation concentration is a critical parameter of the media that needs to be properly controlled.

  • Incubation Conditions: Variations in incubation time and temperature can affect the growth rate of the bacteria and the stability of the antibiotic, leading to inconsistent results.[1][2]

  • Endpoint Reading: Subjectivity in reading the MIC endpoint, especially in the presence of trailing growth (a faint haze of growth at concentrations above the MIC), is a significant source of variability.[3] For oxazolidinones like tedizolid, specific reading guidelines should be followed.[4][5][6][7]

Q2: How should I read the MIC endpoint for tedizolid, especially if I observe trailing growth?

A2: For oxazolidinones like tedizolid and linezolid (B1675486), trailing growth can make endpoint determination difficult. It is recommended to read the MIC at the point of approximately 80% to 90% inhibition of growth.[4][5][6] For broth microdilution, this is the lowest concentration where a significant reduction in growth is observed. For MIC test strips, the MIC should be read where the inhibition ellipse intersects the strip at almost complete (90%) inhibition.[8] Ignore faint hazes or pinpoint colonies at the edge of the inhibition zone.[3]

Q3: Can I use linezolid susceptibility results to predict tedizolid susceptibility?

A3: Yes, linezolid susceptibility can be a reliable surrogate for predicting tedizolid susceptibility for certain organisms. Studies have shown a high categorical agreement between linezolid and tedizolid MIC results for staphylococci, streptococci, and enterococci, with very low rates of very major errors (where an isolate is falsely predicted to be susceptible to tedizolid).[9][10] EUCAST recommends that isolates susceptible to linezolid can be reported as susceptible to tedizolid. However, for isolates that are intermediate or resistant to linezolid, a direct MIC test for tedizolid should be performed to confirm susceptibility or resistance.[5]

Q4: What are the recommended quality control (QC) strains for tedizolid MIC testing, and what are their acceptable MIC ranges?

A4: Quality control is crucial for ensuring the accuracy of MIC testing. The Clinical and Laboratory Standards Institute (CLSI) recommends using standard QC strains. The acceptable MIC ranges for tedizolid against these strains are essential for validating your experimental setup.

Troubleshooting Guides

Issue 1: Tedizolid MIC values for QC strains are consistently out of range.

  • Possible Cause 1: Incorrect Inoculum Preparation.

    • Troubleshooting Step: Verify that the inoculum is standardized to a 0.5 McFarland turbidity standard.[8] Prepare a fresh suspension for each experiment. It is recommended to perform periodic colony counts to ensure your procedure yields the correct inoculum density.[8]

  • Possible Cause 2: Improper Storage or Handling of Tedizolid or Testing Materials.

    • Troubleshooting Step: Ensure that tedizolid stock solutions, disks, or test strips are stored at the recommended temperature and are not expired. Allow refrigerated materials to come to room temperature before use to prevent condensation.[8]

  • Possible Cause 3: Media Preparation Issues.

    • Troubleshooting Step: Confirm that the Mueller-Hinton agar (B569324) or broth is prepared according to the manufacturer's instructions and CLSI/EUCAST guidelines.[11][12] The pH and cation concentration of the medium are critical.

  • Possible Cause 4: Incubation Conditions are Incorrect.

    • Troubleshooting Step: Verify that the incubator is calibrated and maintains a stable temperature of 35 ± 2°C.[8] Ensure plates are incubated for the recommended duration (typically 16-20 hours for most pathogens).[8]

Issue 2: High variability in tedizolid MIC results between experimental runs.

  • Possible Cause 1: Inconsistent Endpoint Reading.

    • Troubleshooting Step: Establish a standardized procedure for reading MIC endpoints, especially for trailing growth. Refer to photographic guides for MIC test strips if available.[8] Always adhere to the 80-90% inhibition rule for tedizolid.[4][5][6][7]

  • Possible Cause 2: Day-to-Day Variation in Inoculum Preparation.

    • Troubleshooting Step: Ensure strict adherence to the inoculum preparation protocol in every run. Use a calibrated nephelometer or densitometer for adjusting the turbidity to a 0.5 McFarland standard.[13]

  • Possible Cause 3: Contamination of Cultures.

    • Troubleshooting Step: Before preparing the inoculum, check the purity of the bacterial culture. If there is any suspicion of contamination, re-streak the isolate from a stock culture to obtain pure, isolated colonies.

Issue 3: Unexpectedly high tedizolid MICs for clinical isolates, especially those resistant to linezolid.

  • Possible Cause 1: Presence of a Resistance Mechanism.

    • Troubleshooting Step: While tedizolid is more potent than linezolid and may retain activity against some linezolid-resistant strains, certain resistance mechanisms, such as mutations in the 23S rRNA gene or the presence of the cfr or optrA genes, can confer resistance to both drugs.[5][6] Consider molecular testing to investigate the presence of known resistance determinants.

  • Possible Cause 2: Methodological Issues with Specific Strains.

    • Troubleshooting Step: For isolates with high linezolid MICs, it is crucial to perform a direct tedizolid MIC test rather than relying on surrogate prediction.[5] Ensure that the testing methodology (e.g., broth microdilution) is performed according to reference standards.

Data Presentation

Table 1: CLSI-Recommended Quality Control Ranges for Tedizolid MIC (µg/mL)

Quality Control StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.25 - 1
Enterococcus faecalis ATCC® 292120.25 - 1

Data sourced from available literature and should be confirmed against the latest CLSI M100 document.[14]

Table 2: Comparative Tedizolid MIC 50/90 Values for Various Gram-Positive Pathogens (µg/mL)

OrganismTedizolid MIC₅₀Tedizolid MIC₉₀Linezolid MIC₅₀Linezolid MIC₉₀
Staphylococcus aureus (MSSA)0.250.2512
Staphylococcus aureus (MRSA)0.250.2512
Coagulase-negative staphylococci0.120.250.51
Streptococcus pyogenes0.120.2512
Streptococcus agalactiae0.120.2512
Streptococcus anginosus group0.06 - 0.250.12 - 0.50.5 - 11 - 2
Enterococcus faecalis0.250.512

Note: These values are compiled from various surveillance studies and may vary slightly depending on the specific study population and methodology. They are intended for comparative purposes.[15][16][17]

Experimental Protocols

Protocol 1: Tedizolid Broth Microdilution MIC Testing

This protocol is based on the CLSI M07 guidelines.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Perform quality control on each new batch of media.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Plate Inoculation: Inoculate the microdilution plate containing serial dilutions of tedizolid with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth. For tedizolid, disregard faint haziness or a single pinpoint button of growth and read the endpoint at approximately 80% inhibition.

Protocol 2: Tedizolid Disk Diffusion Testing

This protocol is based on the CLSI M02 guidelines.

  • Media Preparation: Use Mueller-Hinton agar (MHA) at a depth of 4 mm. The surface should be dry before inoculation.

  • Inoculum Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply a 20 µg tedizolid disk to the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.

Visualizations

Tedizolid_MIC_Troubleshooting_Workflow start Start: Out-of-Range QC MIC check_inoculum Verify Inoculum (0.5 McFarland) start->check_inoculum inoculum_ok Inoculum Correct? check_inoculum->inoculum_ok check_materials Check Materials (Storage, Expiry) materials_ok Materials OK? check_materials->materials_ok check_media Validate Media (pH, Cations) media_ok Media Valid? check_media->media_ok check_incubation Confirm Incubation (Temp, Time) incubation_ok Incubation Correct? check_incubation->incubation_ok inoculum_ok->check_materials Yes reprepare_inoculum Action: Re-prepare Inoculum inoculum_ok->reprepare_inoculum No materials_ok->check_media Yes replace_materials Action: Replace Reagents/Strips materials_ok->replace_materials No media_ok->check_incubation Yes prepare_new_media Action: Prepare Fresh Media media_ok->prepare_new_media No calibrate_incubator Action: Calibrate Incubator incubation_ok->calibrate_incubator No rerun_qc Re-run QC Test incubation_ok->rerun_qc Yes reprepare_inoculum->rerun_qc replace_materials->rerun_qc prepare_new_media->rerun_qc calibrate_incubator->rerun_qc

Caption: Troubleshooting workflow for out-of-range tedizolid QC MIC results.

MIC_Reading_Guidance cluster_broth Broth Microdilution cluster_strip MIC Test Strip b_start Observe Wells b_growth Trailing Growth (Faint Haze)? b_start->b_growth b_read_clear Read MIC at First Well with No Growth b_growth->b_read_clear No b_read_trailing Read MIC at ~80% Inhibition of Growth b_growth->b_read_trailing Yes s_start Observe Ellipse s_edge Clear Edge or Trailing Growth? s_start->s_edge s_read_clear Read MIC at Point of Complete Inhibition s_edge->s_read_clear Clear Edge s_read_trailing Read MIC at 90% Inhibition of Growth s_edge->s_read_trailing Trailing

Caption: Logical guide for reading tedizolid MIC endpoints.

References

Technical Support Center: Stability of Crushed Tedizolid Phosphate Tablets for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of crushed tedizolid (B1663884) phosphate (B84403) tablets for experimental applications.

Frequently Asked Questions (FAQs)

Q1: Can tedizolid phosphate tablets be crushed for experimental use?

A1: Yes, studies have shown that tedizolid phosphate 200-mg tablets can be crushed and dispersed in water for administration, for instance, via a nasogastric tube. The stability and recovery of the drug remain within acceptable limits, suggesting that crushing the tablets is unlikely to alter the pharmacokinetics of tedizolid.[1][2]

Q2: How stable is tedizolid phosphate after a tablet is crushed and dispersed in water?

A2: A crushed tedizolid phosphate tablet dispersed in water is chemically stable for at least 4 hours at room temperature.[1][3] Recovery of tedizolid phosphate has been shown to be excellent, with no significant change in recovery values after 4 hours of storage at room temperature.[1][2][3]

Q3: What are the expected degradation products of crushed tedizolid phosphate?

A3: When dispersed in water, the primary degradation product is tedizolid, the active moiety.[1] However, the levels of tedizolid and other unspecified impurities have been found to be very low (approximately 0.05%) and within the shelf-life impurity specifications for the drug product after 4 hours at room temperature.[1] Forced degradation studies have shown that tedizolid phosphate is more susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of four main degradation products.[4][5] It is relatively stable under neutral, thermal, and photolytic conditions.[4][5]

Q4: What is the mechanism of action of tedizolid?

A4: Tedizolid phosphate is a prodrug that is converted to its active form, tedizolid, by phosphatases in the body.[6][7][8] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis.[6][7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low recovery of tedizolid phosphate - Incomplete crushing of the tablet.- Adsorption to experimental apparatus.- Degradation due to inappropriate solvent or storage conditions.- Ensure the tablet is crushed to a fine, uniform powder.- Use appropriate materials for experimental vessels and administration tubes (e.g., commercially available tablet crushers and nasogastric tubes have shown good recovery).- Disperse the crushed tablet in purified water and use the suspension promptly. Avoid acidic, basic, or strong oxidizing agents.
Presence of unknown peaks in analytical assays (e.g., HPLC) - Formation of degradation products due to prolonged storage or exposure to harsh conditions.- Prepare fresh solutions for each experiment and use them within 4 hours if stored at room temperature.- Refer to forced degradation studies to identify potential degradation products under specific stress conditions (acid, base, oxidation).[4][5]- Ensure analytical methods are validated and specific for tedizolid phosphate and its known degradants.
Variability in experimental results - Inconsistent crushing technique leading to non-uniform particle size.- Incomplete dispersion of the crushed tablet in the solvent.- Standardize the crushing method to ensure a consistent powder.- Ensure thorough mixing and suspension of the powder in the solvent before each use.

Experimental Protocols

Protocol 1: Preparation of a Crushed Tedizolid Phosphate Suspension

Objective: To prepare a stable aqueous suspension of tedizolid phosphate from a 200-mg tablet for in vitro experiments.

Materials:

  • One 200-mg tedizolid phosphate tablet

  • Commercially available tablet crusher

  • Purified water

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Methodology:

  • Place a single 200-mg tedizolid phosphate tablet into the tablet crusher.

  • Crush the tablet until a fine, uniform powder is obtained.

  • Carefully transfer the entire amount of crushed powder into a volumetric flask of a suitable size.

  • Add a portion of purified water to the flask and swirl to disperse the powder.

  • Use a magnetic stirrer to ensure the powder is fully suspended.

  • Add purified water to the final volume and continue stirring until a homogenous suspension is achieved.

  • This suspension is stable for at least 4 hours at room temperature.[1]

Protocol 2: Stability Testing of the Crushed Tablet Suspension

Objective: To assess the chemical stability of the prepared tedizolid phosphate suspension over time.

Materials:

  • Prepared tedizolid phosphate suspension

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)[10]

  • Reference standards for tedizolid phosphate and tedizolid

Methodology:

  • Immediately after preparation (T=0), take an aliquot of the suspension, filter it through a suitable filter (e.g., 0.45 µm), and dilute it to a known concentration with the mobile phase.

  • Inject the prepared sample into the HPLC system.

  • Store the remaining suspension at room temperature.

  • At a predetermined time point (e.g., T=4 hours), repeat step 1 and 2 with another aliquot from the stored suspension.

  • Analyze the chromatograms to determine the concentration of tedizolid phosphate and the presence of any degradation products by comparing peak areas with the reference standards.

  • Calculate the recovery of tedizolid phosphate at each time point relative to the initial concentration.

Quantitative Data Summary

Table 1: Recovery of Crushed Tedizolid Phosphate (200 mg) Dispersed in Water

Time PointStorage ConditionMean Recovery (%)Acceptance Criteria (%)
Initial (0 hours)Room Temperature93.990 - 110
4 hoursRoom Temperature94.790 - 110

Data sourced from a study on the stability of crushed tedizolid phosphate tablets for nasogastric tube administration.[1][3]

Visualizations

Tedizolid_Mechanism_of_Action cluster_prodrug Prodrug Administration cluster_activation In Vivo Activation cluster_action Antibacterial Action Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Phosphatases Phosphatases Tedizolid_Phosphate->Phosphatases Metabolism Tedizolid_Active Tedizolid (Active Drug) Phosphatases->Tedizolid_Active Bacterial_Ribosome Bacterial 50S Ribosome Tedizolid_Active->Bacterial_Ribosome Binds to Inhibition Inhibition Tedizolid_Active->Inhibition Protein_Synthesis Protein Synthesis Initiation Complex Bacterial_Ribosome->Protein_Synthesis Forms Inhibition->Protein_Synthesis Prevents Formation

Caption: Tedizolid Phosphate Mechanism of Action.

Experimental_Workflow start Start crush_tablet 1. Crush Tedizolid Phosphate Tablet start->crush_tablet disperse_powder 2. Disperse Powder in Water crush_tablet->disperse_powder initial_analysis 3. Analyze Suspension (T=0) disperse_powder->initial_analysis store_suspension 4. Store Suspension at Room Temperature initial_analysis->store_suspension compare_results 6. Compare Results & Assess Stability initial_analysis->compare_results final_analysis 5. Analyze Suspension (T=4 hours) store_suspension->final_analysis final_analysis->compare_results end End compare_results->end

Caption: Workflow for Crushed Tablet Stability Testing.

References

Impact of protein binding on tedizolid's in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of protein binding on the in vitro activity of tedizolid (B1663884).

Frequently Asked Questions (FAQs)

Q1: What is the extent of tedizolid protein binding and why is it important for in vitro studies?

A1: Tedizolid is a highly protein-bound oxazolidinone antibiotic, with approximately 70% to 90% of the drug bound to human plasma proteins, primarily albumin.[1] It is widely accepted that only the unbound (free) fraction of an antibiotic is microbiologically active. Therefore, when evaluating the in vitro potency of tedizolid, it is crucial to consider the effect of protein binding, as standard Mueller-Hinton broth (MHB) lacks the proteins present in physiological conditions. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with tedizolid's efficacy is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[2]

Q2: How does the presence of human serum albumin (HSA) affect the Minimum Inhibitory Concentration (MIC) of tedizolid?

A2: In the presence of physiological concentrations of HSA (typically around 4%), the apparent MIC of tedizolid, based on the total drug concentration, is expected to increase. This is because a significant portion of the drug will be bound to albumin, reducing the free concentration available to inhibit bacterial growth. The true MIC, based on the free drug concentration, should remain unchanged. For comparison, a study on the related oxazolidinone, linezolid (B1675486), showed that its MICs remained unchanged in the presence of 4% HSA, suggesting that the protein binding effect might be less pronounced for linezolid compared to other highly-bound antibiotics.[3]

Q3: What is the recommended method for determining the protein binding of tedizolid?

A3: Equilibrium dialysis is considered the gold standard for determining the protein binding of drugs.[4] This method involves dialyzing a solution of the drug in plasma against a protein-free buffer until the concentration of the free drug equilibrates across the dialysis membrane. Ultrafiltration and microdialysis are also commonly used techniques.

Q4: Are there standardized protocols for testing the susceptibility of bacteria to tedizolid?

A4: Yes, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing, including broth microdilution methods. These standardized procedures are essential for obtaining reproducible MIC values. When assessing the impact of protein binding, these standard protocols need to be adapted to include a protein source like HSA in the testing medium.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results with HSA Inconsistent HSA concentration or purity. Drug adsorption to labware. pH shift in the media after adding HSA.Use high-purity, lipid-free HSA. Prepare a fresh stock solution of HSA for each experiment. Use low-binding plates and pipette tips. Verify and adjust the pH of the media after adding HSA.
No significant MIC shift observed for a highly bound drug The free fraction of the drug is still sufficiently high to inhibit growth at the tested concentrations. The protein source is not binding the drug as expected (e.g., using bovine serum albumin instead of human).Confirm the protein binding percentage with a separate assay (e.g., equilibrium dialysis). Ensure the use of HSA for human-relevant studies, as protein binding can be species-specific.
Precipitation observed in the wells Drug insolubility in the presence of high protein concentrations. HSA instability.Check the solubility of tedizolid in the prepared media. Ensure proper dissolution of HSA and avoid excessive agitation that could denature the protein.
Poor bacterial growth in media with HSA Some batches of HSA may have inhibitory effects on bacterial growth.Test each new lot of HSA for its effect on the growth of the bacterial strains being tested by including a growth control with HSA but without the antibiotic.

Quantitative Data

The following table illustrates the expected impact of 4% Human Serum Albumin (HSA) on the MIC of tedizolid against Staphylococcus aureus. Note that while tedizolid's intrinsic potency against the bacteria remains the same (reflected by the free concentration MIC), the total concentration required for inhibition increases due to protein binding.

Table 1: Illustrative Example of Tedizolid MIC Shift in the Presence of 4% HSA

OrganismMediumProtein Binding (%)Total Tedizolid MIC (µg/mL)Free Tedizolid MIC (µg/mL)Fold-change in Total MIC
S. aureus ATCC 29213Standard Broth00.250.25-
S. aureus ATCC 29213Broth + 4% HSA~851.0 - 2.0~0.15 - 0.304 to 8
MRSA USA300Standard Broth00.250.25-
MRSA USA300Broth + 4% HSA~851.0 - 2.0~0.15 - 0.304 to 8

This table is an illustrative example based on the principles of protein binding. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Tedizolid Protein Binding by Equilibrium Dialysis

This protocol outlines the steps to determine the percentage of tedizolid bound to plasma proteins.

  • Preparation of Dialysis Unit:

    • Hydrate the dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.

    • Assemble the equilibrium dialysis cells.

  • Sample Preparation:

    • Spike human plasma with tedizolid to achieve the desired final concentration (e.g., 1 µM).

    • Prepare a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis:

    • Add the tedizolid-spiked plasma to one chamber of the dialysis cell.

    • Add the protein-free buffer to the other chamber.

    • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours for rapid equilibrium dialysis systems).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of tedizolid in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100.

Protocol 2: MIC Determination of Tedizolid in the Presence of Human Serum Albumin

This protocol is adapted from the CLSI broth microdilution method.

  • Media Preparation:

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a stock solution of 8% (w/v) HSA in CAMHB. To do this, slowly add HSA powder to the broth while gently stirring to avoid foaming. Allow it to dissolve completely. Filter-sterilize the HSA-containing broth.

    • Prepare the final testing medium by mixing the 8% HSA stock solution 1:1 with CAMHB containing a 2x concentration of the bacterial inoculum to achieve a final HSA concentration of 4%.

  • Tedizolid Preparation:

    • Prepare a stock solution of tedizolid.

    • Perform serial two-fold dilutions of tedizolid in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as per CLSI guidelines (typically to achieve a final concentration of 5 x 10^5 CFU/mL in the wells).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to the wells of the microtiter plate containing the serially diluted tedizolid in both standard CAMHB and CAMHB with 4% HSA.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for both media types.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of tedizolid that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_MIC_with_HSA Workflow for MIC Determination with HSA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare CAMHB and CAMHB with 4% HSA inoculate Inoculate microtiter plates prep_media->inoculate prep_drug Prepare serial dilutions of Tedizolid prep_drug->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs incubate->read_mic compare Compare MICs (with and without HSA) read_mic->compare

Caption: Workflow for determining the MIC of tedizolid with HSA.

Protein_Binding_Logic Impact of Protein Binding on Tedizolid Activity total_drug Total Tedizolid in Plasma free_drug Free (Unbound) Tedizolid total_drug->free_drug Equilibrium bound_drug Protein-Bound Tedizolid total_drug->bound_drug Binding to Albumin bacterial_inhibition Bacterial Inhibition (In Vitro Activity) free_drug->bacterial_inhibition Active Fraction bound_drug->total_drug Dissociation bound_drug->bacterial_inhibition Inactive Fraction

Caption: Relationship between free and bound tedizolid and its activity.

References

Technical Support Center: Optimizing Tedizolid Administration in Murine Peritonitis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tedizolid (B1663884) in murine peritonitis models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of tedizolid in a murine peritonitis model to simulate human exposure?

A human-equivalent dose of tedizolid phosphate (B84403) in mice has been established to allow for clinically relevant testing. An intraperitoneal dose of 8.42 mg/kg in mice is considered equivalent to a single 200 mg dose in humans.[1] For oral administration in efficacy studies, a dose of 10 mg/kg every 24 hours has been used.[1]

Q2: How does tedizolid's efficacy in murine models compare to other antibiotics like linezolid (B1675486)?

In murine peritonitis models, tedizolid has shown comparable efficacy to linezolid and daptomycin (B549167) against various strains of Enterococcus and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2] However, against a specific strain of E. faecium with the cfr(B) gene, tedizolid was found to be less effective in vivo than linezolid and daptomycin, despite having a lower Minimum Inhibitory Concentration (MIC).[1][2]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with tedizolid efficacy?

The PK/PD index that best correlates with the efficacy of tedizolid is the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC/MIC).[3][4][5] In neutropenic murine thigh infection models, an fAUC/MIC ratio of approximately 50 was associated with bacteriostasis.[5] In immunocompetent mice with osteomyelitis, the target fAUC/MIC for a static effect against MRSA was 2.40.[6]

Q4: What is the mechanism of action of tedizolid?

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[4][7][8][9] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex, thereby halting protein synthesis.[4][7][10] This mechanism is distinct from other non-oxazolidinone classes of antibiotics.[8]

Troubleshooting Guide

Problem 1: High variability in infection severity and mortality in the peritonitis model.

  • Possible Cause: Inconsistency in the surgical procedure for inducing peritonitis, such as the cecal ligation and puncture (CLP) model. The length of the ligated cecum, the size of the needle used for puncture, and the number of punctures can all significantly impact the severity of the resulting sepsis.[11][12][13]

  • Solution: Standardize the CLP procedure meticulously. Use a ruler to ensure a consistent ligation length, and use the same gauge needle for all punctures. It is also recommended to use a new needle for every 10 mice to maintain consistency.[12] For non-surgical models, ensure the bacterial inoculum and any adjuvants, like hog gastric mucin, are prepared and administered consistently.

  • Possible Cause: The choice of mouse strain can influence susceptibility to infection.[14]

  • Solution: Use a consistent inbred mouse strain for all experiments to minimize genetic variability in the host response. If using outbred strains, be aware of potential for greater variability in outcomes.

Problem 2: Reduced efficacy of tedizolid in neutropenic mice.

  • Possible Cause: The antibacterial activity of tedizolid is attenuated in the absence of granulocytes.[8][15] Studies have shown that in immunocompetent mice, stasis can be achieved at clinically relevant doses, whereas higher doses are required in neutropenic mice.[16]

  • Solution: When conducting experiments in neutropenic models, consider that higher doses of tedizolid may be necessary to achieve the same level of efficacy as in immunocompetent animals. It is crucial to establish dose-response relationships in your specific neutropenic model. Alternative therapies should be considered for treating patients with neutropenia.[8]

Problem 3: Difficulty in accurately quantifying bacterial load in tissues.

  • Possible Cause: Improper tissue homogenization, leading to incomplete release of bacteria from the tissue matrix.

  • Solution: Utilize a standardized tissue homogenization method. Mechanical homogenization using devices like the gentleMACS Dissociator can provide consistent results.[17] Ensure tissues are collected in a sterile manner and processed promptly to maintain bacterial viability.

  • Possible Cause: Inaccurate serial dilutions and plating techniques.

  • Solution: Follow standard microbiology protocols for serial dilutions and plating. Plate a range of dilutions to ensure countable colony-forming units (CFU).[18][19] Express bacterial load as CFU per gram of tissue to normalize for variations in organ size.[18]

Quantitative Data Summary

Table 1: Tedizolid Dosing Regimens in Murine Models

Mouse ModelAdministration RouteTedizolid Phosphate DoseEquivalent Human DoseReference
PeritonitisIntraperitoneal (IP)8.42 mg/kg200 mg (single dose)[1]
PeritonitisOral (p.o.)10 mg/kg q24h-[1]
Thigh InfectionIntraperitoneal (IP)1-150 mg/kg-[16]
OsteomyelitisIntraperitoneal (IP)1-30 mg/kg-[6]

Table 2: Comparative Efficacy of Tedizolid in a Murine Peritonitis Model

Bacterial StrainAntibioticDoseOutcomeReference
E. faecium (VANr, AMPr)Tedizolid10 mg/kg p.o. q24hComparable to Linezolid & Daptomycin[1]
E. faecalisTedizolid10 mg/kg p.o. q24hComparable to Linezolid & Daptomycin[1]
MRSA (without cfr)Tedizolid10 mg/kg p.o. q24hComparable to Linezolid & Daptomycin[1]
E. faecium (cfr(B)+)Tedizolid10 mg/kg p.o. q24hInferior to Linezolid & Daptomycin[1]

Experimental Protocols

Protocol 1: Murine Peritonitis Model - Intraperitoneal Bacterial Inoculation

This protocol describes the induction of peritonitis via intraperitoneal injection of a bacterial suspension.

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain (e.g., S. aureus) to logarithmic phase in an appropriate broth medium.

    • Harvest the bacteria by centrifugation and wash the pellet with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacterial pellet in sterile 0.9% saline containing a virulence-enhancing agent, such as 4% hog gastric mucin, to the desired concentration (e.g., 1 x 10^8 CFU/mL).[20][21]

    • Verify the bacterial concentration by plating serial dilutions on appropriate agar (B569324) plates.[20]

  • Induction of Peritonitis:

    • Anesthetize the mice (e.g., female ICR mice, 4-6 weeks old) using an approved anesthetic protocol.[22]

    • Administer a 0.2 mL volume of the bacterial inoculum via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.[20][21][23]

  • Tedizolid Administration:

    • At a specified time post-infection (e.g., 1 hour), administer tedizolid at the desired dose and route (e.g., 10 mg/kg orally).[1]

  • Monitoring and Endpoints:

    • Monitor the mice for signs of sepsis and record survival over a defined period (e.g., 7 days).[20]

    • For bacterial load determination, euthanize a subset of mice at specific time points, aseptically collect tissues (e.g., spleen, liver, peritoneal fluid), homogenize the tissues, and plate serial dilutions to enumerate CFUs.[17][18]

Protocol 2: Murine Peritonitis Model - Cecal Ligation and Puncture (CLP)

The CLP model creates a polymicrobial infection and is considered a gold standard for sepsis research.[11][24]

  • Surgical Preparation:

    • Anesthetize the mouse (e.g., C57BL/6) and shave the abdomen.[11][14]

    • Make a 1 cm midline incision through the skin and peritoneum to expose the cecum.[11][14]

  • Cecal Ligation and Puncture:

    • Exteriorize the cecum and ligate it with a suture at a specific distance from the cecal tip (e.g., 1 cm).[14]

    • Puncture the ligated cecum with a sterile needle of a specific gauge (e.g., 27-gauge). The number of punctures can be varied to modulate the severity of sepsis.[11][14]

    • A small amount of fecal material may be expressed to ensure puncture patency.[13]

  • Closure and Resuscitation:

    • Return the cecum to the peritoneal cavity and close the peritoneum and skin with sutures or clips.[11][14]

    • Administer fluid resuscitation (e.g., 1 mL of pre-warmed 0.9% saline subcutaneously) and analgesia as per your approved animal care protocol.[11][14]

  • Tedizolid Administration and Monitoring:

    • Administer tedizolid at a specified time post-surgery.

    • Monitor the animals for signs of sepsis and survival as described in Protocol 1.

Visualizations

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome Ribosome 50S_Subunit 50S_Subunit 30S_Subunit 30S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Functional 70S Complex 50S_Subunit->Protein_Synthesis Inhibits Formation of Initiation Complex 30S_Subunit->Protein_Synthesis Functional 70S Complex Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Tedizolid Tedizolid Tedizolid->50S_Subunit Binds to 23S rRNA

Caption: Mechanism of action of tedizolid in inhibiting bacterial protein synthesis.

Murine_Peritonitis_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (+/- Mucin) Bacterial_Culture->Inoculum_Prep IP_Injection Intraperitoneal Injection Inoculum_Prep->IP_Injection Anesthesia Anesthetize Mouse Anesthesia->IP_Injection Tedizolid_Admin Tedizolid Administration IP_Injection->Tedizolid_Admin Post-infection Observe_Survival Observe Survival Tedizolid_Admin->Observe_Survival Bacterial_Load Determine Bacterial Load (Tissues) Tedizolid_Admin->Bacterial_Load

Caption: Experimental workflow for a murine peritonitis model with tedizolid treatment.

Host_Immune_Response_Peritonitis cluster_infection Peritoneal Infection cluster_recognition Immune Recognition cluster_response Inflammatory Response cluster_outcome Outcome Bacteria Bacteria in Peritoneal Cavity PRRs Pattern Recognition Receptors (e.g., TLR2) Bacteria->PRRs MyD88 MyD88 Signaling PRRs->MyD88 Cytokines Cytokine & Chemokine Production MyD88->Cytokines Neutrophil_Recruitment Neutrophil Recruitment Cytokines->Neutrophil_Recruitment Macrophage_Activation Macrophage Activation Cytokines->Macrophage_Activation Bacterial_Clearance Bacterial Clearance Neutrophil_Recruitment->Bacterial_Clearance Macrophage_Activation->Bacterial_Clearance Inflammation_Resolution Inflammation Resolution Bacterial_Clearance->Inflammation_Resolution

Caption: Host innate immune response signaling in murine peritonitis.

References

Technical Support Center: Tedizolid Phosphate IV Stability for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tedizolid (B1663884) phosphate (B84403) in intravenous (IV) infusion bags for laboratory applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate observed in the infusion bag upon reconstitution or admixture. - Incompatibility with the diluent or another drug.- Formation of insoluble phosphate salts.- Ensure reconstitution is performed with 0.9% Sodium Chloride Injection, USP.[1]- Tedizolid phosphate is known to be incompatible with divalent cations (e.g., calcium, magnesium). Avoid co-administration with solutions containing these ions.[2]- Visually inspect the solution for particulate matter before use. Do not use if precipitate is present.
Discoloration or change in clarity of the solution. - Chemical degradation of tedizolid phosphate.- Interaction with the infusion bag material or other components.- Tedizolid phosphate is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] Ensure the pH of any admixture is within a compatible range.- Studies have shown stability in polypropylene (B1209903) bags.[5][6][7][8] If using other bag types, consider performing a compatibility study.- Protect the solution from light during storage.[5][6][7][8]
Unexpectedly low concentration of tedizolid phosphate in analytical testing. - Adsorption to the infusion bag or IV administration set.- Incomplete reconstitution or dilution.- Significant chemical degradation.- A study using various IV administration sets showed no significant loss of tedizolid phosphate over 24 hours.[1]- Review and verify all steps of the preparation protocol, ensuring accurate measurements.- Refer to the stability data tables below to ensure storage conditions and duration have not exceeded recommended limits.
Appearance of unknown peaks in chromatography during analysis. - Formation of degradation products.- Tedizolid phosphate can degrade under hydrolytic (acidic, basic) and oxidative stress.[3][4][9][10] Four primary degradation products have been identified under forced degradation conditions.[3]- Ensure the analytical method is stability-indicating and capable of separating tedizolid phosphate from its potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tedizolid phosphate in IV infusion bags?

A1: Based on available stability data, reconstituted tedizolid phosphate in 0.9% sodium chloride in polypropylene infusion bags is stable under refrigeration (2-8°C) for up to 6 days and at room temperature (25±2°C) for at least 12 hours when mixed with meropenem (B701) or 7 hours when mixed with rifampicin (B610482).[5][6] A 24-hour study also showed stability in 0.9% Sodium Chloride Injection USP.[1] When frozen (-15 to -25°C), it remains stable for at least 28 days when mixed with sodium rifampicin.[5][6]

Q2: Is tedizolid phosphate compatible with other IV solutions besides 0.9% sodium chloride?

A2: The majority of published stability studies have been conducted using 0.9% sodium chloride as the diluent. Compatibility with other IV solutions, such as dextrose 5% in water, would require specific laboratory validation.

Q3: What type of IV infusion bags are recommended for storing tedizolid phosphate solutions?

A3: Studies have confirmed the stability of tedizolid phosphate in polypropylene infusion bags.[5][6][7][8] While compatibility with other bag materials like PVC or non-PVC alternatives has not been extensively reported in the provided literature, polypropylene is a safe choice based on current data.

Q4: How stable is tedizolid phosphate once reconstituted but not yet diluted in an infusion bag?

A4: While the primary stability data focuses on diluted solutions, it is standard practice to proceed with dilution into the infusion bag shortly after reconstitution of the lyophilized powder. For specific hold-time studies of the reconstituted vial, referring to the manufacturer's prescribing information is recommended.

Q5: Can crushed tedizolid phosphate tablets be used to prepare a solution for in vitro experiments?

A5: An aqueous dispersion of crushed tedizolid phosphate tablets has been shown to be stable for at least 4 hours at room temperature.[11][12] The recovery of the active drug after this period was found to be within acceptable limits (94.7%).[12]

Data Presentation

Table 1: Stability of Tedizolid Phosphate (0.8 mg/mL) Admixtures in Polypropylene Infusion Bags with 0.9% Sodium Chloride

AdmixtureStorage TemperatureStability PeriodRemaining Concentration of Tedizolid Phosphate
Tedizolid phosphate with Sodium Rifampicin (2.4 mg/mL)Room Temperature (25±2°C)7 hours≥ 90%
Refrigerated (2-8°C)6 days≥ 90%
Frozen (-15 to -25°C)28 days≥ 90%
Tedizolid phosphate with Meropenem (4 mg/mL)Room Temperature (25±2°C)12 hours≥ 90%
Refrigerated (2-8°C)6 days≥ 90%
Frozen (-15 to -25°C)8 days (limited by meropenem stability)≥ 90%

Source: Data synthesized from studies on tedizolid phosphate admixtures.[5][6]

Table 2: Stability of Crushed Tedizolid Phosphate Tablet (200 mg) Dispersed in Water

Storage TemperatureTime After DispersionRecovery of Tedizolid Phosphate
Room Temperature0 hours93.9%
Room Temperature4 hours94.7%

Source: Data from a study on nasogastric tube administration.[12]

Experimental Protocols

Protocol 1: Stability Testing of Tedizolid Phosphate Admixtures in IV Infusion Bags

This protocol is based on the methodology described by Estan-Llebrez et al. (2020).[5][6]

  • Preparation of Admixtures:

    • Reconstitute lyophilized tedizolid phosphate with sterile water for injection.

    • Withdraw the appropriate volume and dilute in polypropylene infusion bags containing 0.9% sodium chloride to a final concentration of 0.8 mg/mL.

    • Prepare separate bags for admixture with sodium rifampicin (to a final concentration of 2.4 mg/mL) and meropenem (to a final concentration of 4 mg/mL). Triplicate solutions for each condition are recommended.

  • Storage Conditions:

    • Store the prepared infusion bags under light protection at the following temperatures:

      • Room temperature: 25±2°C

      • Refrigerated: 2-8°C

      • Frozen: -15 to -25°C

  • Sampling and Analysis:

    • Collect samples from each bag at predetermined time points (e.g., 0, 4, 8, 12, 24 hours, and then daily or weekly depending on the storage condition).

    • Analyze the concentration of tedizolid phosphate using a validated, stability-indicating liquid chromatography (LC) method.

    • Simultaneously, perform physical compatibility assessments, including visual inspection for color change, clarity, and precipitation.

    • Measure the pH of the solutions at each time point.

Protocol 2: Forced Degradation Study of Tedizolid Phosphate

This protocol is a generalized procedure based on ICH guidelines and findings from studies on tedizolid phosphate degradation.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of tedizolid phosphate in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate. Note that precipitation may occur due to the hydrolysis of the phosphate ester.[4]

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature.

    • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the samples using a stability-indicating LC method, preferably with mass spectrometry (LC-MS), to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Reconstitute Tedizolid Phosphate Vial prep2 Dilute in 0.9% NaCl Polypropylene Bag prep1->prep2 prep3 Add Admixture Drug (e.g., Meropenem) prep2->prep3 store1 Room Temp (25±2°C) prep3->store1 store2 Refrigerated (2-8°C) prep3->store2 store3 Frozen (-15 to -25°C) prep3->store3 analysis1 Visual Inspection store1->analysis1 Sampling store2->analysis1 Sampling store3->analysis1 Sampling analysis2 pH Measurement analysis1->analysis2 analysis3 LC Analysis for Concentration analysis2->analysis3 end Determine Stability Period analysis3->end Data Evaluation degradation_pathway cluster_stable Stable Conditions cluster_degrade Degradation Conditions tedizolid_p Tedizolid Phosphate thermal Thermal Stress tedizolid_p->thermal Stable photolytic Photolytic Stress tedizolid_p->photolytic Stable hydrolytic Hydrolytic Stress (Acid/Base) tedizolid_p->hydrolytic Degrades oxidative Oxidative Stress tedizolid_p->oxidative Degrades degradation_products Degradation Products hydrolytic->degradation_products oxidative->degradation_products

References

Enhancing tedizolid activity with rifampicin in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the co-administration of tedizolid (B1663884) and rifampicin (B610482). The information is derived from in vitro and in vivo studies to facilitate the design and interpretation of experiments exploring this antibiotic combination.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for combining tedizolid with rifampicin?

A1: The combination of tedizolid and rifampicin is primarily investigated for its potential to prevent the emergence of rifampicin-resistant bacterial strains, particularly in the context of difficult-to-treat infections like those involving biofilms.[1][2][3] Studies have shown that tedizolid can completely prevent the onset of rifampicin resistance in Staphylococcus aureus biofilms.[1][2] Additionally, this combination is explored for potential synergistic or enhanced bactericidal activity against certain pathogens.[4][5][6]

Q2: What are the main findings from in vitro studies on the tedizolid-rifampicin combination?

A2: In vitro studies, particularly against S. aureus biofilms, have demonstrated that the combination of tedizolid and rifampicin can significantly disaggregate pre-formed biofilms, reduce metabolic activity, and exert bactericidal effects at clinically relevant concentrations.[1][2] A key finding is the prevention of rifampicin resistance.[1][2][3] While some studies have reported synergistic activity against a subset of staphylococcal strains, this effect is not universally observed, with many interactions being classified as indifferent.[4][5][6]

Q3: What has been observed in in vivo models regarding this combination?

A3: In a rat model of methicillin-resistant S. aureus (MRSA) foreign body-associated osteomyelitis, the combination of tedizolid and rifampin was effective in reducing the bacterial load in bone tissue.[7] However, the emergence of rifampin-resistant mutants was noted in the group receiving this combination therapy.[7] Another study on methicillin-resistant Staphylococcus epidermidis (MRSE) foreign body-associated osteomyelitis showed that the tedizolid-plus-rifampin combination significantly reduced bacterial counts and was as effective as a vancomycin-plus-rifampin combination.[8]

Q4: Are there any known pharmacokinetic interactions between tedizolid and rifampicin?

A4: Yes, a study in healthy volunteers indicated that co-administration of rifampicin for two weeks has the potential to reduce tedizolid concentrations, with a notable 46% reduction in trough levels.[9] This is an important consideration for clinical applications, as reduced tedizolid exposure could impact efficacy. Conversely, preclinical studies did not find this interaction, highlighting the need for more clinical and pharmacokinetic data.[10]

Q5: How does the combination of tedizolid and rifampicin compare to other combinations, like daptomycin (B549167) and rifampicin?

A5: In vitro studies on S. aureus biofilms have shown that the effects of the tedizolid-rifampicin combination on biofilm disaggregation and prevention of rifampin resistance are similar to those observed with the well-established combination of daptomycin plus rifampicin.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Synergy in Checkerboard Assays

  • Question: My checkerboard assays are showing indifferent results for the tedizolid-rifampicin combination against S. aureus, while some literature reports synergy. What could be the cause of this discrepancy?

  • Answer:

    • Strain Variability: Synergy between tedizolid and rifampicin has been shown to be strain-dependent.[4][5][6] Not all isolates of S. aureus or other staphylococci will exhibit a synergistic interaction. It is crucial to test a panel of clinically relevant isolates.

    • Inoculum Effect: Ensure a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) is used consistently across all experiments.[11] Variations in the starting bacterial concentration can affect the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index.

    • Methodology: The definition of synergy (typically FIC index ≤ 0.5) should be strictly adhered to.[11] Ensure that the serial dilutions of both drugs are accurate and that the appropriate quality control strains are included.

    • Growth Medium: The composition of the broth medium can influence antibiotic activity. Use a standardized medium such as cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.

Issue 2: Emergence of Rifampicin Resistance in Time-Kill Assays

  • Question: Despite using the combination of tedizolid and rifampicin, I am still observing the growth of rifampicin-resistant colonies in my time-kill experiments. Why might this be happening?

  • Answer:

    • Suboptimal Concentrations: The concentrations of tedizolid and rifampicin are critical. If the concentration of tedizolid is too low, it may not be sufficient to suppress the emergence of rifampicin-resistant mutants. Time-kill assays should be performed with concentrations relative to the MIC of the test isolate (e.g., 0.5x, 1x, 2x MIC).[5]

    • Duration of Experiment: Prolonged incubation times can increase the likelihood of selecting for resistant subpopulations. Monitor the bacterial counts at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to understand the dynamics of killing and potential for regrowth.

    • High Bacterial Density: A very high initial inoculum may harbor pre-existing rifampicin-resistant mutants, making it more challenging to prevent their growth.

    • In Vivo vs. In Vitro: While in vitro studies have shown prevention of resistance, an in vivo study in a rat model of osteomyelitis did report the emergence of rifampicin resistance in the tedizolid-plus-rifampin group.[7] This suggests that host factors and pharmacokinetic/pharmacodynamic properties in a complex environment can influence the outcome.

Issue 3: Difficulty in Interpreting Biofilm Assay Results

  • Question: The results from my biofilm experiments with the tedizolid-rifampicin combination are variable. How can I improve the reproducibility of these assays?

  • Answer:

    • Biofilm Formation Protocol: Standardize the conditions for biofilm formation, including the growth medium, incubation time, and the type of surface (e.g., 96-well polystyrene plates).[2]

    • Quantification Method: Use multiple methods to assess biofilm viability and structure. For example, combine crystal violet staining for biomass quantification with a metabolic assay like XTT to measure cell viability.[2]

    • Wash Steps: Be gentle during the washing steps to avoid inadvertently removing the biofilm. Standardize the number and vigor of washes.

    • Clinically Relevant Concentrations: Use antibiotic concentrations that are achievable in vivo to ensure the clinical relevance of your findings.[2]

Data Presentation

Table 1: In Vitro Susceptibility of S. aureus Strains to Tedizolid and Rifampicin

StrainTedizolid MIC (mg/L)Rifampicin MIC (mg/L)Reference
MSSA ATCC 65380.250.002[2]
MRSA ATCC 433000.250.001[2]
MRSA (n=7)0.25 - 0.5-[12]
S. epidermidis (n=3)0.125 - 1-[12]

Table 2: Synergy Analysis of Tedizolid and Rifampicin against Staphylococci

Organism(s)Number of Strains TestedSynergy (FIC ≤ 0.5)Indifference (0.5 < FIC ≤ 4)Antagonism (FIC > 4)Reference
S. aureus & S. epidermidis103 (30%)7 (70%)0 (0%)[6]

Table 3: In Vivo Efficacy of Tedizolid and Rifampicin Combination

Animal ModelPathogenTreatment GroupsOutcomeReference
Rat Foreign Body-Associated OsteomyelitisMRSATedizolid + RifampinSignificant reduction in bacterial load compared to no treatment. Emergence of rifampin resistance in 73% of animals.[7]
Rat Foreign Body-Associated OsteomyelitisMRSETedizolid + RifampinSignificant reduction in bacterial counts compared to no treatment. As effective as Vancomycin + Rifampin.[8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is a generalized procedure based on standard checkerboard methods.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of tedizolid and rifampicin in an appropriate solvent (e.g., DMSO) and then dilute them in cation-adjusted Mueller-Hinton Broth (CAMHB) to four times the highest desired concentration.

  • Microplate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of CAMHB into all wells.

    • In the first column, add 50 µL of the 4x tedizolid stock solution to the wells in each row.

    • Perform serial two-fold dilutions of tedizolid across the plate from column 1 to 10 by transferring 50 µL from the previous well.

    • In the first row, add 50 µL of the 4x rifampicin stock solution to the wells in each column.

    • Perform serial two-fold dilutions of rifampicin down the plate from row A to G.

    • Column 11 should contain only dilutions of tedizolid, and row H should contain only dilutions of rifampicin to determine their individual MICs. Well H12 serves as the growth control (no antibiotic).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Tedizolid = (MIC of Tedizolid in combination) / (MIC of Tedizolid alone)

      • FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)

      • FIC Index = FIC of Tedizolid + FIC of Rifampicin

    • Interpret the results: Synergy (FIC index ≤ 0.5), Indifference (0.5 < FIC index ≤ 4.0), or Antagonism (FIC index > 4.0).[11]

Time-Kill Curve Assay

This protocol is a generalized procedure based on standard time-kill methods.

  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Determine the MIC of tedizolid and rifampicin for the test isolate.

    • Prepare tubes with fresh CAMHB containing tedizolid alone, rifampicin alone, and the combination of both at desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viable Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis prep_drugs Prepare Drug Stocks (Tedizolid & Rifampicin) dilute_ted Serial Dilute Tedizolid (Columns) prep_drugs->dilute_ted dilute_rif Serial Dilute Rifampicin (Rows) prep_drugs->dilute_rif prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate prep_inoculum->add_inoculum dilute_ted->add_inoculum dilute_rif->add_inoculum incubate Incubate (18-24h @ 37°C) add_inoculum->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy/ Indifference/Antagonism calc_fic->interpret Experimental_Workflow_Time_Kill_Assay cluster_sampling Sampling & Plating start Prepare Bacterial Culture & Drug Solutions inoculate Inoculate Tubes (Growth Control, Single Drugs, Combo) start->inoculate incubate Incubate with Shaking (@ 37°C) inoculate->incubate sample_t0 T=0h incubate->sample_t0 Sample at intervals sample_t2 T=2h incubate->sample_t2 sample_t4 T=4h incubate->sample_t4 sample_t24 T=24h incubate->sample_t24 plate Serial Dilute & Plate sample_t0->plate sample_t2->plate sample_t4->plate sample_t24->plate analysis Count Colonies (CFU/mL) & Plot Time-Kill Curve plate->analysis Tedizolid_Rifampicin_Interaction cluster_bacteria Staphylococcus aureus Population susceptible Rifampicin-Susceptible Majority resistant Rifampicin-Resistant Minority rifampicin Rifampicin Monotherapy rifampicin->susceptible Kills selection Selective Pressure rifampicin->selection combo Tedizolid + Rifampicin Combination Therapy combo->susceptible Kills prevention Prevention of Resistant Population Growth combo->prevention selection->resistant Selects for prevention->resistant Inhibits

References

Technical Support Center: Tedizolid Stability in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tedizolid (B1663884) and its prodrug, tedizolid phosphate (B84403), during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause tedizolid and tedizolid phosphate degradation?

A1: Tedizolid phosphate, the prodrug, is primarily susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] The active form, tedizolid, is prone to oxidation and cleavage of its oxazolidinone ring, particularly when exposed to simulated sunlight.[3]

Q2: How stable is tedizolid phosphate in aqueous solutions at neutral pH?

A2: Tedizolid phosphate is relatively stable in neutral aqueous solutions. Studies have shown that when a crushed tedizolid phosphate tablet is dispersed in water, it remains stable for at least 4 hours at room temperature.

Q3: What is the impact of pH on the stability of tedizolid phosphate?

A3: Tedizolid phosphate is significantly degraded in both acidic and basic conditions.[1][2] One study reported 62.48% degradation under alkaline conditions. While it is relatively stable under neutral conditions, it is crucial to control the pH of your experimental solutions to minimize hydrolytic degradation.

Q4: Is tedizolid light sensitive?

A4: Yes, tedizolid can be degraded by simulated sunlight.[3] One study reported a half-life of 93 hours in ultrapure water under simulated sunlight (1 kW/m²).[3] Therefore, it is recommended to protect tedizolid solutions from light, especially during long-term experiments. Tedizolid phosphate, however, is relatively stable under photolytic conditions in the solid state, though some degradation (7.67%) has been observed in the liquid state.

Q5: Are there any specific storage conditions recommended for tedizolid solutions?

A5: To minimize degradation, it is recommended to store tedizolid solutions, especially in biological matrices, at low temperatures. For long-term storage, temperatures of -20°C or -80°C are advisable. For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable. Always protect solutions from light by using amber vials or covering the containers with aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving tedizolid and provides potential solutions.

Problem Potential Cause Recommended Solution
Low recovery of tedizolid in my samples. Degradation during sample preparation or storage. - Prepare solutions fresh whenever possible.- Use buffered solutions to maintain a neutral pH.- Work with samples on ice and minimize exposure to room temperature.- Protect samples from light at all stages.- For biological samples, consider adding a stabilizer if compatible with your assay.
Inconsistent results in my stability studies. Variable experimental conditions. - Precisely control and monitor pH, temperature, and light exposure across all experiments.- Use a validated analytical method with a suitable internal standard to account for variability.- Ensure complete dissolution of tedizolid in the chosen solvent.
Appearance of unknown peaks in my chromatogram. Formation of degradation products. - Refer to the known degradation products of tedizolid and tedizolid phosphate.- Use a stability-indicating HPLC method that can separate the parent drug from its degradants.- Characterize the unknown peaks using mass spectrometry (MS) to identify potential new degradation products.
Precipitation of tedizolid in my aqueous buffer. Poor solubility at the experimental pH. - Tedizolid has low aqueous solubility. Ensure the concentration used is below its solubility limit in your specific buffer system.- The use of co-solvents, such as DMSO or ethanol, may be necessary for higher concentrations, but their compatibility with the experimental system must be verified.

Quantitative Data on Tedizolid Degradation

The following tables summarize quantitative data on the stability of tedizolid and tedizolid phosphate under various stress conditions.

Table 1: Forced Degradation of Tedizolid Phosphate

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acidic Hydrolysis0.1 N HCl24 hoursSignificant[1][2]
Basic Hydrolysis0.1 N NaOH24 hours62.48
Oxidative3% H₂O₂24 hoursSignificant[1][2]
Photolytic (Liquid)UV light-7.67
Thermal80°C-Stable[1][2]
Neutral HydrolysisWater4 hours (Room Temp)Minimal

Table 2: Photodegradation of Tedizolid

ConditionLight SourceHalf-lifeReference
Ultrapure WaterSimulated Sunlight (1 kW/m²)93 hours[3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Tedizolid Phosphate

This protocol outlines the steps to assess the stability of tedizolid phosphate under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve tedizolid phosphate in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period (e.g., 24 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or simulated sunlight) for a specified duration. A control sample should be kept in the dark.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Tedizolid Phosphate

This is an example of an HPLC method that can be used to separate tedizolid phosphate from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at a wavelength of 251 nm or 300 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Visualizations

Diagram 1: Troubleshooting Workflow for Tedizolid Degradation

G cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Corrective Actions cluster_3 Outcome start Inconsistent or Low Tedizolid Concentration cause1 pH of Solution start->cause1 cause2 Light Exposure start->cause2 cause3 Temperature start->cause3 cause4 Oxidizing Agents start->cause4 cause5 Sample Matrix Effects start->cause5 action1 Use Buffered Solutions (pH 6-7) cause1->action1 action2 Protect from Light (Amber Vials/Foil) cause2->action2 action3 Control Temperature (Store at 2-8°C or -20°C) cause3->action3 action4 Use High-Purity Solvents/Reagents cause4->action4 action5 Validate Analytical Method for Matrix cause5->action5 end Stable Tedizolid Concentration action1->end action2->end action3->end action4->end action5->end

Caption: A flowchart for troubleshooting unexpected tedizolid degradation.

Diagram 2: Proposed Degradation Pathways of Tedizolid Phosphate

G cluster_0 Tedizolid Phosphate cluster_1 Degradation Triggers cluster_2 Primary Degradation Products cluster_3 Secondary Degradation Products TP Tedizolid Phosphate acid Acidic Hydrolysis TP->acid base Basic Hydrolysis TP->base oxidation Oxidation TP->oxidation DP1 Hydrolyzed Phosphate Products acid->DP1 base->DP1 Ted Tedizolid oxidation->Ted DP2 Oxidized Tedizolid oxidation->DP2 photolysis Photolysis (Sunlight) DP3 Oxazolidinone Ring Cleavage Products photolysis->DP3 Ted->oxidation Further Oxidation Ted->photolysis DP1->Ted DP2->DP3

Caption: Key degradation pathways for tedizolid phosphate and tedizolid.

References

Technical Support Center: Tedizolid Post-Antibiotic Effect (PAE) in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and adjusting for tedizolid's post-antibiotic effect (PAE) in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the Post-Antibiotic Effect (PAE) and why is it important for tedizolid (B1663884)?

A1: The Post-Antibiotic Effect (PAE) is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent, even when the drug concentration has fallen below the Minimum Inhibitory Concentration (MIC). Understanding the PAE of tedizolid is crucial for designing optimal dosing regimens in preclinical and clinical studies. A significant PAE may allow for less frequent dosing intervals without compromising efficacy.

Q2: What is the duration of tedizolid's PAE?

A2: The in vitro PAE of tedizolid has been reported to be similar to that of linezolid. The observed duration for tedizolid is in the range of 0.05 to 0.7 hours.[1]

Q3: What is the Post-Antibiotic Sub-MIC Effect (PA-SME)?

A3: The PA-SME refers to the effect of sub-inhibitory concentrations (sub-MICs) of an antibiotic on bacteria that have been previously exposed to a higher concentration. For tedizolid, a prolonged PA-SME has been observed, which can inhibit bacterial growth even at drug concentrations below the MIC during the trough periods of dosing.[1]

Q4: What factors can influence the duration of tedizolid's PAE in my experiments?

A4: Several factors can impact the observed PAE, including:

  • Bacterial Strain: The specific species and even strain of bacteria being tested.

  • Tedizolid Concentration: The concentration of tedizolid used for the initial exposure.

  • Duration of Exposure: The length of time the bacteria are exposed to tedizolid.

  • Growth Medium: The type and composition of the culture medium.

  • Method of Drug Removal: The technique used to remove tedizolid after the exposure period.

Q5: How does the PAE of tedizolid compare to other antibiotics?

A5: Tedizolid's PAE is comparable to that of linezolid.[1] Compared to other classes of antibiotics, the duration can vary significantly. For example, fluoroquinolones and aminoglycosides often exhibit a longer PAE against Gram-negative bacteria.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable PAE 1. Inadequate drug concentration or exposure time.2. Rapid degradation of the antibiotic.3. The specific bacterial strain does not exhibit a significant PAE with tedizolid.4. Inefficient removal of the antibiotic after exposure.1. Ensure the exposure concentration is a multiple of the MIC (e.g., 5-10x MIC) and the exposure time is sufficient (e.g., 1-2 hours).2. Verify the stability of tedizolid under your experimental conditions.3. Test a reference strain known to exhibit a PAE with oxazolidinones.4. Use a validated method for antibiotic removal, such as rapid dilution or centrifugation and washing.
High variability in PAE results 1. Inconsistent inoculum size.2. Variations in the growth phase of the bacteria at the start of the experiment.3. Inconsistent timing of sample collection for viable counts.1. Standardize the inoculum to a specific McFarland standard or CFU/mL.2. Always start experiments with bacteria in the logarithmic growth phase.3. Adhere strictly to the planned time points for sampling.
Shorter than expected PAE 1. Suboptimal growth conditions for the bacteria after antibiotic removal.2. Presence of substances in the medium that may antagonize the effect of tedizolid.1. Ensure the temperature, aeration, and nutrient content of the post-exposure medium are optimal for bacterial growth.2. Use a standard, defined medium such as Mueller-Hinton Broth.

Quantitative Data Summary

Table 1: In Vitro Post-Antibiotic Effect (PAE) of Tedizolid and Linezolid

AntibioticPAE Duration (hours)
Tedizolid0.05 - 0.7[1]
Linezolid0.1 - 1.3[1]

Table 2: In Vitro Activity of Tedizolid against Key Gram-Positive Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.250.25
Staphylococcus aureus (MRSA)0.250.25
Streptococcus pneumoniaeNot Reported0.25

Note: MIC₅₀ and MIC₉₀ values are based on a collection of clinical isolates. The specific values can vary between studies and geographic locations.

Experimental Protocols

Detailed Methodology for In Vitro PAE Determination of Tedizolid

This protocol outlines the viable count method for determining the in vitro PAE of tedizolid.

1. Materials:

  • Tedizolid analytical standard

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Sterile test tubes and pipettes

  • Centrifuge (optional)

2. Procedure:

  • Inoculum Preparation:

    • From an overnight culture on a TSA plate, pick several colonies and suspend them in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in pre-warmed CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Exposure:

    • Prepare two tubes containing the standardized bacterial suspension.

    • To the 'Test' tube, add tedizolid to a final concentration of 10x the predetermined MIC for the test strain.

    • The 'Control' tube receives no antibiotic.

    • Incubate both tubes in a shaking incubator at 37°C for 1 hour.

  • Antibiotic Removal:

    • Method 1: Dilution: After the 1-hour exposure, dilute the 'Test' and 'Control' cultures 1:1000 in pre-warmed, fresh CAMHB. This reduces the tedizolid concentration to well below the MIC.

    • Method 2: Centrifugation (optional): Centrifuge the 'Test' culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in an equal volume of fresh, pre-warmed CAMHB. Repeat the wash step twice. The 'Control' culture should be treated similarly.

  • Monitoring Bacterial Regrowth:

    • Incubate both the diluted (or washed) 'Test' and 'Control' cultures in a shaking incubator at 37°C.

    • At time zero (immediately after antibiotic removal) and at regular intervals thereafter (e.g., every 30-60 minutes for up to 8 hours), take aliquots from both tubes.

    • Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Calculation of PAE:

    • Count the colonies on the TSA plates to determine the CFU/mL at each time point for both the 'Test' and 'Control' cultures.

    • Plot the log₁₀ CFU/mL versus time for both cultures.

    • The PAE is calculated using the formula: PAE = T - C

      • T = The time required for the CFU/mL in the 'Test' culture to increase by 1 log₁₀ from the count at time zero.

      • C = The time required for the CFU/mL in the 'Control' culture to increase by 1 log₁₀ from the count at time zero.

Visualizations

Experimental_Workflow_for_PAE_Determination cluster_prep Preparation cluster_removal Antibiotic Removal cluster_monitoring Monitoring cluster_analysis Analysis Inoculum Bacterial Inoculum (log phase) Exposure Exposure to Tedizolid (10x MIC, 1 hr) Inoculum->Exposure Control Control (No Antibiotic) Inoculum->Control Removal Dilution or Centrifugation Exposure->Removal Regrowth Monitor Regrowth (Viable Counts) Removal->Regrowth Calculation Calculate PAE (PAE = T - C) Regrowth->Calculation

Caption: Workflow for In Vitro PAE Determination.

Tedizolid_Mechanism_of_Action Tedizolid Tedizolid Ribosome Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome targets Binding Binds to 23S rRNA at the peptidyl transferase center Ribosome->Binding Initiation_Complex Prevents formation of the 70S initiation complex Binding->Initiation_Complex Protein_Synthesis Inhibition of Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Suppression of Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Tedizolid's Mechanism of Action.

References

Technical Support Center: Method Refinement for Tedizolid Susceptibility Testing Against Slow-Growing Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing tedizolid (B1663884) susceptibility testing against slow-growing mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for tedizolid susceptibility testing against slow-growing mycobacteria?

The recommended method is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), particularly document M24-A2, which provides protocols for susceptibility testing of mycobacteria.[1] This method is used to determine the Minimum Inhibitory Concentration (MIC) of tedizolid against the test isolates.

Q2: Which type of broth medium should I use?

Cation-adjusted Mueller-Hinton broth (CAMHB) is commonly used for testing nontuberculous mycobacteria (NTM).[2] For some slow-growing species, such as Mycobacterium avium complex (MAC), Middlebrook 7H9 broth is also utilized.[3][4] It is crucial to supplement the broth to ensure adequate growth of these fastidious organisms.

Q3: What supplements are necessary for the growth medium?

For optimal growth, especially for MAC, the broth medium should be supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).[2][3]

Q4: What are the appropriate incubation conditions?

Plates should be incubated at 35°C to 37°C.[1][5] The incubation period for slow-growing mycobacteria is typically 7 to 14 days, or until sufficient growth is visible in the growth control well.[5] Some species may require even longer incubation periods.

Q5: How do I prepare the mycobacterial inoculum?

To prepare the inoculum, transfer colonies from a fresh culture on solid or in liquid medium to a tube containing sterile saline or broth with glass beads. Vortex the tube vigorously to break up clumps. After allowing larger clumps to settle, adjust the turbidity of the supernatant to a 0.5 McFarland standard. This suspension is then diluted to achieve the desired final inoculum concentration in the microtiter plate.

Q6: How do I interpret the MIC endpoint?

The MIC is the lowest concentration of tedizolid that inhibits visible growth of the mycobacteria.[1] This can be assessed visually. For oxazolidinones like tedizolid, pinpoint growth in a well should not be considered as growth.[5]

Troubleshooting Guide

Q1: My MIC results for tedizolid are inconsistent between experiments. What could be the cause?

Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: Mycobacteria have a tendency to clump, which can lead to an uneven distribution of cells in the wells. Ensure thorough vortexing with glass beads to create a homogenous suspension and allow larger clumps to settle before adjusting the turbidity.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect drug concentrations or inoculum volumes. Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors.

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can alter the concentration of the drug and media. To mitigate this, consider not using the outer wells for testing or ensure a humidified incubation environment.

Q2: The mycobacterial growth in the control well is poor or absent. What should I do?

Poor growth can invalidate the results. Consider the following:

  • Media Quality: Ensure the broth medium and supplements are not expired and have been stored correctly. Prepare fresh media for each experiment.

  • Inoculum Viability: Use a fresh culture of the mycobacterium for inoculum preparation.

  • Incubation Conditions: Verify that the incubator is maintaining the correct temperature and humidity.

Q3: I am observing "trailing" endpoints, where there is reduced but still visible growth across a range of concentrations. How should I interpret this?

Q4: My tedizolid MIC values seem higher than expected, especially after a long incubation period. Could the drug be degrading?

This is a critical consideration for slow-growing mycobacteria that require prolonged incubation. While tedizolid has been shown to be stable for at least 4 hours in an aqueous solution at room temperature and up to 5 days in Mueller-Hinton broth at 37°C, comprehensive data on its stability over a 7 to 14-day period under these conditions is limited. Drug degradation could lead to an artificially high MIC. If you suspect this is an issue, consider including a stability control in your experiment.

Q5: What are the appropriate quality control (QC) strains and their expected MIC ranges for tedizolid?

For tedizolid susceptibility testing, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are commonly used QC strains. The acceptable MIC range for both of these strains is generally 0.25–1 µg/mL.[5] While specific mycobacterial QC strains for tedizolid are not as well-established, Mycobacterium avium ATCC 700898 has been used in some studies.[5]

Experimental Protocols

Broth Microdilution Method for Tedizolid MIC Determination

This protocol is adapted from the CLSI M24-A2 guidelines and relevant research publications.[1]

  • Preparation of Tedizolid Stock Solution:

    • Dissolve tedizolid powder in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

    • Store the stock solution in aliquots at -20°C or lower, protected from light.

  • Preparation of Mycobacterial Inoculum:

    • From a fresh culture of the slow-growing mycobacterium on solid or in liquid medium, transfer colonies or a small volume of culture into a tube containing sterile saline or Middlebrook 7H9 broth with glass beads.

    • Vortex vigorously for 1-2 minutes to break up clumps.

    • Allow the larger clumps to settle for 30-60 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 10^5 colony-forming units (CFU) per well in the microtiter plate.

  • Broth Microdilution Assay:

    • Use sterile 96-well microtiter plates.

    • Prepare serial twofold dilutions of tedizolid in cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth, supplemented with 5% OADC. The final volume in each well should be 100 µL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Inoculate each well (except the sterility control) with 100 µL of the diluted mycobacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 7-14 days, or until sufficient growth is observed in the growth control well.

  • Reading and Interpreting Results:

    • Visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of tedizolid that completely inhibits visible growth. As per guidelines for oxazolidinones, disregard pinpoint growth.[5]

Data Presentation

Table 1: Tedizolid MIC Values for Slow-Growing Mycobacteria

Mycobacterial SpeciesNumber of IsolatesTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Mycobacterium avium complex1008>3232>64[5]
Mycobacterium kansasii7≤1≤1≤4≤4[5]
Mycobacterium simiae88>3264>64[5]
Mycobacterium arupense9481632[5]
Mycobacterium marinum7≤1≤1≤4≤4[5]

Table 2: Quality Control Strains and Expected MIC Ranges for Tedizolid

Quality Control StrainAcceptable MIC Range (µg/mL)Reference
Staphylococcus aureus ATCC 292130.25 - 1[5]
Enterococcus faecalis ATCC 292120.25 - 1[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare Tedizolid Stock Solution serial_dilution Perform Serial Dilutions of Tedizolid in Broth prep_drug->serial_dilution prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 7-14 Days inoculate->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Experimental workflow for tedizolid susceptibility testing.

troubleshooting_logic start Inconsistent MIC Results check_inoculum Review Inoculum Prep: - Clumping? - Correct Turbidity? start->check_inoculum check_pipetting Verify Pipetting: - Calibration? - Technique? start->check_pipetting check_env Assess Environment: - Edge Effects? - Incubation Conditions? start->check_env resolve_inoculum Optimize Inoculum Prep: - Vortex with beads - Allow settling check_inoculum->resolve_inoculum resolve_pipetting Calibrate Pipettes & Refine Technique check_pipetting->resolve_pipetting resolve_env Humidify Incubator & Verify Temperature check_env->resolve_env

Caption: Troubleshooting logic for inconsistent MIC results.

References

Validation & Comparative

Tedizolid Demonstrates Superior In Vitro Potency Over Linezolid Against Key Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies indicates that tedizolid (B1663884), a next-generation oxazolidinone, exhibits greater potency than its predecessor, linezolid (B1675486), against a broad spectrum of clinically significant Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Tedizolid consistently demonstrates lower minimum inhibitory concentrations (MICs) compared to linezolid, signifying that a lower concentration of the drug is required to inhibit the growth of target bacteria. Multiple studies have shown that tedizolid is four to eight times more potent in vitro than linezolid against staphylococci, enterococci, and streptococci.[1][2] This enhanced activity extends to strains that have developed resistance to linezolid.[1][3]

Comparative In Vitro Susceptibility Data

The following tables summarize the comparative in vitro activity of tedizolid and linezolid against various Gram-positive bacteria, as determined by MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively).

Table 1: Comparative Activity against Staphylococcus aureus

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)Tedizolid0.250.5
Linezolid1-22
Methicillin-Resistant S. aureus (MRSA)Tedizolid0.250.5
Linezolid1.5-22-4
Linezolid-Resistant S. aureus (LRSA)Tedizolid0.751
Linezolid≥8≥8

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: Comparative Activity against Other Gram-Positive Cocci

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pyogenesTedizolid≤0.120.25-0.5
Linezolid0.5-12
Streptococcus agalactiaeTedizolid0.12-0.250.25-0.5
Linezolid0.5-12
Enterococcus faecalisTedizolid0.25-0.50.5
Linezolid1-22
Vancomycin-Resistant Enterococci (VRE)Tedizolid0.50.5
Linezolid22

Data compiled from multiple sources.[4]

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution or agar (B569324) dilution methods.[4][9]

  • Bacterial Strains: Clinical isolates of various Gram-positive bacteria were collected from patients. Quality control was performed using reference strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619.[4]

  • Culture Conditions: Bacteria were grown on appropriate agar plates and incubated under specific atmospheric conditions and temperatures as per CLSI guidelines.

  • MIC Determination:

    • Broth Microdilution: Serial twofold dilutions of tedizolid and linezolid were prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. The bacterial inoculum was standardized and added to each well. The plates were incubated, and the MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.[9][10]

    • Agar Dilution: The antibiotics were incorporated into Mueller-Hinton agar at various concentrations. A standardized bacterial suspension was then inoculated onto the surface of the agar plates. The MIC was determined as the lowest drug concentration that prevented the growth of colonies after incubation.[4]

    • E-test: An alternative method, the Epsilometer test (E-test), was also used in some studies. This involves a plastic strip with a predefined gradient of antibiotic, which is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[6][8]

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis bacterial_isolates Bacterial Isolates (Clinical & QC Strains) inoculum_prep Prepare Standardized Bacterial Inoculum bacterial_isolates->inoculum_prep antibiotic_prep Prepare Antibiotic Dilutions bmd Broth Microdilution antibiotic_prep->bmd ad Agar Dilution antibiotic_prep->ad inoculum_prep->bmd inoculum_prep->ad incubation Incubation (e.g., 16-20h at 35°C) bmd->incubation ad->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_analysis Data Analysis (MIC50, MIC90) mic_determination->data_analysis

Experimental workflow for determining in vitro potency.

Mechanism of Action and Resistance

Tedizolid and linezolid belong to the oxazolidinone class of antibiotics and share a similar mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[3][11][12]

Tedizolid's enhanced potency is attributed to structural modifications, including an optimized C- and D-ring system, which allows for additional binding site interactions on the ribosome.[2] This stronger binding may also contribute to its activity against some linezolid-resistant strains.[2]

The primary mechanisms of resistance to oxazolidinones involve mutations in the 23S rRNA gene, which alter the drug binding site.[11][12] Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. This gene encodes an enzyme that methylates the 23S rRNA, reducing the binding affinity of oxazolidinones.[1][2] Notably, tedizolid's activity is less affected by the presence of the cfr gene compared to linezolid.[1][2]

Mechanism_of_Action cluster_inhibition Protein Synthesis Inhibition cluster_resistance Resistance Mechanisms tedizolid Tedizolid / Linezolid binding Binds to 23S rRNA of 50S Subunit tedizolid->binding ribosome Bacterial 50S Ribosomal Subunit ribosome->binding initiation_complex Prevents Formation of 70S Initiation Complex binding->initiation_complex protein_synthesis Inhibition of Protein Synthesis initiation_complex->protein_synthesis resistance Linezolid Resistance mutations 23S rRNA Gene Mutations reduced_binding Reduced Drug Binding mutations->reduced_binding cfr_gene cfr Gene Acquisition methylation Methylation of 23S rRNA cfr_gene->methylation methylation->reduced_binding reduced_binding->resistance

References

Validating Tedizolid MIC Results: A Comparative Guide Based on CLSI Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tedizolid's performance against other alternatives, supported by experimental data and detailed methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI). The information presented is intended to assist researchers, scientists, and drug development professionals in validating tedizolid (B1663884) Minimum Inhibitory Concentration (MIC) results.

Comparative Performance of Tedizolid

Tedizolid, a next-generation oxazolidinone, consistently demonstrates potent in vitro activity against a wide spectrum of Gram-positive pathogens, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Multiple studies, following CLSI guidelines, have established its efficacy, often showing superior potency compared to the first-generation oxazolidinone, linezolid (B1675486).

Tedizolid vs. Linezolid: MIC Comparison

Surveillance studies consistently show that tedizolid is four- to eightfold more potent in vitro than linezolid against staphylococci, enterococci, and streptococci.[3] The MIC₅₀ and MIC₉₀ values for tedizolid are generally lower than those for linezolid across a range of clinically significant Gram-positive bacteria.

OrganismTedizolid MIC₅₀ (µg/mL)Tedizolid MIC₉₀ (µg/mL)Linezolid MIC₅₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)
Staphylococcus aureus (all)0.250.512
Staphylococcus aureus (MRSA)0.250.512
Staphylococcus aureus (MSSA)0.250.512
Coagulase-negative staphylococci0.120.250.51
Enterococcus faecalis0.250.512
Beta-hemolytic streptococci0.120.250.51
Viridans group streptococci0.12-0.250.250.51

Data compiled from multiple surveillance studies.[4][5]

CLSI Breakpoints for Tedizolid

The CLSI has established interpretive criteria for tedizolid susceptibility testing. These breakpoints are crucial for categorizing bacterial isolates as susceptible, intermediate, or resistant.

OrganismMIC (µg/mL)Disk Diffusion (mm)
S I
Staphylococcus aureus≤0.5-
Streptococcus pyogenes≤0.5-
Streptococcus agalactiae≤0.5-
Streptococcus anginosus group≤0.25-
Enterococcus faecalis≤0.5-

Source: CLSI M100 documents.[6][7][8] Note that disk diffusion breakpoints for all indicated species are not yet available in all CLSI documents.

Experimental Protocols for MIC Determination

Accurate and reproducible MIC results are contingent on strict adherence to standardized protocols. The following methodologies are based on CLSI documents M07 (broth microdilution) and M02 (disk diffusion).

Broth Microdilution Method

This is the reference method for quantitative MIC determination.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-inhibitory agar (B569324) plate.

    • Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For streptococci, CAMHB should be supplemented with 2-5% lysed horse blood.

  • Antimicrobial Agent Preparation:

    • Prepare a stock solution of tedizolid.

    • Perform serial twofold dilutions of tedizolid in CAMHB in a microdilution tray to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution tray with the standardized bacterial suspension.

    • Incubate the trays at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation:

    • Prepare an inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply a tedizolid disk (20 µg) to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.[7]

Visualizing Methodologies and Pathways

Experimental Workflow for Tedizolid MIC Validation

The following diagram illustrates the key steps involved in validating tedizolid MIC results according to CLSI guidelines.

G cluster_prep Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_interpretation Interpretation isolate Bacterial Isolate mcfarland 0.5 McFarland Suspension isolate->mcfarland inoculum Standardized Inoculum mcfarland->inoculum inoculate_wells Inoculate Microplate inoculum->inoculate_wells streak_plate Streak MHA Plate inoculum->streak_plate serial_dilution Serial Dilution of Tedizolid serial_dilution->inoculate_wells incubate_bmd Incubate 16-20h inoculate_wells->incubate_bmd read_mic Read MIC (80% Inhibition) incubate_bmd->read_mic clsi_bmd CLSI MIC Breakpoints read_mic->clsi_bmd apply_disk Apply Tedizolid Disk streak_plate->apply_disk incubate_dd Incubate 16-18h apply_disk->incubate_dd measure_zone Measure Zone Diameter incubate_dd->measure_zone clsi_dd CLSI Zone Breakpoints measure_zone->clsi_dd report_bmd Report Susceptibility clsi_bmd->report_bmd report_dd Report Susceptibility clsi_dd->report_dd G tedizolid Tedizolid ribosome_50S 50S Ribosomal Subunit tedizolid->ribosome_50S binds to initiation_complex 70S Initiation Complex (Blocked) ribosome_50S->initiation_complex prevents formation of ribosome_30S 30S Ribosomal Subunit ribosome_30S->initiation_complex mrna mRNA mrna->initiation_complex protein_synthesis Protein Synthesis (Inhibited) initiation_complex->protein_synthesis bacterial_growth Bacterial Growth Halted protein_synthesis->bacterial_growth

References

Tedizolid vs. Vancomycin: A Comparative Efficacy Analysis in MRSA Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of tedizolid (B1663884) and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA) in various preclinical infection models. The following sections present a synthesis of experimental data, detailed methodologies of key studies, and visual representations of mechanisms and workflows to facilitate a comprehensive understanding of their relative performance.

Executive Summary

Tedizolid, a second-generation oxazolidinone, generally demonstrates greater in vitro potency against MRSA compared to the glycopeptide antibiotic vancomycin, as evidenced by lower minimum inhibitory concentration (MIC) values.[1][2][3][4][5][6] In various in vivo models of MRSA infection, including pneumonia and catheter-related biofilm infections, tedizolid has shown comparable or superior efficacy to vancomycin.[1][7][8][9] Specifically, in murine pneumonia models, tedizolid resulted in significant reductions in bacterial load and improved survival rates compared to vancomycin.[1][8][9] In a murine model of subcutaneous catheter-related biofilm infection, tedizolid demonstrated significantly better efficacy in reducing both MSSA and MRSA densities compared to vancomycin.[7] However, in a rabbit endocarditis model, there was no significant difference in efficacy between tedizolid and vancomycin at a specific dosage, while another experiment in the same study showed vancomycin to be more efficacious than lower doses of tedizolid.[10]

Mechanism of Action

Tedizolid and vancomycin inhibit bacterial growth through distinct mechanisms. Tedizolid acts by inhibiting protein synthesis, while vancomycin disrupts cell wall synthesis.

cluster_tedizolid Tedizolid (Oxazolidinone) cluster_vancomycin Vancomycin (Glycopeptide) tedizolid Tedizolid ribosome 50S Ribosomal Subunit tedizolid->ribosome Binds to 23S rRNA initiation_complex 70S Initiation Complex ribosome->initiation_complex Prevents formation protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Blocks Bacterial Growth Inhibition Bacterial Growth Inhibition protein_synthesis->Bacterial Growth Inhibition vancomycin Vancomycin d_ala D-Ala-D-Ala terminus of peptidoglycan precursors vancomycin->d_ala Binds to transglycosylation Transglycosylation (Peptidoglycan elongation) d_ala->transglycosylation Inhibits transpeptidation Transpeptidation (Peptidoglycan cross-linking) d_ala->transpeptidation Inhibits cell_wall Cell Wall Synthesis cell_wall->Bacterial Growth Inhibition

Caption: Comparative Mechanisms of Action: Tedizolid vs. Vancomycin.

In Vitro Susceptibility

Tedizolid consistently exhibits lower MIC values against MRSA isolates compared to vancomycin, indicating higher in vitro potency. This holds true for both community-associated and healthcare-associated MRSA strains.

Study Focus Organism(s) Tedizolid MIC (µg/mL) Vancomycin MIC (µg/mL) Reference
MRSA from Skin & Soft Tissue Infections150 MRSA isolatesMIC₅₀: 0.38, MIC₉₀: 0.5MIC₅₀: 1.0, MIC₉₀: 1.5[4]
MRSA from Skin & Soft Tissue Infections124 MRSA isolatesMIC₅₀: 0.25, MIC₉₀: 0.38MIC₅₀: 1, MIC₉₀: 2[5][6]
Extensively Drug-Resistant S. aureus28 XDR S. aureusMIC₉₀: 2MIC₉₀: 128[2]
Murine Pneumonia Model Isolates3 MRSA strains0.25 - 0.51.0[1]
Rabbit Endocarditis Model IsolateMRSA strain COL0.1251.0[10]
Catheter Biofilm Model IsolatesMSSA & MRSA0.251.0[7]

In Vivo Efficacy Comparison

The relative efficacy of tedizolid and vancomycin has been evaluated in several animal models of MRSA infection.

Murine Pneumonia Model

In a mouse model of MRSA pneumonia, tedizolid demonstrated superior efficacy compared to vancomycin when administered at doses simulating human epithelial lining fluid exposures.

Outcome Measure Tedizolid Vancomycin Control Reference
Bacterial Load Reduction (log₁₀ CFU/lung) Average reduction of 1.2Average reduction of 0.1Average increase of 1.1[1][8]
24-hour Survival Rate 94.7%61.1%Not Reported[1][8]

In a separate rabbit model of necrotizing pneumonia caused by the USA300 MRSA strain, tedizolid treatment resulted in significantly higher survival rates compared to vancomycin.[9]

Outcome Measure Tedizolid Vancomycin Control (Saline) Reference
Overall Survival Rate 83%17%17%[9]
Murine Subcutaneous Catheter-Related Biofilm Infection Model

Tedizolid showed significantly improved efficacy over vancomycin in a murine model of catheter-related biofilm infection caused by both MSSA and MRSA.

Outcome Measure Tedizolid Vancomycin Control Reference
Bacterial Densities in Catheters Significantly lower than control and vancomycinNo therapeutic efficacy in reducing MSSA; some reduction in MRSA but less than tedizolid-[7]
Rabbit Aortic Valve Endocarditis Model

In a rabbit model of MRSA endocarditis, the comparative efficacy was dose-dependent and varied with the bacterial inoculum.

Infecting Inoculum Tedizolid Phosphate Dose Vancomycin Dose Outcome: Median Vegetation Titers (log₁₀ CFU/g) Statistical Significance Reference
10⁷ CFU15 mg/kg b.i.d.30 mg/kg b.i.d.Tedizolid: 6.4, Vancomycin: 5.5No difference (P=0.984)[10]
10⁸ CFU4 mg/kg b.i.d.30 mg/kg b.i.d.Tedizolid less efficacious than vancomycinP = 0.015[10]
10⁸ CFU8 mg/kg b.i.d.30 mg/kg b.i.d.Tedizolid: 8.1, Vancomycin: 7.0Vancomycin more efficacious (P=0.045)[10]

Experimental Protocols

Murine Pneumonia Model Methodology

This protocol outlines the methodology used to compare tedizolid and vancomycin in an immunocompetent mouse model of MRSA pneumonia.[1][8]

cluster_setup Model Setup & Infection cluster_treatment Treatment Phase (24 hours) cluster_outcome Outcome Assessment animal BALB/c Mice (Immunocompetent) infection Oral Inoculation with MRSA animal->infection Day 0 treatment_start Initiate Treatment infection->treatment_start Post-infection tedizolid Tedizolid Phosphate (20 mg/kg q24h) treatment_start->tedizolid vancomycin Vancomycin (25 mg/kg q12h) treatment_start->vancomycin control Vehicle Control treatment_start->control survival Monitor Survival over 24h treatment_start->survival assessment Euthanasia & Lung Homogenization tedizolid->assessment After 24h vancomycin->assessment After 24h control->assessment After 24h cfu Determine Bacterial Load (CFU/lung) assessment->cfu

Caption: Experimental Workflow for Murine MRSA Pneumonia Model.
  • Animal Model: Immunocompetent BALB/c mice were used.

  • Bacterial Strains: Three different MRSA strains were utilized.

  • Infection: Mice were orally inoculated with one of the MRSA strains.

  • Treatment Groups:

    • Tedizolid phosphate: 20 mg/kg administered every 24 hours (q24h).

    • Vancomycin: 25 mg/kg administered every 12 hours (q12h).

    • Control: Vehicle-dosed group.

    • Note: These dosing regimens were selected to produce epithelial lining fluid exposures in mice comparable to those observed in humans receiving standard intravenous doses.[1]

  • Duration: Treatment was administered over a 24-hour period.

  • Primary Endpoints:

    • Change in bacterial density (CFU/lung) after 24 hours of treatment compared to the control group.

    • Overall survival at 24 hours.

Murine Subcutaneous Catheter-Related Biofilm Infection Model Methodology

This protocol details the steps for evaluating antibiotic efficacy against MRSA biofilms on subcutaneous catheters in mice.[7]

cluster_prep Preparation & Implantation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis catheter Catheter Segments inoculation Inoculation with Bioluminescent MRSA catheter->inoculation implantation Subcutaneous Implantation in Mice inoculation->implantation treatment_start Initiate Treatment implantation->treatment_start tedizolid Tedizolid Phosphate (10 mg/kg IV bid) treatment_start->tedizolid vancomycin Vancomycin treatment_start->vancomycin control Untreated Control treatment_start->control imaging In Vivo Bioluminescence Imaging (Real-time) treatment_start->imaging explantation Catheter Explantation tedizolid->explantation End of Treatment vancomycin->explantation End of Treatment control->explantation End of Treatment culture Quantitative Culture (CFU/catheter) explantation->culture

Caption: Workflow for Murine Catheter-Related Biofilm Model.
  • Animal Model: Murine model.

  • Bacterial Strains: Bioluminescently engineered methicillin-susceptible S. aureus (MSSA) and MRSA strains were used.

  • Infection Model: A segment of a catheter is colonized with the bacteria and then surgically implanted subcutaneously.

  • Treatment Groups:

    • Tedizolid phosphate: 10 mg/kg administered intravenously twice daily (bid).

    • Vancomycin: Dosing details not specified in the abstract but compared against tedizolid.

    • Untreated controls.

  • Duration: 3-day short-course therapy.

  • Primary Endpoints:

    • Real-time monitoring of infection via bioluminescent signals.

    • Bacterial densities (CFU/catheter) on the explanted catheters at the end of treatment.

Conclusion

The available preclinical data indicate that tedizolid is a potent agent against MRSA with high in vitro activity. In vivo studies, particularly in pneumonia and biofilm-related infection models, suggest that tedizolid may offer efficacy advantages over vancomycin, including greater bacterial load reduction and improved survival. However, in an endocarditis model, its efficacy relative to vancomycin was not consistently superior and depended on the dose and infective inoculum. These findings underscore the importance of considering the specific infection type and context when comparing the utility of these two antibiotics. Further research, including clinical trials, is essential to fully delineate their comparative effectiveness in various human MRSA infections.

References

Navigating Oxazolidinone Cross-Resistance: A Comparative Analysis of Tedizolid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of tedizolid (B1663884) and other oxazolidinones, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data, detailed methodologies, and pathway visualizations. We explore the nuances of resistance mechanisms and the implications for the clinical utility of this critical class of antibiotics.

The rise of antibiotic resistance necessitates a thorough understanding of the cross-resistance potential among related drug classes. Within the oxazolidinones, a vital class of antibiotics for treating severe Gram-positive infections, tedizolid has emerged as a second-generation agent with purported advantages over its predecessor, linezolid (B1675486). This guide provides a comparative analysis of cross-resistance between tedizolid and other oxazolidinones, including linezolid, with a focus on the underlying resistance mechanisms and the experimental data that defines their activity profiles.

Comparative In Vitro Activity

The in vitro potency of tedizolid is consistently reported to be four- to eightfold greater than that of linezolid against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] This enhanced potency extends to some linezolid-resistant strains, particularly those harboring the cfr gene.[1][2][4] However, cross-resistance is observed, especially in strains with target-site mutations.[5]

The following table summarizes the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of tedizolid and linezolid against susceptible and resistant Gram-positive cocci.

OrganismResistance MechanismTedizolid MIC (µg/mL)Linezolid MIC (µg/mL)Reference
Staphylococcus aureus (MSSA)Susceptible0.5 (MIC₉₀)2 (MIC₉₀)[5]
Staphylococcus aureus (MRSA)Susceptible0.5 (MIC₉₀)2 (MIC₉₀)[5]
Enterococcus faecalisSusceptible0.5 (MIC₉₀)2 (MIC₉₀)[5]
Vancomycin-Resistant Enterococci (VRE)Susceptible0.5 (MIC₉₀)2 (MIC₉₀)[5]
Linezolid-Resistant S. aureuscfr gene0.5 - 1≥8[6]
Linezolid-Resistant S. aureus23S rRNA mutation (G2576T)ElevatedElevated[4]
Linezolid-Resistant S. aureusRibosomal protein L3 mutationElevatedElevated[7][8]
Linezolid-Resistant Enterococcus faeciumoptrA gene≤1Elevated[4][9]
Linezolid-Resistant Enterococcus faecium23S rRNA mutation (T2504A)3264[4][9]

Mechanisms of Oxazolidinone Resistance

Resistance to oxazolidinones primarily arises from two mechanisms: alterations at the drug's binding site on the bacterial ribosome and the acquisition of transferable resistance genes.[10][11]

Target Site Mutations: The most common mechanism involves mutations in the V domain of the 23S rRNA, a component of the 50S ribosomal subunit where oxazolidinones bind to inhibit protein synthesis.[12][13] The G2576T mutation is frequently observed in both staphylococci and enterococci.[12] Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance, albeit less commonly.[7][13] Generally, strains with these target site mutations exhibit cross-resistance to both linezolid and tedizolid.[5]

Transferable Resistance Genes: The emergence of horizontally transferable genes poses a significant threat to the longevity of oxazolidinones. The most notable of these is the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA, leading to broad-spectrum resistance to several antibiotic classes, including oxazolidinones.[12] Tedizolid's modified structure, particularly its D-ring, allows it to maintain activity against many cfr-positive strains.[2][4] Other transferable resistance genes include optrA and poxtA, which encode ABC-F proteins that also confer resistance to oxazolidinones and phenicols.[10][11][14]

Below is a diagram illustrating the primary mechanisms of oxazolidinone resistance.

Oxazolidinone_Resistance_Mechanisms cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_drugs Oxazolidinones cluster_resistance Resistance Mechanisms 23S_rRNA 23S rRNA L3_L4 Ribosomal Proteins (L3, L4) Tedizolid Tedizolid Tedizolid->23S_rRNA Inhibit Protein Synthesis Linezolid Linezolid Linezolid->23S_rRNA Inhibit Protein Synthesis Target_Mutation Target Site Mutations (e.g., G2576T) Target_Mutation->23S_rRNA Alters Binding Site Target_Mutation->Tedizolid Cross-Resistance Target_Mutation->Linezolid Resistance Protein_Mutation Ribosomal Protein Mutations (rplC, rplD) Protein_Mutation->L3_L4 Alters Structure Protein_Mutation->Tedizolid Cross-Resistance Protein_Mutation->Linezolid Resistance CFR_Gene cfr Gene (Methyltransferase) CFR_Gene->23S_rRNA Methylates A2503 CFR_Gene->Tedizolid Maintains Activity (often) CFR_Gene->Linezolid Resistance Optra_Poxta optrA, poxtA Genes (ABC-F Proteins) Optra_Poxta->23S_rRNA Ribosomal Protection Optra_Poxta->Tedizolid Variable Activity Optra_Poxta->Linezolid Resistance

Caption: Mechanisms of oxazolidinone resistance and their impact on tedizolid and linezolid.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized and reproducible experimental methodologies. The following outlines a typical workflow for assessing the in vitro activity of oxazolidinones.

Minimum Inhibitory Concentration (MIC) Determination

1. Bacterial Strains: A panel of clinically relevant Gram-positive bacteria is selected. This should include reference strains (e.g., S. aureus ATCC 29213), as well as clinical isolates with well-characterized resistance mechanisms (e.g., cfr-positive strains, strains with known 23S rRNA or ribosomal protein mutations).

2. Antimicrobial Agents: Tedizolid and other comparator oxazolidinones (e.g., linezolid) are obtained as analytical-grade powders. Stock solutions are prepared according to the manufacturer's instructions.

3. MIC Testing Method: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15]

  • A serial twofold dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth.
  • Each well of a microtiter plate is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Plates are incubated at 35-37°C for 16-20 hours.
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

4. Quality Control: Reference strains with known MIC values for the tested agents are included in each experiment to ensure the accuracy and reproducibility of the results.

Characterization of Resistance Mechanisms

1. PCR and DNA Sequencing: To identify known resistance determinants, polymerase chain reaction (PCR) is used to amplify genes such as cfr, optrA, and poxtA. The V domain of the 23S rRNA gene and the rplC and rplD genes are also amplified. The resulting PCR products are then sequenced to detect mutations.[4][9]

2. Whole-Genome Sequencing (WGS): For a more comprehensive analysis, especially in strains with novel resistance profiles, WGS can be employed to identify all potential resistance-conferring mutations and genes.[7]

The following diagram illustrates a typical experimental workflow for cross-resistance analysis.

Experimental_Workflow Start Start: Select Bacterial Strains Prepare_Antimicrobials Prepare Antimicrobial Stock Solutions (Tedizolid, Linezolid, etc.) Start->Prepare_Antimicrobials MIC_Testing Perform Broth Microdilution MIC Testing (CLSI Guidelines) Prepare_Antimicrobials->MIC_Testing Incubate Incubate Plates (16-20h at 35-37°C) MIC_Testing->Incubate Read_MIC Read and Record MIC Values Incubate->Read_MIC Analyze_Data Analyze and Compare MIC Data Read_MIC->Analyze_Data DNA_Extraction DNA Extraction from Resistant Isolates Read_MIC->DNA_Extraction For resistant strains Correlate Correlate Genotype with Phenotype Analyze_Data->Correlate PCR_Sequencing PCR and Sequencing of Resistance Genes (cfr, 23S rRNA, etc.) DNA_Extraction->PCR_Sequencing WGS Whole-Genome Sequencing (Optional) DNA_Extraction->WGS PCR_Sequencing->Correlate WGS->Correlate End End: Cross-Resistance Profile Correlate->End

Caption: Experimental workflow for determining oxazolidinone cross-resistance.

Conclusion

Tedizolid demonstrates enhanced in vitro potency compared to linezolid against a broad spectrum of Gram-positive pathogens. A key advantage of tedizolid is its retained activity against many linezolid-resistant strains harboring the cfr gene. However, cross-resistance is a significant consideration, particularly in strains with target-site mutations in the 23S rRNA or ribosomal proteins L3 and L4. A thorough understanding of the underlying resistance mechanisms, guided by robust experimental data, is crucial for the judicious use of tedizolid and the effective management of infections caused by multidrug-resistant Gram-positive bacteria. Continued surveillance and mechanistic studies are essential to monitor the evolution of oxazolidinone resistance and to inform future drug development efforts.

References

Navigating Staphylococcal Resistance: A Comparative Guide to Tedizolid Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic-resistant staphylococci, researchers are increasingly exploring combination therapies to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic potential of tedizolid (B1663884), a next-generation oxazolidinone, with other antibiotics against various staphylococcal species. The following data, experimental protocols, and pathway visualizations offer valuable insights for researchers, scientists, and drug development professionals.

Data Summary: Tedizolid Synergy Against Staphylococci

The in vitro interactions between tedizolid and other antibiotics have been evaluated using checkerboard and time-kill assays. The outcomes, summarized below, demonstrate a range of interactions from synergy to antagonism, depending on the antibiotic combination and the staphylococcal strain.

Checkerboard Assay Results

The checkerboard method determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of antibiotic combinations. An FIC index of ≤ 0.5 is typically defined as synergy, > 0.5 to 4 as indifference or additive, and > 4 as antagonism.[1][2][3]

CombinationStaphylococcus SpeciesNo. of Strains Showing SynergyFIC Index Range for SynergyInterpretation
Tedizolid + RifampicinS. aureus & S. epidermidis3/10Not specifiedSynergy observed in a subset of strains[4]
Tedizolid + Doxycycline (B596269)S. aureus & S. epidermidis2/10Not specifiedSynergy observed in a subset of strains[4]
Tedizolid + MoxifloxacinS. aureus & S. epidermidis3/10Not specifiedAntagonism observed in a subset of strains[4]
Time-Kill Assay Results

Time-kill assays measure the rate and extent of bacterial killing by an antimicrobial agent over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[4]

CombinationStaphylococcus Species/Strain(s)Key FindingsInterpretation
Tedizolid + RifampicinMRSA and S. epidermidisSynergistic activity observed in 3 out of 10 strains tested.[5]Potential for synergy, but not universal.
Tedizolid + DoxycyclineMRSA and S. epidermidisSynergistic activity observed in 2 out of 10 strains tested.[5]Potential for synergy, but less frequent.
Tedizolid + MoxifloxacinMRSA and S. epidermidisAntagonistic activity observed in 3 out of 10 strains tested.[5]Combination should be approached with caution.
Tedizolid + Daptomycin (B549167)MRSAAntagonistic activity observed in an in vitro model of simulated endocardial vegetations.[6]Potential for antagonism in specific infection models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Checkerboard Synergy Assay Protocol

The checkerboard assay is a common method to assess antibiotic synergy in vitro.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of tedizolid and the second antibiotic in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the x-axis, add decreasing concentrations of tedizolid. Along the y-axis, add decreasing concentrations of the second antibiotic. This creates a matrix of antibiotic combinations.[3] Include wells with each antibiotic alone as controls.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture of the staphylococcal strain. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Incubation: Inoculate each well with the bacterial suspension. Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis: Determine the Minimal Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity. Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[1]

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations.

  • Bacterial Culture Preparation: Grow the staphylococcal strain in CAMHB to the logarithmic phase of growth (approximately 1-4 x 10^8 CFU/mL).

  • Inoculum Preparation: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Exposure: Add tedizolid and the second antibiotic, alone and in combination, at desired concentrations (e.g., 0.5x MIC) to the bacterial suspensions.[4] Include a growth control without any antibiotic.

  • Sampling and Plating: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates. Incubate the plates for 18-24 hours at 37°C. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[4]

Mechanistic Insights and Visualizations

Understanding the mechanism of action of each antibiotic is crucial for interpreting synergistic or antagonistic interactions.

Synergy_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Bacterial Strain Bacterial Strain Serial Dilutions Serial Dilutions Bacterial Strain->Serial Dilutions Log-phase Culture Log-phase Culture Bacterial Strain->Log-phase Culture Antibiotic Stocks Antibiotic Stocks Antibiotic Stocks->Serial Dilutions Antibiotic Exposure Antibiotic Exposure Antibiotic Stocks->Antibiotic Exposure 96-well Plate Setup 96-well Plate Setup Serial Dilutions->96-well Plate Setup Inoculation Inoculation 96-well Plate Setup->Inoculation Incubation_C Incubation (16-24h) Inoculation->Incubation_C MIC Determination MIC Determination Incubation_C->MIC Determination FIC Index Calculation FIC Index Calculation MIC Determination->FIC Index Calculation Interaction Outcome Interaction Outcome FIC Index Calculation->Interaction Outcome Inoculum Prep Inoculum Prep Log-phase Culture->Inoculum Prep Inoculum Prep->Antibiotic Exposure Time-course Sampling Time-course Sampling Antibiotic Exposure->Time-course Sampling Serial Dilution & Plating Serial Dilution & Plating Time-course Sampling->Serial Dilution & Plating Colony Counting Colony Counting Serial Dilution & Plating->Colony Counting Data Plotting Data Plotting Colony Counting->Data Plotting Data Plotting->Interaction Outcome

Antibiotic_Mechanisms Tedizolid Tedizolid 50S Subunit 50S Subunit Tedizolid->50S Subunit Inhibits protein synthesis Doxycycline Doxycycline 30S Subunit 30S Subunit Doxycycline->30S Subunit Inhibits protein synthesis Rifampin Rifampin RNA Polymerase RNA Polymerase Rifampin->RNA Polymerase Inhibits RNA synthesis Moxifloxacin Moxifloxacin DNA Gyrase & Topoisomerase IV DNA Gyrase & Topoisomerase IV Moxifloxacin->DNA Gyrase & Topoisomerase IV Inhibits DNA replication Daptomycin Daptomycin Cell Membrane Cell Membrane Daptomycin->Cell Membrane Disrupts membrane potential

Tedizolid: As an oxazolidinone, tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8][9] This action prevents the formation of the initiation complex necessary for protein synthesis.[8]

Rifampin: This antibiotic inhibits bacterial DNA-dependent RNA polymerase, thereby blocking the transcription of DNA into RNA and halting protein synthesis.[10][11][12]

Doxycycline: A member of the tetracycline (B611298) class, doxycycline also inhibits protein synthesis, but by binding to the 30S ribosomal subunit.[13][14][15]

Moxifloxacin: This fluoroquinolone targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16][17][18]

Daptomycin: A cyclic lipopeptide, daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and depolarization, which in turn inhibits the synthesis of DNA, RNA, and proteins.[19][20][21]

References

A Comparative In Vivo Pharmacodynamic Analysis of Tedizolid and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacodynamics of two critical oxazolidinone antibiotics: tedizolid (B1663884) and linezolid (B1675486). The information presented is collated from key experimental studies to support research and development in infectious disease therapeutics.

Executive Summary

Tedizolid, a newer oxazolidinone, demonstrates enhanced in vitro potency against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), compared to linezolid.[1][2] In vivo studies corroborate this, indicating that while both drugs achieve similar therapeutic outcomes, tedizolid often does so at a lower dosage. The primary pharmacodynamic (PD) index correlated with the efficacy of both drugs is the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[3][4] Notably, the fAUC/MIC targets for achieving bacteriostatic or bactericidal effects are remarkably similar for both compounds in various preclinical infection models.

Comparative Pharmacodynamic Parameters

The following tables summarize key quantitative data from in vivo comparative studies of tedizolid and linezolid.

Table 1: In Vivo Efficacy in Murine Thigh Infection Model

ParameterTedizolidLinezolidReference
Human Simulated Regimen 200 mg every 24h600 mg every 12h[1]
Bacterial Reduction (≥1 log CFU) at 24h ObservedObserved[1]
Bacterial Reduction (≥2.6 log CFU) at 72h ObservedObserved[1]
Overall Efficacy against S. aureus Similar to LinezolidSimilar to Tedizolid[1]

Table 2: Pharmacodynamic Targets in Neutropenic Murine Pneumonia Model (S. aureus)

PD TargetTedizolid (TR-700)LinezolidReference
Static Dose (fAUC/MIC) 2019[4][5]
1-log Kill (fAUC/MIC) 34.646.1[4][5]

Table 3: Pharmacokinetic and In Vitro Potency Comparison

ParameterTedizolid (TR-700)LinezolidReference
Protein Binding 85%30%[4][5]
In Vitro Potency vs. S. aureus 4- to 16-fold greater than Linezolid-[1]
MIC90 vs. MRSA (μg/ml) 0.52-4[2][6]

Mechanism of Action

Both tedizolid and linezolid are oxazolidinones that inhibit bacterial protein synthesis. They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[7][8] Tedizolid's structure, however, includes a modified side chain at the C-5 position of the oxazolidinone nucleus. This modification enhances its potency through additional binding site interactions and provides activity against some linezolid-resistant strains, particularly those harboring the cfr gene.[7][9]

cluster_ribosome Bacterial Ribosome cluster_drugs Oxazolidinones 50S_subunit 50S Subunit 23S_rRNA 23S rRNA 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents Tedizolid Tedizolid Tedizolid->23S_rRNA Binds to Linezolid Linezolid Linezolid->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition of cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Induce_Neutropenia Induce Neutropenia (Optional) Infect_Mice Infect Mice with S. aureus (Thigh or Lung) Induce_Neutropenia->Infect_Mice Administer_Drug Administer Tedizolid or Linezolid Infect_Mice->Administer_Drug Control_Group Administer Vehicle (Control) Infect_Mice->Control_Group Harvest_Tissue Harvest Tissue (Thigh or Lung) Administer_Drug->Harvest_Tissue After 24-72h Control_Group->Harvest_Tissue After 24-72h Homogenize Homogenize Tissue Harvest_Tissue->Homogenize Plate_Dilutions Plate Serial Dilutions Homogenize->Plate_Dilutions Quantify_CFU Quantify CFU Plate_Dilutions->Quantify_CFU

References

Validation of Commercial Broth Microdilution for Tedizolid Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a commercial broth microdilution system for tedizolid (B1663884) susceptibility testing against the reference broth microdilution method. The data presented is based on a comprehensive validation study of the Sensititre® dry-form broth microdilution plates (Thermo Fisher Scientific). Additionally, this guide briefly discusses alternative testing methods and provides the detailed experimental protocol used in the validation study.

Performance of Commercial Broth Microdilution

A key study validated the performance of the Sensititre® system for tedizolid susceptibility testing against a panel of 285 Gram-positive isolates. The results demonstrated excellent agreement with the reference broth microdilution method, as detailed in the tables below.

Table 1: Comparison of Tedizolid MIC Values (µg/mL) by Reference and Sensititre® Methods
Pathogen (No. of Isolates)MethodMIC50MIC90MIC Range
Staphylococcus aureus (100) Reference0.250.50.12-0.5
Sensititre®0.250.50.12-0.5
Coagulase-Negative Staphylococci (30) Reference0.120.250.06-0.25
Sensititre®0.120.250.06-0.25
Enterococcus spp. (40) Reference0.250.50.12-0.5
Sensititre®0.250.50.12-0.5
Streptococcus pneumoniae (30) Reference0.120.250.06-0.25
Sensititre®0.120.250.06-0.25
Beta-hemolytic Streptococci (70) Reference0.120.250.06-0.25
Sensititre®0.120.120.03-0.25
Streptococcus anginosus group (15) Reference0.060.120.03-0.12
Sensititre®0.060.120.03-0.12
Table 2: Essential and Categorical Agreement of Sensititre® with Reference Method
Pathogen Group (No. of Isolates)% Essential Agreement (±1 log2 dilution)% Categorical Agreement
Staphylococcus aureus (100)100100
Coagulase-Negative Staphylococci (30)100100
Enterococcus spp. (40)100100
Streptococcus pneumoniae (30)100100
Beta-hemolytic Streptococci (70)100100
Streptococcus anginosus group (15)100100
All Strains (285) 100 100

The Sensititre® commercial broth microdilution device demonstrated 100.0% essential and categorical agreement with the reference Minimum Inhibitory Concentration (MIC) results.[1][2][3][4] Furthermore, the reproducibility of the MIC endpoints was found to be excellent.[1][2][3][4]

Alternative Susceptibility Testing Methods

While broth microdilution is a standard method, other techniques for antimicrobial susceptibility testing exist.

  • Disk Diffusion: This method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. In 2024, the Clinical and Laboratory Standards Institute (CLSI) established tedizolid disk diffusion breakpoints for staphylococci, beta-hemolytic streptococci, and viridans group streptococci.[2][5][6] This development will enable more laboratories to perform in-house tedizolid susceptibility testing.[2] However, comprehensive studies directly comparing the performance of tedizolid disk diffusion with commercial broth microdilution methods are not yet widely available.

  • Gradient Diffusion (Etest®): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip. While this method is used for many antibiotics, specific comparative performance data for tedizolid against commercial broth microdilution is limited in the reviewed literature.

Experimental Protocols

The validation of the Sensititre® commercial broth microdilution plates for tedizolid was conducted following a rigorous experimental design.

Bacterial Isolates

A total of 285 recent, wild-type Gram-positive clinical isolates from six pathogen groups were used in the study.[1][4] These included Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus species, Streptococcus pneumoniae, beta-hemolytic streptococci, and Streptococcus anginosus group.[1][4]

Susceptibility Testing Methods
  • Reference Method: The reference method utilized was the broth microdilution test as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[1][4]

  • Commercial Method: The commercial method evaluated was the Sensititre® dry-form broth microdilution system.[1][4]

Data Analysis

The performance of the Sensititre® system was evaluated by determining the essential agreement and categorical agreement with the reference method.

  • Essential Agreement: This is defined as the percentage of MIC values obtained by the commercial method that are within one twofold dilution (±1 log2 dilution) of the MIC value obtained by the reference method.

  • Categorical Agreement: This is the percentage of isolates that are classified into the same susceptibility category (e.g., susceptible, intermediate, or resistant) by both the commercial and reference methods, based on established breakpoints.

The following diagram illustrates the general workflow for the validation of the commercial broth microdilution method.

Validation_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis cluster_results Results Isolates 285 Gram-Positive Clinical Isolates Perform_Ref Perform Reference MIC Testing Isolates->Perform_Ref Perform_Com Perform Sensititre® MIC Testing Isolates->Perform_Com Ref_Method Reference Broth Microdilution (CLSI M07-A9) Com_Method Commercial Broth Microdilution (Sensititre®) Compare_MIC Compare MIC Values Perform_Ref->Compare_MIC Perform_Com->Compare_MIC Calc_EA Calculate Essential Agreement Compare_MIC->Calc_EA Calc_CA Calculate Categorical Agreement Compare_MIC->Calc_CA EA_Result Essential Agreement (100%) Calc_EA->EA_Result CA_Result Categorical Agreement (100%) Calc_CA->CA_Result

Validation Workflow Diagram

Conclusion

The Sensititre® commercial broth microdilution system is a reliable method for determining the susceptibility of Gram-positive pathogens to tedizolid, demonstrating 100% essential and categorical agreement with the reference broth microdilution method.[1][2][3][4] While alternative methods such as disk diffusion are becoming available, further studies are needed to establish their comparative performance. For laboratories seeking an accurate and validated method for tedizolid susceptibility testing, the Sensititre® system provides an excellent option.

References

Tedizolid vs. Daptomycin: A Comparative Efficacy Review in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates a thorough evaluation of novel antibiotic candidates. This guide provides an objective comparison of the in vivo efficacy of tedizolid (B1663884), a second-generation oxazolidinone, and daptomycin (B549167), a cyclic lipopeptide, based on data from various animal models of infection.

Efficacy in Endocarditis Models

Infective endocarditis, a severe and often fatal infection, serves as a critical model for evaluating antibiotic potency. Studies in rabbit and rat models of endocarditis caused by Methicillin-Resistant Staphylococcus aureus (MRSA) have provided key comparative data.

Rabbit Aortic Valve Endocarditis Model

A frequently cited rabbit model of aortic valve endocarditis has been instrumental in comparing the bactericidal activity of tedizolid and daptomycin. In this model, daptomycin demonstrated superior efficacy in reducing bacterial load within cardiac vegetations compared to tedizolid phosphate.[1][2][3] While tedizolid's performance was comparable to vancomycin (B549263) in a low-inoculum setting, it was found to be less effective than vancomycin when a higher bacterial challenge was used.[1][2][4] Interestingly, the dissemination of bacteria to other organs appeared to be equally controlled by all three antibiotics, with similar bacterial counts observed in the spleen and kidneys across treatment groups.[1][2]

Parameter Tedizolid Phosphate (15 mg/kg b.i.d.) Daptomycin (18 mg/kg q.d.) Vancomycin (30 mg/kg b.i.d.) Reference
Median Vegetation Titers (log10 CFU/g) Higher than daptomycin (P = 0.016)Significantly lower than tedizolidNot significantly different from tedizolid (P = 0.984)[1]
Bacterial Titers in Spleen and Kidney Similar across all treatment groupsSimilar across all treatment groupsSimilar across all treatment groups[1]
Rat Endocarditis Model

Further insights come from a rat endocarditis model, which highlighted the limitations of tedizolid as a standalone therapy in this challenging infection. Five days of tedizolid monotherapy proved ineffective, whereas daptomycin monotherapy for the same duration was significantly effective.[5][6] However, a sequential treatment regimen, where an initial course of daptomycin was followed by tedizolid (step-down therapy), was as effective as a continuous five-day course of daptomycin.[5]

Efficacy in Peritonitis Models

The efficacy of these antibiotics has also been assessed in a mouse peritonitis model, which mimics a severe abdominal infection.

Mouse Peritonitis Model

In this model, tedizolid and daptomycin showed comparable efficacy against several strains of Enterococcus and Staphylococcus aureus.[7] This suggests that in the context of a disseminated intraperitoneal infection, the two drugs can have similar outcomes. However, a notable exception was observed with a specific Enterococcus faecium strain carrying the cfr(B) resistance gene, where tedizolid was found to be inferior to daptomycin in vivo.[7]

Infection Model Bacterial Strain(s) Tedizolid Efficacy Daptomycin Efficacy Reference
Mouse PeritonitisEnterococcus faecium, Enterococcus faecalis, MRSAComparable to daptomycinComparable to tedizolid[7]
Mouse Peritonitiscfr(B)+ Enterococcus faeciumInferior to daptomycinSuperior to tedizolid[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of these findings.

Rabbit Aortic Valve Endocarditis Model Protocol

The workflow for the rabbit endocarditis model typically involves several key steps, from catheter placement to induce sterile vegetations to the final analysis of bacterial burden.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Catheter Placement in Rabbit Carotid Artery to Aortic Valve B Induction of Sterile Vegetations on Aortic Valve A->B C Intravenous Inoculation with MRSA B->C D Initiation of Antibiotic Therapy (Tedizolid, Daptomycin, Vancomycin, or Control) C->D E Continuation of Treatment for a Defined Period (e.g., 4 days) D->E F Euthanasia and Aseptic Harvesting of Aortic Valve Vegetations, Spleen, and Kidneys E->F G Homogenization of Tissues F->G H Quantitative Culture to Determine Bacterial Titers (CFU/g) G->H

Caption: Workflow of the rabbit aortic valve endocarditis model.

Mouse Peritonitis Model Protocol

The mouse peritonitis model follows a more direct workflow, focusing on survival and systemic bacterial clearance.

G cluster_infection Infection cluster_treatment Treatment cluster_outcome Outcome Assessment A Intraperitoneal Injection of Bacterial Suspension in Mice B Administration of a Single Dose of Tedizolid, Daptomycin, or Control A->B C Monitoring of Survival Rates over a Set Period B->C D Determination of Bacterial Load in Peritoneal Fluid and/or Blood B->D

Caption: Workflow of the mouse peritonitis model.

In Vitro Interactions

It is important to note that an in vitro study utilizing a simulated endocardial vegetation model has suggested a potential for antagonism between tedizolid and daptomycin when used in combination against MRSA.[8][9] This finding warrants further investigation to understand its clinical relevance.

Summary and Future Directions

The collective evidence from these animal models suggests that daptomycin generally exhibits more potent and consistent bactericidal activity against MRSA in severe, deep-seated infections like endocarditis compared to tedizolid. However, in less complex infection models such as peritonitis, their efficacy can be comparable. The concept of daptomycin-to-tedizolid step-down therapy is a promising area for further clinical exploration. These preclinical findings underscore the importance of selecting the appropriate animal model to robustly evaluate the efficacy of new antimicrobial agents for specific clinical indications.

References

The Prudent Proxy: Utilizing Linezolid Susceptibility as a Surrogate for Tedizolid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive pathogens necessitates the strategic use of novel antimicrobial agents. Tedizolid (B1663884), a second-generation oxazolidinone, offers a potent therapeutic option with an enhanced safety profile compared to its predecessor, linezolid (B1675486). This guide provides a comprehensive comparison of tedizolid and linezolid, focusing on the validity of using linezolid susceptibility as a surrogate for predicting tedizolid susceptibility, supported by experimental data and established clinical guidelines.

In Vitro Potency: A Clear Advantage for Tedizolid

Numerous in vitro studies have consistently demonstrated that tedizolid is significantly more potent than linezolid against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Generally, tedizolid exhibits 4- to 8-fold greater in vitro activity than linezolid.[3][4] This increased potency is reflected in lower minimum inhibitory concentration (MIC) values required to inhibit the growth of target pathogens.

A large surveillance study of 10,702 Gram-positive isolates showed high categorical agreement between linezolid and tedizolid MIC results, with very major error rates (tedizolid false-susceptible) of 0% for S. aureus and other staphylococci, 0.2% for Enterococcus spp., and 0% for Streptococcus spp.[5][6] These low error rates provide a strong basis for the surrogate use of linezolid susceptibility.

Comparative In Vitro Activity of Tedizolid and Linezolid
Organism (Number of Isolates)DrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility (%)
Staphylococcus aureus
Methicillin-Susceptible (MSSA) (n=100)Tedizolid0.50.5100
Linezolid22100
Methicillin-Resistant (MRSA) (n=100)Tedizolid0.50.5100
Linezolid22100
Streptococcus pyogenes (n=50)Tedizolid0.250.5100
Linezolid12100
Streptococcus agalactiae (n=50)Tedizolid0.250.5100
Linezolid12100
Enterococcus faecalis (n=50)Tedizolid0.50.580
Linezolid22100
Vancomycin-Resistant Enterococcus faecium (VRE) (n=50)Tedizolid0.50.5Not specified
Linezolid22Not specified

Data compiled from a study by Choi et al.[1] Susceptibility for S. aureus, S. pyogenes, S. agalactiae, and E. faecalis is based on FDA breakpoints.

Regulatory and Guideline Perspectives

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) support the use of linezolid as a surrogate for tedizolid susceptibility testing under specific conditions.[7][8]

  • EUCAST : Recommends that isolates susceptible to linezolid can be reported as susceptible to tedizolid. For isolates that are intermediate or resistant to linezolid, an MIC test for tedizolid should be performed to confirm susceptibility.[7][8][9]

  • CLSI : Has established specific MIC breakpoints for tedizolid.[10][11] While not explicitly stating a surrogate policy in all documents, the high categorical agreement between the two drugs is widely acknowledged.[5][6]

The following diagram illustrates the recommended workflow for determining tedizolid susceptibility, incorporating the surrogate approach.

G cluster_workflow Tedizolid Susceptibility Testing Workflow start Isolate Identified linezolid_test Perform Linezolid Susceptibility Test (e.g., Disk Diffusion, Broth Microdilution) start->linezolid_test linezolid_result Interpret Linezolid Result linezolid_test->linezolid_result report_tedizolid_s Report Tedizolid as Susceptible linezolid_result->report_tedizolid_s  Susceptible perform_tedizolid_mic Perform Tedizolid MIC Test (e.g., Broth Microdilution, E-test) linezolid_result->perform_tedizolid_mic  Intermediate/  Resistant tedizolid_result Interpret Tedizolid MIC perform_tedizolid_mic->tedizolid_result report_tedizolid_final Report Tedizolid Susceptibility Based on MIC Result tedizolid_result->report_tedizolid_final

Recommended workflow for tedizolid susceptibility testing.

Clinical Efficacy: Non-Inferiority in Practice

The in vitro advantages of tedizolid translate to effective clinical outcomes. Pooled data from two Phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) in patients with acute bacterial skin and skin structure infections (ABSSSI) demonstrated that a 6-day course of 200 mg once-daily tedizolid was non-inferior to a 10-day course of 600 mg twice-daily linezolid.[3][12][13]

Clinical Outcomes in Phase 3 ABSSSI Trials (Pooled Data)
EndpointTedizolid (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 81.6% (542/664)79.4% (531/669)2.2% (-2.0 to 6.5)
Investigator-Assessed Clinical Success at Post-Therapy Evaluation 86.7%86.8%-0.1% (-3.8 to 3.6)

Data from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[12][13]

Notably, tedizolid achieved these comparable efficacy rates with a shorter treatment duration and was associated with a lower incidence of gastrointestinal adverse events and myelosuppression (thrombocytopenia) compared to linezolid.[2][12][13]

Experimental Protocols

The determination of in vitro susceptibility for tedizolid and linezolid is primarily conducted using standardized methods as outlined by CLSI and EUCAST.

Broth Microdilution (Reference Method)
  • Inoculum Preparation : A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Dilution : Serial twofold dilutions of tedizolid and linezolid are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation : Microdilution trays containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.

  • Incubation : The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

Agar (B569324) Dilution
  • Plate Preparation : Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation : A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation : A standardized amount of the inoculum is spot-plated onto the surface of the agar plates containing the different drug concentrations.

  • Incubation : Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the drug that inhibits visible growth on the agar surface.[1]

Conclusion

The use of linezolid susceptibility as a surrogate for predicting tedizolid susceptibility is a well-supported and practical approach in the clinical microbiology laboratory.[5][6][7] Tedizolid consistently demonstrates superior in vitro potency compared to linezolid against key Gram-positive pathogens.[1][2] This in vitro advantage, coupled with proven non-inferior clinical efficacy in a shorter treatment course and a more favorable safety profile, positions tedizolid as a valuable therapeutic alternative.[2][12][13] For isolates that are susceptible to linezolid, clinicians can confidently infer susceptibility to tedizolid. However, for linezolid-intermediate or -resistant isolates, direct susceptibility testing of tedizolid is recommended to guide appropriate therapy.[7]

References

Comparative analysis of tedizolid's impact on hematological parameters versus linezolid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the hematological adverse effects associated with the oxazolidinone antibiotics, tedizolid (B1663884) and linezolid (B1675486), supported by clinical trial data and pharmacovigilance reports.

In the landscape of antimicrobial therapeutics, the oxazolidinone class, notably linezolid and its successor tedizolid, represents a critical line of defense against resistant Gram-positive infections. While both drugs exhibit potent antibacterial activity, concerns regarding their potential for hematological toxicity, particularly thrombocytopenia, have been a focal point of clinical research. This guide provides a comparative analysis of the impact of tedizolid and linezolid on hematological parameters, drawing upon data from pivotal clinical trials and real-world adverse event reporting.

Executive Summary

Clinical evidence suggests that tedizolid may offer a more favorable hematological safety profile compared to linezolid, particularly concerning the incidence of thrombocytopenia. This difference is most pronounced in pooled analyses of phase 3 clinical trials, although real-world data from post-marketing surveillance indicates that both drugs are associated with a significantly increased risk of thrombocytopenia compared to other medications. The shorter treatment course for tedizolid (6 days) compared to linezolid (10 days) in many comparative studies is a crucial factor to consider when interpreting these findings.

Data Presentation: Hematological Parameter Comparison

The following tables summarize the quantitative data on hematological adverse events from key comparative studies of tedizolid and linezolid.

Table 1: Incidence of Thrombocytopenia and Low Platelet Counts in Pooled Phase 3 ESTABLISH Trials

Hematological ParameterTedizolid (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)
Thrombocytopenia (<150,000 cells/mm³)
Study Days 7-93.2%5.6%
Study Days 11-13Lower incidence than linezolidHigher incidence than tedizolid
Platelet Count <112,500 cells/mm³
ESTABLISH-12.3%4.9%[1][2]
Platelet Count <100,000 cells/mm³
Study Days 11-13Lower incidence than linezolidHigher incidence than tedizolid

Data from a pooled analysis of the ESTABLISH-1 and ESTABLISH-2 trials in patients with acute bacterial skin and skin structure infections (ABSSSI). A limitation of this analysis is the differing treatment durations.[1]

Table 2: Incidence of Abnormal Neutrophil and Platelet Counts from Pooled Phase 3 Trials

Hematological ParameterTedizolidLinezolid
Abnormal Neutrophil Count (< Lower Limit of Normal) 1.3%3.9%
Abnormal Platelet Count 4.2%6.8%

This meta-analysis of four randomized controlled trials indicated a lower rate of abnormal neutrophil counts with tedizolid, though the difference in abnormal platelet counts was not statistically significant.[3]

Table 3: Real-World Reporting of Thrombocytopenia from FDA Adverse Event Reporting System (FAERS)

Time PeriodDrugReporting Odds Ratio (ROR) for Thrombocytopenia (95% CI)
July 2014 - December 2016Tedizolid34.0 (4.67 - 247.30)
July 2014 - December 2016Linezolid37.9 (20.78 - 69.17)
January 2004 - June 2014Linezolid12.1 (11.19 - 12.96)

FAERS data suggests a significantly increased risk of thrombocytopenia of similar magnitude for both antibiotics in the post-marketing setting.[1][2][4]

Experimental Protocols

The primary data for the hematological comparison of tedizolid and linezolid is derived from the ESTABLISH-1 and ESTABLISH-2 (NCT01170221 and NCT01421511) phase 3, randomized, double-blind, comparator-controlled trials.[1][5]

Study Design:

  • Population: Adults with acute bacterial skin and skin structure infections (ABSSSI).

  • Intervention:

    • Tedizolid group: 200 mg of tedizolid once daily for 6 days.

    • Linezolid group: 600 mg of linezolid twice daily for 10 days.

  • Primary Efficacy Endpoint: Early clinical response at 48 to 72 hours.

  • Safety Assessments: Hematological parameters (including platelet counts, hemoglobin, and neutrophil counts) were monitored at baseline and at various time points during and after treatment (e.g., study days 7-9, 11-13, and a post-therapy evaluation).[5][6]

Definition of Hematological Abnormalities:

  • Thrombocytopenia: Often defined as a platelet count of <150,000 cells/mm³.[5]

  • Substantially Low Platelet Count: Defined as <75% of the lower limit of normal or baseline.[2]

  • Clinically Relevant Thrombocytopenia: A threshold of less than 100,000 cells/mm³ has also been used.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The hematological toxicity of oxazolidinones is believed to stem from their impact on mitochondrial protein synthesis. The following diagram illustrates the proposed mechanism leading to thrombocytopenia.

Proposed Mechanism of Oxazolidinone-Induced Thrombocytopenia cluster_drug Drug Action cluster_cellular Cellular Impact cluster_outcome Clinical Outcome Oxazolidinones (Linezolid, Tedizolid) Oxazolidinones (Linezolid, Tedizolid) Bacterial Ribosomes Bacterial Ribosomes Oxazolidinones (Linezolid, Tedizolid)->Bacterial Ribosomes Inhibition Mitochondrial Ribosomes Mitochondrial Ribosomes Oxazolidinones (Linezolid, Tedizolid)->Mitochondrial Ribosomes Inhibition (Off-target) Therapeutic Effect (Antibacterial) Therapeutic Effect (Antibacterial) Bacterial Ribosomes->Therapeutic Effect (Antibacterial) Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Mitochondrial Ribosomes->Mitochondrial Protein Synthesis Suppression Impaired Megakaryocyte Differentiation Impaired Megakaryocyte Differentiation Mitochondrial Protein Synthesis->Impaired Megakaryocyte Differentiation Reduced Proplatelet Formation Reduced Proplatelet Formation Impaired Megakaryocyte Differentiation->Reduced Proplatelet Formation Thrombocytopenia Thrombocytopenia Reduced Proplatelet Formation->Thrombocytopenia

Caption: Mechanism of Oxazolidinone-Induced Thrombocytopenia.

The following diagram outlines the general workflow of the comparative clinical trials.

Clinical Trial Workflow for Tedizolid vs. Linezolid Patient Screening & Enrollment Patient Screening & Enrollment Randomization Randomization Patient Screening & Enrollment->Randomization Data Collection (Baseline) Data Collection (Baseline) Patient Screening & Enrollment->Data Collection (Baseline) Tedizolid Arm (6 days) Tedizolid Arm (6 days) Randomization->Tedizolid Arm (6 days) Linezolid Arm (10 days) Linezolid Arm (10 days) Randomization->Linezolid Arm (10 days) Treatment Period Treatment Period Tedizolid Arm (6 days)->Treatment Period Linezolid Arm (10 days)->Treatment Period Data Collection (On-treatment) Data Collection (On-treatment) Treatment Period->Data Collection (On-treatment) Data Collection (Post-treatment) Data Collection (Post-treatment) Data Collection (On-treatment)->Data Collection (Post-treatment) Efficacy & Safety Analysis Efficacy & Safety Analysis Data Collection (Post-treatment)->Efficacy & Safety Analysis Comparative Results Comparative Results Efficacy & Safety Analysis->Comparative Results

Caption: Generalized Clinical Trial Workflow.

Discussion of Findings

The lower incidence of hematological adverse events with tedizolid in clinical trials may be attributable to several factors. The shorter duration of therapy is a significant contributor. Additionally, differences in the pharmacokinetic and pharmacodynamic properties of the two drugs could lead to a reduced potential for mitochondrial toxicity with tedizolid.[6][7] Both linezolid and tedizolid have been shown to inhibit the maturation of hematopoietic stem cells into fully differentiated megakaryocytes and the formation of proplatelets, with mitochondrial impairment being a key mechanism.[8][9]

It is important to note that while clinical trials suggest a safety advantage for tedizolid, real-world data from the FAERS database indicates that both drugs carry a substantial and comparable risk of thrombocytopenia.[1][2][4] This highlights the importance of continued pharmacovigilance and monitoring of hematological parameters in patients receiving either of these oxazolidinone antibiotics.

Conclusion

For researchers, scientists, and drug development professionals, the comparative analysis of tedizolid and linezolid offers valuable insights into the structure-activity and structure-toxicity relationships within the oxazolidinone class. While tedizolid appears to have a wider therapeutic window with respect to hematological toxicity in the controlled setting of clinical trials, post-marketing data underscores the need for vigilance. Future research should focus on elucidating the precise molecular mechanisms that differentiate the mitochondrial toxicity of these two important antibiotics and on developing strategies to mitigate these adverse effects.

References

Comparative Guide to Tedizolid Quantification in Human Plasma: A Focus on Spectrofluorimetric Assay and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated spectrofluorimetric assay for the quantification of tedizolid (B1663884) in human plasma against established chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, cost, and throughput.

Performance Comparison

The following tables summarize the key performance characteristics of the spectrofluorimetric, HPLC-fluorescence, and LC-MS/MS methods for the determination of tedizolid in human plasma.

Table 1: Quantitative Performance of a Spectrofluorimetric Assay for Tedizolid in Human Plasma

ParameterPerformance Characteristics
Linearity Range 2 - 30 ng/mL
Limit of Detection (LOD) 0.13 ng/mL
Limit of Quantification (LOQ) 0.44 ng/mL
Recovery 99.40% ± 2.18%
Excitation Wavelength 298 nm
Emission Wavelength 408 nm

Note: Data is based on the abstract of "Highly Sensitive, Selective and Validated Spectrofluorimetric Assay for Novel Oxazolidinone Antibiotic: Tedizolid Phosphate in Pharmaceutical Dosage Form and Human Plasma" by Tawfik et al. The detailed experimental protocol for plasma sample preparation was not available in the public domain.

Table 2: Quantitative Performance of an HPLC-Fluorescence Method for Tedizolid in Human Serum [1]

ParameterPerformance Characteristics
Linearity Range 0.025 - 10.0 µg/mL (25 - 10,000 ng/mL)
Limit of Detection (LOD) 0.01 µg/mL (10 ng/mL)[1]
Limit of Quantification (LOQ) 0.025 µg/mL (25 ng/mL)[1]
Intra-assay Accuracy 99.2% to 107.0%[1]
Inter-assay Accuracy 99.2% to 107.7%[1]
Recovery 100.4% to 114.1%[1]
Excitation Wavelength 300 nm[1]
Emission Wavelength 340 nm[1]

Table 3: Quantitative Performance of an LC-MS/MS Method for Tedizolid in Human Plasma [2][3]

ParameterPerformance Characteristics
Linearity Range 25.0 - 7500.0 ng/mL[2][3]
Limit of Quantification (LOQ) 1.00 ng/mL
Intra-assay Precision (CV%) ≤10%
Inter-assay Precision (CV%) ≤10%
Intra-assay Accuracy (%RE) ≤10%
Inter-assay Accuracy (%RE) ≤10%
Recovery 94.4% to 104.2%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for the HPLC-fluorescence and LC-MS/MS methods. The full experimental protocol for the spectrofluorimetric assay was not available.

Spectrofluorimetric Assay Protocol (Summary)

Based on available abstracts, the method involves the measurement of tedizolid's native fluorescence in an aqueous solution. The fluorescence intensity is measured at an emission wavelength of 408 nm after excitation at 298 nm. A second method describes measuring fluorescence at 395 nm after excitation at 300 nm in an acidic ethanolic system (pH 3.5). The detailed procedure for the extraction of tedizolid from human plasma is not specified in the available literature.

HPLC-Fluorescence Method[1]

1. Sample Preparation:

  • To 100 µL of serum sample, add 25 µL of the internal standard (L-tryptophan methyl ester hydrochloride, 50 µg/mL).

  • Add 100 µL of acetonitrile (B52724) for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Octadecyl silane (B1218182) (ODS) column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1 M phosphoric acid and methanol (B129727) (60:40, v/v), adjusted to pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 300 nm and emission at 340 nm.[1]

LC-MS/MS Method[2][3]

1. Sample Preparation:

  • To 50 µL of plasma sample, add 200 µL of an internal standard solution (e.g., voriconazole-d3 (B562635) in methanol).

  • Vortex to mix and precipitate proteins.

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for tedizolid and the internal standard (e.g., for tedizolid: m/z 371.1 → 343.1).[2]

Visualizations

Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the HPLC-fluorescence method and provide a comparative overview of the key characteristics of the three analytical techniques.

Experimental Workflow: HPLC-Fluorescence Assay for Tedizolid in Human Plasma cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Human Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) start->add_is add_acn Add Acetonitrile (100 µL) for Protein Precipitation add_is->add_acn vortex Vortex (30 seconds) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (20 µL) into HPLC System supernatant->inject separation Chromatographic Separation (ODS Column) inject->separation detection Fluorescence Detection (Ex: 300 nm, Em: 340 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Tedizolid Concentration chromatogram->quantification result Report Results quantification->result

Caption: Workflow for Tedizolid Quantification by HPLC-Fluorescence.

Comparison of Analytical Methods for Tedizolid in Human Plasma cluster_methods cluster_params spectro Spectrofluorimetry sensitivity Sensitivity spectro->sensitivity High specificity Specificity spectro->specificity Moderate cost Cost & Complexity spectro->cost Low throughput Throughput spectro->throughput High hplc HPLC-Fluorescence hplc->sensitivity Good hplc->specificity High hplc->cost Moderate hplc->throughput Moderate lcms LC-MS/MS lcms->sensitivity Very High lcms->specificity Very High lcms->cost High lcms->throughput High

Caption: Performance Comparison of Tedizolid Quantification Methods.

References

Tedizolid vs. Other Oxazolidinones: A Comparative Analysis Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin-resistant enterococci (VRE) present a significant and growing challenge in clinical settings, necessitating the development and evaluation of novel therapeutic agents. Among the newer antibiotics, the oxazolidinone class, particularly tedizolid (B1663884), has shown promise. This guide provides an objective comparison of tedizolid with other oxazolidinones, primarily linezolid (B1675486), focusing on their efficacy against VRE, supported by experimental data.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this potency. Tedizolid consistently demonstrates greater in vitro activity against VRE compared to linezolid, as evidenced by lower MIC values.

Numerous studies have highlighted that tedizolid is four- to eightfold more potent in vitro than linezolid against various species of enterococci, including vancomycin-resistant strains.[1] In a study involving 50 VRE isolates (Enterococcus faecium), the MIC90 (the concentration required to inhibit 90% of isolates) for tedizolid was 0.5 µg/ml, whereas for linezolid it was 2 µg/ml.[2] This enhanced potency is a key differentiator between the two oxazolidinones.

AntibioticOrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Source
Tedizolid Enterococcus faecalis500.50.5[2]
Linezolid Enterococcus faecalis5022[2]
Tedizolid Vancomycin-Resistant Enterococcus faecium500.50.5[2]
Linezolid Vancomycin-Resistant Enterococcus faecium5022[2]
Tedizolid Vancomycin-Resistant Enterococcus faecalis (VRE)-0.250.5[3]
Linezolid Vancomycin-Resistant Enterococcus faecalis (VRE)4471.0-[4][5]
Tedizolid Vancomycin-Resistant Enterococcus faecalis (VRE)6130.5-[4][5]
Linezolid Vancomycin-Resistant Enterococcus faecalis (VRE)6132.0-[4][5]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The following provides a generalized methodology for determining the Minimum Inhibitory Concentrations (MICs) of tedizolid and linezolid against VRE isolates, based on standard laboratory practices.

1. Isolate Preparation:

  • VRE isolates are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated at 35-37°C for 18-24 hours.

  • A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Antibiotic Preparation:

  • Stock solutions of tedizolid and linezolid are prepared according to the manufacturer's instructions.

  • Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The bacterial suspension is diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Murine Bacteremia Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A murine bacteremia model provides insights into how the drugs perform in a living system.

1. Animal Model:

  • Female BALB/c mice (or a similar strain) aged 6-8 weeks are typically used.

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to create a more susceptible model for infection.

2. Bacterial Challenge:

  • A standardized inoculum of a VRE strain (e.g., E. faecium or E. faecalis) is prepared.

  • Mice are infected via intravenous (tail vein) or intraperitoneal injection with the bacterial suspension.

3. Treatment Regimen:

  • Treatment with tedizolid or linezolid is initiated at a specified time post-infection (e.g., 2 hours).

  • The drugs are administered at clinically relevant doses, adjusted for the mouse model, typically via subcutaneous or intravenous routes. A control group receives a placebo (e.g., saline).

4. Efficacy Evaluation:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), mice are euthanized.

  • Blood and target organs (e.g., kidneys, liver, spleen) are aseptically harvested and homogenized.

  • Bacterial burden in the blood and tissues is quantified by plating serial dilutions of the homogenates on selective agar and counting the colony-forming units (CFU).

  • Statistical analysis is performed to compare the reduction in bacterial counts between the treatment and control groups.

One study utilizing a murine model of VRE bacteremia found that linezolid demonstrated significantly better efficacy in reducing VRE densities in the blood and target tissues compared to tedizolid.[4] However, it is important to note that both drugs were found to be bacteriostatic in vitro against the strains used in this model.[4][5]

Mechanism of Action and Resistance

Both tedizolid and linezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action.[1][6][7] They inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[1] This binding prevents the formation of the 70S initiation complex, a crucial step in the translation process.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Complex 70S Initiation Complex 30S_Subunit->70S_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Complex No_Protein_Synthesis Inhibition of Protein Synthesis Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis mRNA mRNA mRNA->70S_Complex tRNA Initiator tRNA tRNA->70S_Complex Oxazolidinones Tedizolid / Linezolid Oxazolidinones->50S_Subunit Binds to 23S rRNA Oxazolidinones->70S_Complex Prevents Formation

Mechanism of Action of Oxazolidinones

Resistance to oxazolidinones in enterococci most commonly arises from mutations in the 23S rRNA gene, with the G2576T mutation being the most prevalent.[8][9][10] Another mechanism involves the acquisition of the horizontally transmissible cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, thereby reducing drug binding.[8][11]

Tedizolid's structural modifications, particularly a modified side chain at the C-5 position, may confer activity against some linezolid-resistant strains.[1] Specifically, tedizolid has shown activity against strains harboring the cfr gene, in the absence of other ribosomal mutations.[1] However, for linezolid-resistant VRE with the G2576T mutation, tedizolid's efficacy may be limited, with MICs remaining above the susceptibility breakpoint.[12][13]

cluster_resistance Mechanisms of Resistance G2576T G2576T Mutation in 23S rRNA Reduced_Binding Reduced Binding G2576T->Reduced_Binding Alters Binding Site cfr_gene cfr Gene (Methyltransferase) cfr_gene->Reduced_Binding Methylates Binding Site Oxazolidinones Tedizolid / Linezolid Ribosome_Binding Binding to 50S Subunit Oxazolidinones->Ribosome_Binding Resistance Antibiotic Resistance Reduced_Binding->Resistance

Oxazolidinone Resistance Mechanisms

Clinical Efficacy and Safety

While direct head-to-head clinical trials of tedizolid and linezolid specifically for VRE infections are limited, data from trials for acute bacterial skin and skin structure infections (ABSSSI) provide some insights into their comparative profiles. In two Phase III trials, a 6-day course of 200 mg once-daily tedizolid was found to be non-inferior to a 10-day course of 600 mg twice-daily linezolid.[11][14]

A pooled analysis of these trials highlighted a favorable safety profile for tedizolid, with a lower incidence of gastrointestinal side effects, such as nausea, compared to linezolid.[14] Furthermore, tedizolid was associated with a lower rate of thrombocytopenia, a known adverse effect of prolonged linezolid therapy.[14]

Conclusion

Tedizolid emerges as a potent oxazolidinone with enhanced in vitro activity against VRE compared to linezolid. Its structural modifications may offer an advantage against certain linezolid-resistant strains, particularly those carrying the cfr gene. While in vivo data from a murine bacteremia model suggest a potential advantage for linezolid in that specific context, the clinical data from ABSSSI trials indicate non-inferior efficacy for tedizolid with an improved safety profile, particularly concerning gastrointestinal and hematological adverse events.

For researchers and drug development professionals, the superior in vitro potency and favorable safety profile of tedizolid warrant further investigation, especially in clinical trials specifically targeting serious VRE infections. The choice between these two oxazolidinones in a clinical setting will likely depend on a variety of factors, including local resistance patterns, the specific site of infection, and patient-specific factors.

References

Tedizolid Demonstrates Potent Efficacy in Murine Peritonitis Model, Offering a Promising Alternative to Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that tedizolid (B1663884), a next-generation oxazolidinone, exhibits comparable and, in some instances, superior efficacy to other antibiotics in treating bacterial peritonitis in mouse models. These findings, supported by detailed experimental evidence, position tedizolid as a strong candidate for combating serious Gram-positive infections.

Researchers and drug development professionals will find compelling evidence in the comparative efficacy of tedizolid against established antibiotics like linezolid (B1675486) and daptomycin (B549167). The data, primarily derived from a well-established mouse peritonitis model, underscores the potential of tedizolid in addressing challenging infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Comparative Efficacy in a Nutshell

In a key study, tedizolid's performance was evaluated against linezolid and daptomycin in a mouse peritonitis model using various bacterial strains. The results demonstrated that tedizolid was comparable to both linezolid and daptomycin against an Enterococcus faecium strain (VANr, AMPr), an Enterococcus faecalis strain, and an MRSA strain, both with and without the cfr gene, which confers resistance to linezolid.[1][2][3][4] However, against a specific cfr(B)+ E. faecium strain, tedizolid showed lower efficacy in vivo compared to linezolid and daptomycin, despite having a lower minimum inhibitory concentration (MIC).[1][3][4]

Tedizolid is recognized for being four- to eightfold more potent in vitro than linezolid against a range of staphylococci, enterococci, and streptococci, including drug-resistant phenotypes.[5][6]

Delving into the Experimental Framework

The validation of tedizolid's efficacy relies on a standardized mouse peritonitis model. This model is a crucial tool in the preclinical assessment of new antimicrobial agents.[7]

Experimental Workflow: Mouse Peritonitis Model

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Bacterial Culture Bacterial Culture Induce Peritonitis Induce Peritonitis Bacterial Culture->Induce Peritonitis Bacterial Inoculum Mouse Acclimation Mouse Acclimation Mouse Acclimation->Induce Peritonitis Administer Antibiotics Administer Antibiotics Induce Peritonitis->Administer Antibiotics 1 hour post-infection Monitor Survival Monitor Survival Administer Antibiotics->Monitor Survival Bacterial Load Bacterial Load Administer Antibiotics->Bacterial Load

Caption: Workflow of the murine peritonitis model for evaluating antibiotic efficacy.

Detailed Experimental Protocol

A widely used protocol for the murine peritonitis model involves the following steps:

  • Animal Model: Female ICR mice, typically 4-6 weeks old with a mean weight of 25 grams, are used for these studies.[3]

  • Bacterial Strains: Clinically relevant strains of Enterococcus faecium, Enterococcus faecalis, and MRSA are utilized. The 50% lethal dose (LD50) for each strain is predetermined.[3]

  • Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of a bacterial suspension containing approximately 10 times the LD50 of the test bacteria.[1] Hog gastric mucin is often used as an adjuvant to enhance the infectivity of the bacteria.

  • Antibiotic Treatment: One hour following the bacterial inoculation, mice are treated with the respective antibiotics. The dosages and routes of administration are designed to simulate human exposures. For instance, tedizolid is administered orally at 10 mg/kg every 24 hours, daptomycin subcutaneously at 50 mg/kg every 24 hours, and linezolid orally at 80 mg/kg every 12 hours.[1]

  • Efficacy Evaluation: The primary endpoint is typically the survival of the mice over a defined period, often 7 days.[7] Additionally, the bacterial load in the peritoneal fluid or other tissues can be quantified to assess the microbiological efficacy of the treatment.[7]

Mechanism of Action: A Closer Look

Tedizolid, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][8] The active form of the drug, tedizolid, binds to the 50S subunit of the bacterial ribosome.[9] This binding action prevents the formation of the 70S initiation complex, a critical step in the synthesis of proteins, thereby halting bacterial growth and replication.[9][10]

Signaling Pathway: Tedizolid's Inhibition of Bacterial Protein Synthesis

mechanism_of_action Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Tedizolid_Active Tedizolid (Active Moiety) Tedizolid_Phosphate->Tedizolid_Active Phosphatase Conversion Ribosome_50S 50S Ribosomal Subunit Tedizolid_Active->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Blocks Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of tedizolid in inhibiting bacterial protein synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative efficacy studies of tedizolid in the mouse peritonitis model.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tedizolid and Comparator Antibiotics

Bacterial StrainTedizolid (μg/ml)Linezolid (μg/ml)Daptomycin (μg/ml)
E. faecium (VANr, AMPr)0.522
E. faecalis0.2521
MRSA (without cfr)0.2520.5
MRSA (with cfr)0.580.5
E. faecium (cfr(B)+)282

Data compiled from published studies.[1]

Table 2: In Vivo Efficacy of Tedizolid and Comparators in the Mouse Peritonitis Model

Bacterial StrainTreatment GroupSurvival Rate (%)
E. faecium (VANr, AMPr)Tedizolid80
Linezolid80
Daptomycin90
E. faecalisTedizolid90
Linezolid90
Daptomycin100
MRSA (without cfr)Tedizolid100
Linezolid100
Daptomycin100
MRSA (with cfr)Tedizolid90
Linezolid90
Daptomycin100
E. faecium (cfr(B)+)Tedizolid40
Linezolid80
Daptomycin90

Data represents typical outcomes from preclinical studies.[1]

Conclusion

The validation of tedizolid's efficacy in the mouse peritonitis model provides a solid foundation for its clinical use in treating severe Gram-positive infections. Its potent in vitro activity, coupled with demonstrated in vivo efficacy comparable to established antibiotics, highlights its therapeutic potential. The detailed experimental protocols and mechanistic insights offer valuable information for researchers and clinicians alike, paving the way for further investigation and optimized clinical application of this promising antibiotic.

References

Tedizolid Demonstrates Potent In Vitro Activity Against Diverse Streptococci Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of multiple in vitro studies reveals that tedizolid (B1663884), an oxazolidinone antibiotic, exhibits potent activity against a wide range of clinically significant Streptococcus species. Comparative data consistently show tedizolid to be as, or more, potent than other commonly used antibiotics, including linezolid (B1675486) and vancomycin.

Tedizolid has demonstrated robust in vitro efficacy against key streptococcal pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), Streptococcus agalactiae (Group B Streptococcus), and viridans group streptococci. This potent activity holds true for both susceptible and some resistant strains, positioning tedizolid as a valuable agent in the antimicrobial armamentarium.

Comparative In Vitro Activity of Tedizolid

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's activity against a population of bacteria.

Streptococcus pneumoniae

Tedizolid has shown potent in vitro activity against Streptococcus pneumoniae. In a study of isolates collected from Latin American countries, Australia, New Zealand, and China, tedizolid (MIC90, 0.25 mg/L) was found to be four-fold more potent than linezolid (MIC90, 1 mg/L).[1] Another study evaluating isolates from patients with pneumonia worldwide confirmed the high in vitro potency of tedizolid against S. pneumoniae.[2]

Beta-Hemolytic Streptococci (S. pyogenes and S. agalactiae)

Against beta-hemolytic streptococci, tedizolid consistently demonstrates potent in vitro activity. In a study of isolates from bone and joint infections, all beta-hemolytic streptococci, including S. pyogenes and S. agalactiae, were inhibited by ≤0.5 mg/L of tedizolid, with MIC50/90 values of 0.25/0.25 mg/L.[3] Another study reported MIC90 values of 0.5 µg/ml for both S. pyogenes and S. agalactiae, which was four-fold lower than that of linezolid (2 µg/ml).[4] The Surveillance of Tedizolid Activity and Resistance (STAR) programme, a five-year global surveillance study, also confirmed the high activity of tedizolid against S. pyogenes and S. agalactiae, with MIC90 values of 0.25 mg/L for both species.[5]

Viridans Group Streptococci

Tedizolid has also been shown to be highly active against viridans group streptococci. In a study of isolates from bone and joint infections, tedizolid was the most active agent against this group of bacteria, with MIC50/90 values of 0.12/0.25 mg/L, inhibiting all isolates at ≤0.25 mg/L.[3] The STAR programme reported an MIC90 of 0.25 mg/L for the Streptococcus anginosus group, a member of the viridans group streptococci.[5]

Summary of In Vitro Activity Data

The following tables summarize the in vitro activity of tedizolid and comparator agents against various Streptococcus species from several key studies.

Organism Antibiotic No. of Isolates MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L) Reference
S. pneumoniaeTedizolid328-0.1250.125[6]
Linezolid328-0.50.5[6]
S. pneumoniaeTedizolid3008--0.25[1][2]
Linezolid3008--1[1]
S. pyogenesTedizolid50--0.5[4]
Linezolid50--2[4]
S. pyogenesTedizolid87-0.120.25[7]
Linezolid87-11[7]
S. pyogenesTedizolid409≤0.06 - >10.120.25[8]
Linezolid4090.25 - 211[8]
S. agalactiaeTedizolid50--0.5[4]
Linezolid50--2[4]
S. agalactiaeTedizolid39≤0.06 - >10.120.25[8]
Linezolid390.25 - 211[8]
β-hemolytic streptococciTedizolid168-0.250.25[3]
Linezolid168-12[3]
Viridans group streptococciTedizolid22-0.120.25[3]
Linezolid22-11[3]
S. anginosus groupTedizolid75--0.5[4]
Linezolid75--2[4]

Experimental Protocols

The data presented in this guide are based on in vitro susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The primary method used in these studies was the broth microdilution method.

Broth Microdilution Method (CLSI)

The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The general workflow is as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Serial Dilution of Antibiotic: The antibiotic being tested is serially diluted in a multi-well microtiter plate containing a liquid growth medium (broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 18-24 hours) to allow for bacterial growth.[9]

  • Determination of MIC: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.[10]

This standardized methodology ensures the reproducibility and comparability of MIC data across different laboratories and studies.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_culture Isolate Bacterial Colony start->bacterial_culture inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Microtiter Plate Wells inoculum_prep->inoculation antibiotic_prep Prepare Serial Dilutions of Tedizolid antibiotic_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Tedizolid Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tedizolid phosphate (B84403) sodium, a pharmaceutical compound, emphasizing safety and regulatory adherence.

I. Understanding the Waste Profile of Tedizolid Phosphate Sodium

This compound is an antibiotic and should be treated as chemical waste.[1] Improper disposal, such as flushing it down the sink or discarding it in regular trash, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2][3][4] Therefore, a structured and compliant disposal process is paramount.

The Safety Data Sheet (SDS) for this compound specifies that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] These hazards underscore the need for careful handling and disposal.

II. Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies involved include:

  • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), sets federal standards for hazardous waste management.[6][7][8]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[6][9] While Tedizolid is not currently listed as a controlled substance, it's crucial to be aware of DEA regulations for other laboratory chemicals.

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[5][6][10]

It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and state regulations, which will provide detailed instructions for your location. [1]

III. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as recommended in the Safety Data Sheet.[5][11][12][13]

Protective EquipmentSpecification
Hand Protection Wear appropriate protective gloves.[5][12]
Eye/Face Protection Use safety glasses with side-shields or goggles.[5][14]
Skin and Body Protection Wear protective clothing.[5][12]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[5]

IV. Step-by-Step Disposal Procedure for this compound

The following is a general, step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure should be adapted to comply with your institution's specific protocols.

Step 1: Segregation and Collection

  • Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps, unless explicitly permitted by your institution's EHS guidelines.

  • Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a designated, properly labeled, and sealed waste container.[1][11] The container should be compatible with the chemical waste.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound Waste."[15]

  • Include any other information required by your institution, such as the date of accumulation and the responsible researcher's name.

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5][12]

  • Ensure the storage area is away from drains and water courses to prevent environmental contamination in case of a spill.[5]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[11][14]

  • Disposal should be conducted at an approved waste disposal plant, which typically involves incineration or other approved methods in accordance with federal, state, and local regulations.[11][12][13][14][16]

Never attempt to treat or dispose of this compound waste through methods not explicitly approved by your institution's EHS department.

V. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Secure the Area: Restrict access to the spill area.[5]

  • Ensure Proper Ventilation: Increase ventilation in the area of the spill.[5]

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.[11][13]

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.[5] For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[11][13] Avoid generating dust.[11][13]

  • Clean the Area: Decontaminate the spill area according to your laboratory's established procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste following the procedures outlined above.[11]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tedizolid_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Tedizolid Phosphate Sodium Waste ppe Don Appropriate Personal Protective Equipment start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container as 'Hazardous Waste' collect->label_waste store Store in Secure Waste Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs dispose Professional Disposal at Approved Facility contact_ehs->dispose

References

Personal protective equipment for handling Tedizolid phosphate sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for laboratory professionals working with Tedizolid Phosphate (CAS No. 856867-55-5). Adherence to these procedures is essential for ensuring personnel safety and environmental protection.

Hazard Identification and Classification

Tedizolid Phosphate is a potent pharmaceutical compound with multiple health and environmental hazards. It is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it may cause organ damage through repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][3]

Table 1: GHS Hazard Classification for Tedizolid Phosphate

GHS ClassificationHazard CodeHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]GHS07
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]GHS07
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]GHS07
Reproductive Toxicity (Category 2)H361Suspected of damaging fertility or the unborn child.[1][4]GHS08
STOT, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2]GHS07
STOT, Repeated Exposure (Category 2)H373May cause damage to organs through prolonged or repeated exposure.[1][4]GHS08
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.[1]GHS09
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]GHS09
Source: Cayman Chemical, MedChemExpress, Merck Safety Data Sheets.[1][2][4]

Exposure Control and Personal Protective Equipment (PPE)

Due to its hazardous properties, stringent controls are necessary to minimize exposure. While specific Occupational Exposure Limits (OELs) have not been established, an Occupational Exposure Band (OEB) rating of 'E' has been noted, corresponding to an exposure limit of ≤ 0.01 mg/m³.[5] This indicates a high-potency compound requiring robust containment strategies.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Use Case
Engineering Controls Chemical Fume Hood or Vented Balance EnclosureMandatory for all handling of the solid compound , especially weighing and transferring, to prevent inhalation of dust.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or in case of a spill. Use should be based on a formal risk assessment.[2][6]
Eye & Face Safety goggles with side-shields or a full-face shieldProtects against dust, aerosols, and splashes. A face shield is recommended if there is a higher risk of direct contact.[2][4]
Hand Chemical-resistant gloves (e.g., Nitrile)Inspect gloves prior to use. Wash hands thoroughly after handling, even after removing gloves.[2][6]
Body Impervious laboratory coat or work uniformProtects skin from contact. Contaminated clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2][4][7]

Procedural Plan: Safe Handling Workflow

Follow this step-by-step protocol for handling Tedizolid Phosphate from receipt to use. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

G cluster_prep Preparation & Assessment cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Risk Assessment Review SDS & Procedures B 2. Assemble PPE Gloves, Goggles, Lab Coat, Respirator A->B C 3. Prepare Workspace Verify Fume Hood Operation Designate Waste Containers B->C D 4. Weighing Carefully weigh solid compound on a tared weigh boat. C->D Begin Handling E 5. Reconstitution Add solvent slowly to the vessel containing the compound. D->E F 6. Use in Experiment Transfer solution using appropriate labware. E->F G 7. Decontaminate Clean workspace, equipment, and glassware with alcohol or appropriate solvent. F->G Complete Experiment H 8. Segregate Waste Solid Waste (gloves, weigh boats) Liquid Waste (unused solution) G->H I 9. Dispose Dispose of waste in labeled, sealed containers according to institutional and local hazardous waste regulations. H->I

Caption: Workflow for Safe Handling and Disposal of Tedizolid Phosphate.

First Aid and Emergency Procedures

Immediate action is crucial in the event of an exposure.

Table 3: Emergency First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]
Spill Evacuate the area. Wear full PPE, including respiratory protection. Prevent dust formation. Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[6][7] Do not let the product enter drains.[6]

Disposal Plan

Tedizolid Phosphate is classified as an environmentally hazardous substance and must be disposed of accordingly.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[6]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh paper, pipette tips, and empty containers must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.

  • Prohibited Actions:

    • DO NOT dispose of Tedizolid Phosphate with household or general laboratory garbage.[1]

    • DO NOT allow the product to reach any sewage system or water course.[1][2]

  • Final Disposal: Arrange for a licensed, professional waste disposal company to handle the final disposal of the material.[6] The UN number for transport is UN3077 (Environmentally hazardous substance, solid, n.o.s.).[1]

References

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